molecular formula C7H12O3 B3022744 methyl tetrahydro-2H-pyran-2-carboxylate CAS No. 84355-44-2

methyl tetrahydro-2H-pyran-2-carboxylate

Cat. No.: B3022744
CAS No.: 84355-44-2
M. Wt: 144.17 g/mol
InChI Key: MHZRCUVVJMWSMP-UHFFFAOYSA-N
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Description

Methyl tetrahydro-2H-pyran-2-carboxylate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl oxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(8)6-4-2-3-5-10-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZRCUVVJMWSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544311
Record name Methyl oxane-2-carboxylate
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Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84355-44-2
Record name Methyl oxane-2-carboxylate
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Record name Methyl tetrahydro-2H-pyran-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Methyl Tetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Data Landscape for Methyl Tetrahydro-2H-pyran-2-carboxylate

In the realm of chemical research and drug development, precise physicochemical data is the bedrock upon which successful innovation is built. This guide is dedicated to a comprehensive exploration of this compound, a heterocyclic ester with significant potential in various scientific fields. However, a critical aspect of scientific integrity is the acknowledgment of data limitations. During the compilation of this guide, a notable challenge emerged: the prevalence of misattributed data for this specific compound, often confused with its isomers, methyl tetrahydro-2H-pyran-3-carboxylate and methyl tetrahydro-2H-pyran-4-carboxylate. This guide will therefore not only present the available information but also highlight areas where data is sparse or requires critical evaluation, providing researchers with a nuanced and realistic understanding of the current state of knowledge.

Introduction to this compound: A Molecule of Growing Interest

This compound, with the CAS number 84355-44-2, is an organic compound featuring a saturated six-membered tetrahydropyran ring with a methyl ester group at the 2-position.[1][2] Its structure combines the features of a cyclic ether and an ester, bestowing upon it a unique profile of chemical reactivity and physical properties. This versatile building block is gaining attention in several key areas of research and development.[3]

Applications and Significance:

  • Pharmaceuticals: The tetrahydropyran motif is a common scaffold in many biologically active molecules and approved drugs. While specific research on the 2-carboxylate isomer is emerging, related structures have shown potential as inhibitors of enzymes like 5-lipoxygenase, suggesting avenues for the development of novel anti-inflammatory agents.[3]

  • Chemical Intermediates: As a bifunctional molecule, it serves as a valuable intermediate in organic synthesis. The ester can be hydrolyzed or converted to other functional groups, while the ether linkage is generally stable under many reaction conditions, making it a useful component in the construction of more complex molecular architectures.[3]

  • Flavor and Fragrance Industry: Many esters of its kind possess pleasant, fruity odors, making them candidates for use as flavoring agents or in the formulation of fragrances.[1][3]

Physicochemical Properties: A Critical Evaluation

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing everything from reaction kinetics to bioavailability. As previously noted, obtaining verified experimental data for this compound is challenging due to inconsistencies in public databases. The following table summarizes the available data, with cautionary notes where appropriate.

PropertyValueSource & Remarks
Molecular Formula C₇H₁₂O₃[1][2]
Molecular Weight 144.17 g/mol [1][2]
CAS Number 84355-44-2[1]
Appearance Colorless to pale yellow liquid[1][2]
Odor Pleasant[1][2]
Boiling Point 183.3 °C at 760 mmHg[4] Note: This value is frequently attributed to the 3-carboxylate isomer and should be treated with caution.
Melting Point 54 °C[4] Note: This value is frequently attributed to the 3-carboxylate isomer and is inconsistent with the described liquid state at room temperature. This value is likely incorrect for the 2-carboxylate isomer.
Density No reliable experimental data found.Predicted values are available but not included here to avoid perpetuating unverified data.
Solubility Soluble in organic solvents.[1][2] The ester and cyclic ether functionalities suggest good solubility in a wide range of common organic solvents such as alcohols, ethers, and chlorinated solvents.
InChI Key MHZRCUVVJMWSMP-UHFFFAOYSA-N[5]

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be achieved through several established organic chemistry transformations.[3] The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis via Esterification of Tetrahydro-2H-pyran-2-carboxylic acid

A common and straightforward method involves the Fischer esterification of the corresponding carboxylic acid.[3]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add tetrahydro-2H-pyran-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (10-20 eq) to act as both a reagent and a solvent.

  • Catalyst: Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.

Causality Behind Experimental Choices:

  • The use of excess methanol drives the equilibrium towards the product side, maximizing the yield of the ester.

  • A strong acid catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • The aqueous workup is essential to remove the acid catalyst and any unreacted carboxylic acid.

Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound after synthesis.

Purification_Workflow A Crude Reaction Mixture B Neutralization (e.g., aq. NaHCO3) A->B Quench C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C D Separation of Layers C->D E Organic Layer D->E F Aqueous Layer (Discard) D->F G Washing with Brine E->G H Drying (e.g., MgSO4) G->H I Filtration H->I J Solvent Removal (Rotary Evaporation) I->J K Purification (Fractional Distillation) J->K L Pure Product K->L

Post-synthesis purification workflow.

Spectroscopic Characterization: Deciphering the Molecular Structure

Infrared (IR) Spectroscopy

The IR spectrum of an aliphatic ester is characterized by strong absorptions from the carbonyl (C=O) and carbon-oxygen (C-O) bonds.

  • C=O Stretch: A strong, sharp peak is expected in the range of 1750-1735 cm⁻¹ .[4]

  • C-O Stretch: Two or more strong bands are anticipated in the region of 1300-1000 cm⁻¹ , corresponding to the C-O single bond stretches of the ester and the cyclic ether.[4]

  • C-H Stretch: Absorptions due to the C-H bonds of the aliphatic ring and the methyl group will appear just below 3000 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum:

  • -OCH₃ (methyl ester): A singlet at approximately 3.7 ppm integrating to 3 hydrogens.

  • H2 (proton on the carbon bearing the ester): A multiplet (likely a doublet of doublets) around 4.0-4.2 ppm .

  • H6 (protons on the carbon adjacent to the ring oxygen): Multiplets in the range of 3.5-4.0 ppm .

  • H3, H4, H5 (ring protons): A series of complex multiplets in the upfield region, likely between 1.2 and 2.0 ppm .

Predicted ¹³C NMR Spectrum:

  • C=O (ester carbonyl): A peak in the range of 170-175 ppm .

  • C2 (carbon bearing the ester): A peak around 75-80 ppm .

  • C6 (carbon adjacent to the ring oxygen): A peak in the range of 65-70 ppm .

  • -OCH₃ (methyl ester): A peak around 52 ppm .

  • C3, C4, C5 (ring carbons): Peaks in the aliphatic region, between 20-40 ppm .

Experimental Protocols for Physicochemical Property Determination

The following are generalized, yet detailed, protocols that can be adapted for the determination of the key physicochemical properties of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

This protocol provides a framework for analyzing the purity of a sample and confirming its molecular weight.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A Dissolve sample in a volatile organic solvent (e.g., ethyl acetate) B Inject sample into GC A->B C Separation on a capillary column B->C D Ionization of eluting compounds (e.g., EI) C->D E Mass analysis D->E F Detection E->F G Data Analysis: - Purity from chromatogram - MW from mass spectrum F->G

Workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate.

  • Instrumentation:

    • GC System: Equipped with a flame ionization detector (FID) for purity analysis and coupled to a mass spectrometer (MS) for identification.

    • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for this type of compound.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold at 250 °C for 5 minutes.

    • Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Purity: Determine the area percentage of the main peak in the FID chromatogram.

    • Identification: Analyze the mass spectrum of the main peak. The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (144.17). The fragmentation pattern should be consistent with the structure of a methyl tetrahydropyran carboxylate.

Self-Validation and Trustworthiness:

  • The use of a well-characterized capillary column ensures reproducible retention times.

  • The mass spectrum provides a molecular fingerprint, and the molecular ion peak serves as a direct confirmation of the molecular weight, validating the identity of the compound.

Conclusion and Future Outlook

This compound is a molecule with considerable potential, yet it is evident that a significant data gap exists in the scientific literature regarding its fundamental physicochemical properties. This guide has aimed to provide a realistic overview of the current knowledge, highlighting the inconsistencies and offering practical, adaptable protocols for its synthesis and analysis. It is imperative for researchers working with this compound to perform their own thorough characterization to establish reliable data. Future work should focus on the careful experimental determination and publication of its boiling point, melting point, density, and spectral data to build a solid foundation for its application in drug discovery and materials science.

References

Spectroscopic Characterization of Methyl Tetrahydro-2H-pyran-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Importance of Spectroscopic Analysis

In the realm of drug discovery and development, as well as in fundamental chemical research, the precise structural elucidation of novel and existing molecules is a critical prerequisite for understanding their reactivity, biological activity, and potential applications. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture of compounds like methyl tetrahydro-2H-pyran-2-carboxylate. Each technique offers a unique window into the molecule's structure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework, including the connectivity of atoms and the stereochemical relationships between them.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of a molecule and can provide information about its structure through fragmentation analysis.

This guide will provide a detailed analysis of the expected spectroscopic data for this compound, empowering researchers to confidently identify and characterize this compound.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound is given below:

This structure consists of a saturated six-membered tetrahydropyran ring with a methyl ester group at the 2-position. This arrangement dictates the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (the number of protons of each type), and their splitting patterns (indicating neighboring protons).

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.9 - 4.1m1HH-6 (axial)Protons on the carbon adjacent to the ring oxygen are deshielded.
~3.7s3H-OCH₃Protons of the methyl ester are in a distinct, singlet environment.
~3.5 - 3.7m1HH-2The proton at the ester-substituted carbon is deshielded.
~3.4 - 3.6m1HH-6 (equatorial)Protons on the carbon adjacent to the ring oxygen are deshielded.
~1.5 - 1.9m6HH-3, H-4, H-5The remaining methylene protons on the tetrahydropyran ring will appear as a complex multiplet in the aliphatic region.

Note: The exact chemical shifts and multiplicities are predictions and can be influenced by the solvent and the specific conformation of the molecule.

The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~170 - 175C=OThe carbonyl carbon of the ester is highly deshielded.
~75 - 80C-2The carbon bearing the ester and adjacent to the ring oxygen is deshielded.
~65 - 70C-6The carbon adjacent to the ring oxygen is deshielded.
~50 - 55-OCH₃The methyl carbon of the ester.
~20 - 35C-3, C-4, C-5The remaining methylene carbons of the tetrahydropyran ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the ether functionalities.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~1735 - 1750StrongC=O stretchEster
~1050 - 1150StrongC-O stretchEther and Ester
~2850 - 3000Medium-StrongC-H stretchAliphatic

The most prominent peak in the IR spectrum will be the strong absorbance of the carbonyl group (C=O) of the ester. The C-O stretching vibrations of the ether and ester will also be significant.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₂O₃), the molecular weight is 144.17 g/mol .[1]

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): A peak at m/z = 144 would correspond to the molecular ion.

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 113.

    • Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 85.

    • Cleavage of the tetrahydropyran ring can lead to various smaller fragments.

The predicted collision cross section values for different adducts can also be calculated.[2]

Experimental Protocols

To obtain high-quality spectroscopic data, it is essential to follow standardized experimental protocols.

NMR Spectroscopy Protocol

Workflow for Acquiring ¹H and ¹³C NMR Spectra

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument).

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

  • Data Analysis: Analyze the processed spectra to determine chemical shifts, integration, and coupling constants.

IR Spectroscopy Protocol

Workflow for Acquiring an IR Spectrum

Caption: Workflow for IR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the compound between two potassium bromide (KBr) plates.

  • Background Spectrum: Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

Workflow for Acquiring a Mass Spectrum

Caption: Workflow for Mass Spectrometry data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Introduce the sample into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is a suitable method.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive and definitive confirmation of its molecular structure. By understanding the predicted spectral features and following standardized experimental protocols, researchers can confidently identify this important chemical entity. This guide serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling them to effectively utilize spectroscopic techniques for molecular analysis.

References

  • Smolecule. (2023, August 19). Buy this compound | 84355-44-2.
  • PubChem. This compound.

Sources

CAS number and molecular structure of methyl tetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl tetrahydro-2H-pyran-2-carboxylate (CAS No. 84355-44-2), a versatile heterocyclic compound with significant potential in organic synthesis and pharmaceutical research. We will delve into its chemical identity, synthesis, characterization, and applications, with a focus on providing actionable insights for laboratory and development settings.

Core Chemical Identity and Molecular Structure

This compound is a cyclic ether and an ester. Its structure consists of a saturated six-membered tetrahydropyran ring with a methyl carboxylate group attached at the 2-position.

Molecular Identifiers:

IdentifierValue
CAS Number 84355-44-2[1]
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
IUPAC Name methyl oxane-2-carboxylate[1]
SMILES COC(=O)C1CCCCO1[2]
InChI InChI=1S/C7H12O3/c1-9-7(8)6-4-2-3-5-10-6/h6H,2-5H2,1H3[2]
InChI Key MHZRCUVVJMWSMP-UHFFFAOYSA-N[1]

Molecular Structure Visualization:

Caption: 2D representation of this compound.

Synthesis Methodologies: A Practical Approach

The synthesis of this compound can be approached through several established routes in organic chemistry. The choice of method often depends on the starting materials' availability, desired scale, and stereochemical considerations.

Fischer Esterification of Tetrahydro-2H-pyran-2-carboxylic Acid

A direct and common method is the Fischer esterification of the corresponding carboxylic acid. This acid-catalyzed reaction between tetrahydro-2H-pyran-2-carboxylic acid and methanol is an equilibrium process.[3] To drive the reaction towards the ester product, methanol is typically used in excess, often serving as the solvent.[3]

Reaction Scheme:

G reactant1 Tetrahydro-2H-pyran-2-carboxylic Acid catalyst H⁺ (cat.) reactant1->catalyst reactant2 +  Methanol reactant2->catalyst product This compound + H₂O catalyst->product

Caption: Fischer Esterification Workflow.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of tetrahydro-2H-pyran-2-carboxylic acid (1.0 equivalent) in excess methanol (e.g., 10-20 equivalents), add a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Reaction Conditions: The mixture is typically heated to reflux to increase the reaction rate. Reaction times can vary from a few hours to overnight, depending on the scale and specific conditions.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC), the mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can then be purified by distillation under reduced pressure or by column chromatography on silica gel.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the protons on the tetrahydropyran ring, with characteristic chemical shifts and coupling patterns. A singlet for the methyl ester protons.
¹³C NMR Resonances for the seven carbon atoms, including the carbonyl carbon of the ester, the carbons of the tetrahydropyran ring, and the methyl carbon.
FTIR A strong absorption band for the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹). C-O stretching bands for the ether and ester functionalities. C-H stretching bands for the aliphatic protons.
Mass Spec. The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (144.17 g/mol ). Characteristic fragmentation patterns.

Applications in Drug Discovery and Development

The tetrahydropyran motif is a common scaffold in many natural products and pharmaceutically active compounds, making its derivatives valuable building blocks in medicinal chemistry.

Role as a Synthetic Intermediate

This compound serves as a versatile intermediate in the synthesis of more complex molecules. The ester functionality can be readily transformed into other functional groups, such as amides, alcohols, or aldehydes, allowing for the introduction of diverse substituents. The tetrahydropyran ring itself can confer desirable pharmacokinetic properties to a drug candidate, such as improved solubility and metabolic stability.

Potential as a 5-Lipoxygenase Inhibitor

Leukotrienes, which are potent inflammatory mediators, are synthesized via the 5-lipoxygenase (5-LOX) pathway.[4][5] Inhibitors of 5-LOX are therefore of significant interest for the treatment of inflammatory diseases like asthma.[4] Research has shown that certain derivatives of tetrahydropyran can act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase.[6][7] Specifically, a methoxytetrahydropyran derivative has been reported to exhibit this dual inhibitory activity.[6][7] While direct studies on this compound as a 5-lipoxygenase inhibitor are not extensively documented in publicly available literature, its structural similarity to known inhibitors suggests it as a promising scaffold for the design and synthesis of novel anti-inflammatory agents. Further investigation into its biological activity is warranted.

Reactivity, Stability, and Handling

Chemical Reactivity:

The reactivity of this compound is primarily governed by the ester functional group. It can undergo hydrolysis under acidic or basic conditions to yield tetrahydro-2H-pyran-2-carboxylic acid and methanol. The carbonyl carbon is susceptible to nucleophilic attack, allowing for a range of transformations.

Stability and Storage:

The compound is generally stable under standard laboratory conditions.[8] However, to prevent hydrolysis, it should be stored in a tightly sealed container in a cool, dry place, away from strong acids, strong bases, and oxidizing agents.[8]

Safety Precautions:

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this chemical. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing vapors or dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

  • Fire Safety: Keep away from heat, sparks, and open flames.

GHS Hazard Statements:

Based on available data for similar compounds, potential GHS hazard statements may include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable chemical entity with a range of potential applications, particularly as a building block in the synthesis of complex organic molecules and as a scaffold for the development of new therapeutic agents. This guide has provided a foundational understanding of its synthesis, characterization, and potential utility. Further research into its biological activities and synthetic applications is encouraged to fully exploit the potential of this versatile compound.

References

A Technical Guide to the Biological Activity of Methyl Tetrahydro-2H-pyran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The tetrahydropyran (THP) ring, a saturated six-membered cyclic ether, is a quintessential example of such a scaffold. As a bioisostere of cyclohexane, the THP moiety offers a rigid conformation which can reduce the entropic penalty of binding to a target protein. Crucially, the oxygen heteroatom introduces polarity and a hydrogen bond acceptor site, often leading to improved pharmacokinetic profiles and enhanced target engagement compared to its carbocyclic counterparts.

This guide focuses on derivatives of a key building block, methyl tetrahydro-2H-pyran-2-carboxylate . This simple ester serves as a versatile starting point for the synthesis of a vast library of structurally diverse compounds with a wide spectrum of biological activities.[1] We will explore the synthesis, mechanisms of action, and therapeutic potential of these derivatives, providing researchers and drug development professionals with a comprehensive overview of this promising chemical class.

The Core Moiety: Synthesis and Derivatization Strategies

The utility of any scaffold is predicated on the accessibility of its core structure and the ease with which it can be functionalized. This compound can be synthesized through several established methods, including the cyclization of precursors containing both alcohol and carboxylic acid functionalities, or the direct esterification of tetrahydro-2H-pyran-2-carboxylic acid with methanol.[1]

The true power of this core lies in its potential for chemical modification. The ester group at the C2 position is a versatile handle for a multitude of chemical transformations, including hydrolysis, amidation, and reduction, allowing for the introduction of diverse functional groups. This derivatization is the key to unlocking the wide array of biological activities discussed herein.

Anticancer Activity: Targeting Cell Proliferation and Migration

The tetrahydropyran scaffold is a prominent feature in a new generation of potent anticancer agents. By integrating the THP ring with other pharmacologically active motifs, chemists have developed compounds with significant antiproliferative effects across a range of human tumor cell lines.

Tetrahydropyran-Triazole Hybrids

A particularly successful strategy involves the use of a "building block" approach to combine the THP ring with various aromatic systems via a 1,2,3-triazole linker, often synthesized using copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[2] This modular approach allows for rapid diversification of the molecular structure.

Recent studies have shown that these hybrid compounds demonstrate significant antiproliferative activity against a panel of six different tumor cell lines, with potencies comparable to or exceeding those of standard chemotherapeutic agents like cisplatin and 5-fluorouracil.[2][3] Further investigations into the most active compounds revealed that their mechanisms of action can be diverse, including the inhibition of cell migration and the induction of changes in nuclear morphology.[2] Other work has demonstrated that linking the THP core to a tetrahydrocurcumin moiety can also yield compounds with potent cytotoxic activity against colon (HCT-116) and lung (A549) cancer cell lines.[4]

Fused Pyrano-Pyridazine Systems

Another class of potent anticancer agents is based on the tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one skeleton. Specific derivatives of this class have shown remarkable efficacy and selectivity against the SK-BR-3 breast cancer cell line.[5] Notably, compounds 16c and 16d from this series were approximately 30-fold more potent against SK-BR-3 cells (IC50 values of 0.21 and 0.15 µM, respectively) than against other tested cancer cell lines.[5] Furthermore, these compounds exhibited a very favorable therapeutic window, being about 295-fold less toxic to normal breast cells (MCF10A) than to the cancerous SK-BR-3 cells.[5]

Table 1: Selected Anticancer Activity of Tetrahydropyran Derivatives

Compound ClassCell LineIC50 (µM)Reference
Pyrano[3,2-c]pyridazin-3(6H)-one (16c )SK-BR-3 (Breast)0.21[5]
Pyrano[3,2-c]pyridazin-3(6H)-one (16d )SK-BR-3 (Breast)0.15[5]
Tetrahydrocurcumin-Triazole Hybrid (4g )HCT-116 (Colon)1.09[4]
Tetrahydrocurcumin-Triazole Hybrid (4g )A549 (Lung)45.16[4]
Experimental Workflow: Anticancer Compound Screening

The discovery of novel anticancer agents relies on a systematic screening process to identify and characterize lead compounds.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Compound Library (THP Derivatives) B Primary Screen (e.g., MTT Assay on Multiple Cell Lines) A->B C Identify 'Hits' (Compounds with Significant Activity) B->C D Cell Cycle Analysis C->D H Lead Optimization C->H G Target Identification D->G E Apoptosis Assays (e.g., Annexin V) E->G F Migration/Invasion Assays F->G G->H I Animal Models (e.g., Xenograft) H->I J Toxicity & PK/PD Studies I->J

Caption: Workflow for anticancer drug discovery.

Antibacterial Activity: A New Front Against Drug Resistance

The rise of multidrug-resistant bacteria presents an urgent global health crisis, necessitating the discovery of antibiotics with novel mechanisms of action. Tetrahydropyran derivatives have emerged as a promising class of bacterial topoisomerase inhibitors, effective against both Gram-positive and Gram-negative pathogens.[6]

Inhibition of Bacterial Type II Topoisomerases

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control DNA topology during replication and transcription. They represent validated targets for antibacterial drugs, most famously the fluoroquinolones. Tetrahydropyran-based inhibitors function by targeting these same enzymes but often lack cross-resistance with fluoroquinolones, making them particularly valuable.[6]

Through careful structural design, researchers have developed dibasic tetrahydropyran compounds that are potent dual inhibitors of both DNA gyrase and topoisomerase IV.[6] These molecules exhibit broad-spectrum antibacterial activity against clinically relevant pathogens, including Staphylococcus aureus, Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[6]

Targeting LpxC in Gram-Negative Bacteria

Another innovative strategy involves targeting the enzyme LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase), a crucial zinc-dependent metalloenzyme in the biosynthetic pathway of lipopolysaccharide (LPS), an essential component of the outer membrane of Gram-negative bacteria. A screening of hydroxamate compounds identified a tetrahydropyran-based derivative as a potent inhibitor of P. aeruginosa LpxC with an IC50 of 7.4 nM.[7] Subsequent optimization led to compounds with excellent activity against E. coli (MIC < 3.13 µM).[7]

Table 2: Selected Antibacterial Activity of Tetrahydropyran Derivatives

Compound ClassTargetOrganismActivityReference
Dibasic THP DerivativeDNA Gyrase / Topo IVS. aureus, E. coli, P. aeruginosaPotent MICs[6]
THP-HydroxamateLpxCP. aeruginosa PAO1MIC = 25 µM[7]
THP-HydroxamateE. coli (ΔTolC)MIC < 3.13 µM[7]
Mechanism of Action: Topoisomerase Inhibition

The diagram below illustrates the general mechanism by which these inhibitors disrupt bacterial DNA replication.

G cluster_0 Normal DNA Replication cluster_1 Action of THP Inhibitor A Supercoiled Bacterial DNA B Topoisomerase (Gyrase/Topo IV) creates transient double-strand break A->B C DNA strand passes through break B->C F THP inhibitor binds to Topoisomerase-DNA 'cleavable complex' B->F D Break is resealed; DNA is relaxed C->D E Successful DNA Replication D->E G Stabilization of double-strand breaks F->G H Inhibition of break resealing G->H I Accumulation of DNA damage H->I J Cell Death I->J

Caption: Mechanism of bacterial topoisomerase inhibitors.

Antiviral Activity: Inhibiting HIV Protease

Cyclic ethers are a cornerstone in the design of HIV protease inhibitors (PIs), a class of drugs that has transformed HIV/AIDS from a fatal diagnosis into a manageable chronic condition.[8] The tetrahydropyran ring has played a significant role in the evolution of these critical medicines.

The rationale for incorporating a THP ring is multifaceted. Replacing the bis-tetrahydrofuran (bis-THF) ligand found in early PIs like darunavir with a larger fused tetrahydropyran–tetrahydrofuran (Tp–THF) ligand can more effectively fill the hydrophobic binding pocket of the HIV protease enzyme, thereby enhancing van der Waals interactions.[8] Furthermore, the increased conformational flexibility of the tetrahydropyran ring can help the inhibitor accommodate mutations in the protease active site, a common mechanism of drug resistance. This can lead to PIs with improved potency against drug-resistant viral strains.[8] This design strategy has led to the identification of potent PIs with picomolar enzyme inhibitory constants (Ki) and nanomolar cellular antiviral activity (IC50).[8]

Other Therapeutic Applications

The versatility of the tetrahydropyran scaffold extends beyond the major areas of oncology and infectious diseases.

  • Anti-inflammatory: The parent compound, this compound, has been identified as a 5-lipoxygenase inhibitor, suggesting potential applications in the development of anti-inflammatory drugs.[1]

  • Neuroscience: Derivatives of tetrahydropyran have been explored as NK1 receptor antagonists, a class of drugs used in the treatment of depression and other mood disorders.[9][10]

Key Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for the synthesis of a representative derivative and for a fundamental biological assay.

Protocol 1: Synthesis of a Tetrahydropyran-Triazole Hybrid via Click Chemistry

This protocol outlines a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize a THP-triazole hybrid, a common strategy for generating libraries of potential anticancer agents.[2]

Step 1: Synthesis of Azido-THP Intermediate

  • To a solution of a suitable hydroxyl-functionalized this compound derivative (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction at 0 °C for 1 hour.

  • Wash the reaction mixture sequentially with water, 1M HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate.

  • Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3.0 eq). Heat the mixture to 80 °C and stir for 12-16 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure azido-THP intermediate.

Step 2: CuAAC "Click" Reaction

  • To a solution of the azido-THP intermediate (1.0 eq) and a terminal alkyne-bearing aromatic compound (1.1 eq) in a 1:1 mixture of t-butanol and water, add a freshly prepared solution of sodium ascorbate (0.3 eq in water).

  • Add copper(II) sulfate pentahydrate (0.1 eq in water) to the mixture.

  • Stir the reaction vigorously at room temperature for 24 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography (silica gel, hexane/ethyl acetate or DCM/methanol gradient) to yield the desired tetrahydropyran-triazole hybrid.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard assay for determining the antibacterial susceptibility of a compound.[6][7]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of ~5 x 10^5 CFU/mL in the wells.

  • Test compound stock solution (e.g., in DMSO).

  • Positive control antibiotic (e.g., ciprofloxacin).

  • Negative control (broth only).

  • Growth control (broth + bacteria).

Procedure:

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

  • Add 100 µL of the test compound at 2x the highest desired final concentration to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (negative control) receive no compound.

  • Prepare the bacterial inoculum and add 50 µL to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

  • Seal the plates and incubate at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Conclusion and Future Perspectives

The this compound core and its derivatives represent a highly versatile and valuable platform in drug discovery. The inherent properties of the THP scaffold, combined with the synthetic tractability of the C2-carboxylate handle, have enabled the development of potent and selective agents against cancer, bacteria, and viruses. The modular nature of their synthesis, particularly through modern techniques like click chemistry, allows for the rapid exploration of chemical space to optimize potency and pharmacokinetic properties.

Future research will undoubtedly focus on expanding the diversity of these derivatives, guided by computational modeling and structure-based drug design. As our understanding of disease biology deepens, the THP scaffold is poised to remain a central element in the design of next-generation therapeutics to address the most pressing challenges in human health.

References

  • PubMed. (n.d.). Novel tetrahydropyran-triazole hybrids with antiproliferative activity against human tumor cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity Against Gram-Negative Bacteria | Request PDF. Retrieved from [Link]

  • PubMed Central. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel tetrahydropyran‐triazole hybrids with antiproliferative activity against human tumor cells | Request PDF. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. Retrieved from [Link]

  • PubMed. (2021, December 15). Design, Synthesis, and Antiviral activity of 1,2,3,4-Tetrahydropyrimidine derivatives acting as novel entry inhibitors to target at "Phe43 cavity" of HIV-1 gp120. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. Retrieved from [Link]

Sources

The Tetrahydropyran-2-Carboxylate Scaffold: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer a blend of synthetic accessibility, favorable physicochemical properties, and diverse biological activity is paramount. Among the heterocyclic systems that have garnered significant attention, the tetrahydropyran (THP) moiety stands out as a "privileged scaffold." Its utility stems from its ability to act as a bioisosteric replacement for commonly used carbocyclic rings like cyclohexane, while introducing a heteroatom that can modulate key drug-like properties. This technical guide delves into the specific potential of a key derivative, methyl tetrahydro-2H-pyran-2-carboxylate , as a versatile building block in medicinal chemistry. We will explore its synthesis, established and potential applications, and provide detailed experimental protocols for its manipulation, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable scaffold.

The tetrahydropyran ring, being a saturated six-membered heterocycle containing an oxygen atom, offers a unique combination of conformational rigidity and polarity.[1] Compared to its carbocyclic analogue, cyclohexane, the THP ring has lower lipophilicity, which can be advantageous for improving the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[2] The embedded oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2] This guide will focus on the 2-substituted carboxylate derivative, a key functional handle that unlocks a wide array of potential synthetic transformations and applications.

Established and Emerging Applications in Medicinal Chemistry

The versatility of the this compound scaffold is evident in its utility across various therapeutic areas. Its applications range from serving as a foundational chiral building block to being a core component of molecules with demonstrated biological activity.

As a Bioisostere for Improved Pharmacokinetics

One of the most compelling applications of the tetrahydropyran ring is as a bioisostere for other cyclic systems, particularly cyclohexane and piperidine. The introduction of the oxygen heteroatom can significantly impact a molecule's physicochemical properties in a beneficial way.

  • Reduced Lipophilicity and Enhanced Solubility: The polar ether linkage in the THP ring generally leads to a lower logP compared to the corresponding cyclohexane analogue. This can improve aqueous solubility, a critical factor for oral bioavailability.

  • Metabolic Stability: The THP ring can be more resistant to metabolic oxidation compared to certain carbocyclic or other heterocyclic systems.[3] Strategic placement of the THP moiety can block sites of metabolism, thereby increasing the half-life of a drug.

  • Modulation of pKa: When replacing a basic ring system like piperidine, the non-basic THP ring can be used to fine-tune the overall pKa of a molecule, which can influence its absorption and target engagement.[2]

PropertyCyclohexane MoietyTetrahydropyran MoietyImpact on Drug Discovery
Lipophilicity (logP) HigherLowerImproved solubility, potentially better ADME profile.[2]
Hydrogen Bonding NoneOxygen as H-bond acceptorPotential for additional target interactions.[2]
Metabolic Stability Can be susceptible to oxidationOften more stableIncreased drug half-life.[3]
As a Chiral Building Block for Stereoselective Synthesis

The 2-position of the tetrahydropyran ring is a stereocenter, and the enantiomers of tetrahydro-2H-pyran-2-carboxylic acid and its derivatives are valuable chiral building blocks.[1] The ability to introduce a defined stereochemistry at this position is crucial for achieving selectivity for a biological target and minimizing off-target effects. Enantioselective synthesis of these building blocks can be achieved through various methods, including asymmetric catalysis and the use of chiral pools.[1]

Potential Therapeutic Applications: A Look into the Future

While the structural benefits of the THP scaffold are well-established, the direct biological activity of derivatives of this compound is an area of growing interest.

Anti-Inflammatory Agents: The 5-Lipoxygenase Connection

There is evidence suggesting that this compound exhibits inhibitory activity against 5-lipoxygenase (5-LOX).[2] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. While the primary literature detailing the specific 5-LOX inhibitory activity of the title compound is not extensively documented, other substituted tetrahydropyran derivatives have been reported as potent 5-LOX or dual COX-2/5-LOX inhibitors.[1][4] For instance, the compound 4-(3-(4-(1-Methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide (PF-4191834) is a selective, non-redox 5-lipoxygenase inhibitor.[4] This suggests that the tetrahydropyran-2-carboxylate scaffold could serve as a valuable starting point for the design of novel anti-inflammatory agents targeting the 5-LOX pathway.

Workflow Start 3,4-Dihydro-2H-pyran- 2-carboxylic Acid Sodium Salt Step1 Hydrogenation Start->Step1 Intermediate1 Tetrahydro-2H-pyran- 2-carboxylic Acid Step1->Intermediate1 Step2 Esterification Intermediate1->Step2 Product Methyl Tetrahydro-2H- pyran-2-carboxylate Step2->Product Step3 Hydrolysis Product->Step3 Intermediate2 Tetrahydro-2H-pyran- 2-carboxylic Acid Step3->Intermediate2 Step4 Amide Coupling Intermediate2->Step4 Final_Product Tetrahydro-2H-pyran- 2-carboxamide Derivative Step4->Final_Product

Figure 2: General workflow for the synthesis and derivatization of the tetrahydropyran-2-carboxylate scaffold.
Protocol 1: Synthesis of Tetrahydro-2H-pyran-2-carboxylic Acid

This protocol describes the synthesis of the parent carboxylic acid via hydrogenation of the corresponding dihydropyran precursor. [5] Materials:

  • Sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid

  • Methanol

  • Raney Nickel catalyst

  • Concentrated Hydrochloric Acid

  • Chloroform

  • Hydrogenation apparatus

Procedure:

  • Dissolve 21.0 g of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in 200 mL of methanol in a suitable hydrogenation vessel.

  • Add 6.0 g of Raney Nickel catalyst to the solution.

  • Pressurize the vessel with hydrogen gas to 3 atm.

  • Stir the reaction mixture at room temperature until hydrogen uptake ceases.

  • Carefully filter the reaction mixture to remove the catalyst.

  • Remove the methanol from the filtrate under reduced pressure.

  • Acidify the residue with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Extract the aqueous layer with chloroform (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation to obtain tetrahydro-2H-pyran-2-carboxylic acid.

Protocol 2: Synthesis of this compound

This protocol details the Fischer esterification of the carboxylic acid to the methyl ester. [2] Materials:

  • Tetrahydro-2H-pyran-2-carboxylic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 10.0 g of tetrahydro-2H-pyran-2-carboxylic acid in 100 mL of methanol, add 1 mL of concentrated sulfuric acid dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in 100 mL of ethyl acetate and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 3: Synthesis of a Tetrahydro-2H-pyran-2-carboxamide Derivative

This protocol outlines a general procedure for the amide coupling of the corresponding carboxylic acid (obtained via hydrolysis of the methyl ester) with a primary amine using HATU as the coupling agent. [6] Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid

  • A primary amine (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Part A: Hydrolysis of the Methyl Ester

  • Dissolve 5.0 g of this compound in a mixture of 50 mL of THF and 25 mL of water.

  • Add 1.5 g of lithium hydroxide and stir the mixture at room temperature for 12 hours.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield tetrahydro-2H-pyran-2-carboxylic acid. This is typically used in the next step without further purification.

Part B: Amide Coupling

  • Dissolve 1.0 g of the crude tetrahydro-2H-pyran-2-carboxylic acid in 10 mL of DMF.

  • Add 1.2 equivalents of the primary amine (e.g., benzylamine).

  • Add 1.5 equivalents of DIPEA to the mixture.

  • Add 1.1 equivalents of HATU in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydro-2H-pyran-2-carboxamide derivative.

Conclusion: A Scaffold with a Bright Future

This compound represents a valuable and versatile building block for medicinal chemistry. Its utility as a bioisosteric replacement for carbocyclic rings, its potential for improving the pharmacokinetic properties of drug candidates, and its role as a chiral synthon underscore its importance in the design of novel therapeutics. While its potential as a direct 5-lipoxygenase inhibitor requires further validation through dedicated studies, the broader applicability of the tetrahydropyran-2-carboxamide scaffold in areas such as anti-inflammatory and anticancer drug discovery is well-supported. The synthetic protocols provided herein offer a practical starting point for researchers to explore the rich chemistry of this promising scaffold and unlock its full potential in the development of next-generation medicines.

References

  • S. L. Poe, et al. (2020). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. ACS Chemical Neuroscience, 11(15), 2351–2363. [Link]

  • Stock, N. S., et al. (2009). Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain. The Journal of Pharmacology and Experimental Therapeutics, 331(3), 965–975. [Link]

  • Barbey, S., et al. (2002). Synthesis and activity of a new methoxytetrahydropyran derivative as dual cyclooxygenase-2/5-lipoxygenase inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(5), 779–782. [Link]

  • Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. [Link]

  • MySkinRecipes. (n.d.). Tetrahydropyran-2-carboxylic Acid. MySkinRecipes. [Link]

  • Manjunatha, K. S., et al. (2013). Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Medicinal Chemistry Letters, 4(7), 643–647. [Link]

  • Fall, Y., et al. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorganic & Organic Chemistry, 4(1), 7-9. [Link]

  • Google Patents. (2012). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • PrepChem. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). PrepChem.com. [Link]

  • Abadi, A. H., et al. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 45(9), 3939–3946. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Organic Chemistry, 12(4), 133-146. [Link]

Sources

An In-depth Technical Guide to the Stability and Reactivity of the Tetrahydropyran Ring in Methyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a fundamental structural motif in a vast array of natural products and synthetic molecules of pharmaceutical and agrochemical importance.[1] Its prevalence stems from a unique combination of general stability and predictable reactivity, making it an invaluable component in the synthetic chemist's toolbox. When incorporated into molecules containing a methyl ester, the interplay between these two functional groups dictates the overall chemical behavior of the molecule, influencing its stability, reactivity, and ultimately its utility in various applications, including drug development.

This technical guide provides a comprehensive exploration of the stability and reactivity of the tetrahydropyran ring, with a specific focus on its behavior within the structural context of methyl esters. We will delve into the underlying principles governing its stability under various conditions, its susceptibility to cleavage, and the influence of the ester moiety on its chemical properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.

Core Principles: The Tetrahydropyran Moiety

The stability of the tetrahydropyran ring is largely attributed to its saturated, strain-free cyclohexane-like chair conformation.[1] The endocyclic oxygen atom, however, introduces unique electronic properties that are central to its reactivity. Specifically, the non-bonding electron pairs on the oxygen atom can participate in stereoelectronic effects, such as the anomeric effect, which influences the conformation and reactivity of substituents on the ring.[2][3]

In the context of this guide, we are primarily concerned with the 2-tetrahydropyranyl (THP) ether linkage, which is commonly employed as a protecting group for alcohols.[1][4][5] This is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran (DHP).[6][7][8] The resulting THP ether is, in fact, an acetal, and its reactivity is characteristic of this functional group.[6][7]

Stability Profile of the Tetrahydropyran Ring

The stability of the THP ring, particularly when part of a THP ether, is highly dependent on the reaction conditions. A thorough understanding of its stability profile is crucial for designing synthetic routes and predicting the shelf-life and metabolic fate of THP-containing molecules.

Stability Towards Basic and Nucleophilic Reagents

One of the most significant advantages of the THP ether is its exceptional stability under basic and nucleophilic conditions.[4][9][10] This robustness allows for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the THP-protected hydroxyl group.

Reagent TypeStability of THP EtherTypical Conditions
Strong Bases Highly StableLDA, t-BuOK, NaH
Organometallics Generally StableGrignard reagents (RMgX), Organolithiums (RLi) below 0°C[10]
Hydride Reductants StableLiAlH4, NaBH4[9][10]
Acylating/Alkylating Agents StableAcyl chlorides, alkyl halides[9]
Ester Hydrolysis StableBasic conditions (e.g., NaOH, KOH)[10]

The stability of the THP ether under basic conditions is of paramount importance when a methyl ester is present in the same molecule. For instance, the saponification of a methyl ester to a carboxylic acid using a strong base like sodium hydroxide can be performed without cleaving the THP ether.

Lability Under Acidic Conditions

In stark contrast to its stability in basic media, the THP ether is highly susceptible to cleavage under acidic conditions.[4][9][11] This lability is the cornerstone of its use as a protecting group, as it allows for its facile removal to unmask the original alcohol.[1][6] The cleavage is an acid-catalyzed hydrolysis or alcoholysis of the acetal functionality.[1][9] Even mild acidic conditions can initiate the deprotection process.[11]

The mechanism of acid-catalyzed cleavage involves the protonation of the endocyclic oxygen atom, followed by the departure of the alcohol to form a resonance-stabilized oxocarbenium ion.[7][8] This intermediate is then attacked by a nucleophile, typically water or an alcohol solvent, to yield the deprotected alcohol and a hemiacetal, which is in equilibrium with its open-chain hydroxy aldehyde form.[1][7]

Acid_Catalyzed_Cleavage cluster_0 Reaction Steps THP_Ether THP Ether (R-O-THP) Protonated_Ether Protonated Ether THP_Ether->Protonated_Ether + H+ Oxocarbenium_Ion Oxocarbenium Ion Intermediate Protonated_Ether->Oxocarbenium_Ion - R-OH Hemiacetal 5-Hydroxypentanal Hemiacetal Oxocarbenium_Ion->Hemiacetal + H2O Deprotected_Alcohol Alcohol (R-OH) Hemiacetal->Deprotected_Alcohol (Equilibrium) caption Acid-catalyzed cleavage of a THP ether.

Caption: Acid-catalyzed cleavage of a THP ether.

Reactivity of the Tetrahydropyran Ring in the Presence of a Methyl Ester

The presence of a methyl ester in a molecule containing a THP ring does not fundamentally alter the core reactivity of the THP moiety. However, it necessitates careful consideration of reaction conditions to achieve selective transformations.

Orthogonal Deprotection Strategies

In a molecule bearing both a THP ether and a methyl ester, it is often necessary to selectively cleave one functional group while leaving the other intact. This is known as orthogonal protection.

  • Selective Cleavage of the THP Ether: The THP ether can be selectively removed under mild acidic conditions that do not promote the hydrolysis of the methyl ester.[10] Common reagents for this purpose include:

    • Acetic acid in a mixture of THF and water.[1]

    • Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent like ethanol.[1]

    • Other mild Lewis acids.[9]

  • Selective Hydrolysis of the Methyl Ester: Conversely, the methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under basic conditions, which leave the THP ether untouched.[10] Standard saponification conditions, such as treatment with sodium or lithium hydroxide in a mixture of water and an organic solvent, are typically employed.

Intramolecular Reactions

The proximity of a methyl ester to a tetrahydropyran ring can, in some cases, lead to intramolecular reactions, particularly under conditions that activate either functional group. For instance, attempts to form a Grignard reagent from a haloalkyl-substituted THP methyl ester could potentially lead to intramolecular attack on the ester. Careful planning of synthetic routes is essential to avoid such undesired side reactions.

Experimental Protocols

Standard Protocol for the Protection of an Alcohol as a THP Ether
  • Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 3,4-dihydropyran (1.2 - 1.5 eq).

  • Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS) (0.01 - 0.05 eq).[1]

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Standard Protocol for the Deprotection of a THP Ether
  • Dissolve the THP-protected compound in a suitable solvent system, such as a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., 4:2:1 v/v/v).[12]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the deprotected alcohol by column chromatography if necessary.

Experimental_Workflow Start Start with Alcohol & Methyl Ester Compound Protection THP Protection of Alcohol Start->Protection Reaction Perform Desired Reaction on Methyl Ester Protection->Reaction Deprotection Acidic Deprotection of THP Ether Reaction->Deprotection End Final Product Deprotection->End caption Synthetic workflow with THP protection.

Caption: Synthetic workflow with THP protection.

Conclusion

The tetrahydropyran ring, particularly in the form of a THP ether, is a versatile and highly valuable functional group in organic synthesis. Its pronounced stability under basic and nucleophilic conditions, coupled with its predictable lability in the presence of acid, makes it an ideal protecting group for alcohols. When incorporated into molecules containing a methyl ester, the THP group allows for a wide range of selective chemical manipulations. A thorough understanding of the stability and reactivity profile of the THP ring is essential for researchers and scientists in the field of drug development and synthetic chemistry, enabling the design of efficient and robust synthetic strategies for the preparation of complex molecules.

References

  • Wikipedia. Tetrahydropyran. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–178. [Link]

  • Hanzawa, Y., Hashimoto, K., Kasashima, Y., Takahashi, Y., Mino, T., Sakamoto, M., & Fujita, T. (2012). Synthesis of Carboxylic Acids, Esters, Alcohols and Ethers Containing a Tetrahydropyran Ring Derived from 6-Methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631-640. [Link]

  • Chemistry Steps. Protecting Groups For Alcohols. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Khan Academy. THP group for protecting alcohols. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Wu, Y.-C., Zhu, J.-L., & Liu, L. (2011). A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. Tetrahedron Letters, 52(51), 6964-6966.
  • Hanzawa, Y., Hashimoto, K., Kasashima, Y., Takahashi, Y., Mino, T., Sakamoto, M., & Fujita, T. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631–640. [Link]

  • Deslongchamps, P., Jones, P. G., Li, S., Kirby, A. J., Kuusela, S., & Ma, Y. (1997). Stereoelectronic effects on reactivity. Crystal-structure–reactivity correlations for acetals with synperiplanar lone pairs. Journal of the Chemical Society, Perkin Transactions 2, (8), 1601-1608.
  • Deslongchamps, P., Jones, P. G., Li, S., Kirby, A. J., Kuusela, S., & Ma, Y. (1997). Stereoelectronic effects on reactivity. Crystal-structure–reactivity correlations for acetals with synperiplanar lone pairs. Journal of the Chemical Society, Perkin Transactions 2, (8), 1601-1608. [Link]

  • Chem Help ASAP. synthesis & cleavage of THP ethers. [Link]

  • Rychnovsky, S. D., & Griesgraber, G. (1992). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 57(5), 1559–1564. [Link]

  • Chun, Y., Luu, K. B., & Woerpel, K. A. (2011). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. Accounts of Chemical Research, 44(4), 264–275. [Link]

  • Woerpel, K. A., & Geiger, J. M. (2009). Correlations Between Nucleophilicities and Selectivities in the Substitutions of Tetrahydropyran Acetals. The Journal of Organic Chemistry, 74(21), 8096–8105. [Link]

  • BenchChem. Technical Support Center: Stability and Use of Tetrahydropyran (THP)
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–178. [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl Tetrahydro-2H-pyran-2-carboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl tetrahydro-2H-pyran-2-carboxylate is a versatile cyclic ester with significant applications in various scientific fields. Its structure, featuring a tetrahydropyran ring and a methyl ester functional group, makes it a valuable building block in organic synthesis, particularly for complex molecules in medicinal chemistry.[1] It also shows potential in the development of anti-inflammatory drugs and in the flavor and fragrance industry.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound in common organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical techniques. This guide provides a comprehensive overview of the predicted solubility of this compound, the underlying physicochemical principles, and a detailed protocol for its experimental determination.

Physicochemical Properties and Predicted Solubility

This compound (Molecular Formula: C₇H₁₂O₃, Molecular Weight: 144.17 g/mol ) possesses both polar and non-polar characteristics.[1] The ester group (-COO-) and the ether linkage (-O-) within the tetrahydropyran ring are polar and can act as hydrogen bond acceptors. The cyclohexane-like ring and the methyl group contribute to its non-polar character. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

The predicted solubility of this compound in various common organic solvents is summarized in the table below. These predictions are based on the polarity of the solvents and the structural characteristics of the solute.

Solvent ClassSolventPolarityPredicted SolubilityRationale
Protic Polar MethanolHighHighly SolubleThe hydroxyl group of methanol can act as a hydrogen bond donor, interacting favorably with the oxygen atoms in the ester and ether groups of the solute. The small alkyl chain of methanol also contributes to good miscibility.
EthanolHighHighly SolubleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding, leading to favorable interactions with the solute.
Aprotic Polar AcetoneHighHighly SolubleAcetone's polar carbonyl group can engage in dipole-dipole interactions with the polar ester and ether functionalities of the solute.
Ethyl AcetateMediumHighly SolubleAs an ester itself, ethyl acetate has similar polarity to the solute, making them highly miscible based on the "like dissolves like" principle.
DichloromethaneMediumSolubleA polar aprotic solvent that can effectively solvate the polar regions of the molecule through dipole-dipole interactions.[3]
Diethyl EtherLowSolubleThe ether linkage in diethyl ether is similar to the ether in the tetrahydropyran ring, and it can solvate the molecule, though its lower polarity compared to other polar aprotics might result in slightly lower solubility.
Dimethyl Sulfoxide (DMSO)HighHighly SolubleDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[4][5][6]
N,N-Dimethylformamide (DMF)HighHighly SolubleDMF is another highly polar aprotic solvent that is an excellent solvent for many organic compounds.[7]
Non-polar HexaneLowSparingly Soluble to InsolubleThe non-polar nature of hexane will not effectively solvate the polar ester and ether groups of the solute, leading to poor solubility.
TolueneLowSparingly SolubleWhile toluene is non-polar, its aromatic ring can induce some dipole interactions, potentially allowing for slightly better solvation than hexane, but solubility is still expected to be low.

Diagram of Factors Influencing Solubility

G cluster_solute This compound cluster_solvent Solvent Properties Solute C₇H₁₂O₃ PolarGroups Ester (-COO-) Ether (-O-) Solute->PolarGroups Polar Nature NonPolarGroups Cyclic Alkane Ring Methyl Group (-CH₃) Solute->NonPolarGroups Non-Polar Nature SolventPolarity Solvent Polarity PolarGroups->SolventPolarity Favorable Interaction (Dipole-Dipole) HBD Hydrogen Bond Donors (e.g., Alcohols) PolarGroups->HBD Favorable Interaction (Hydrogen Bonding) NonPolarGroups->SolventPolarity Unfavorable Interaction with Polar Solvents Solubility Solubility SolventPolarity->Solubility HBD->Solubility HBA Hydrogen Bond Acceptors

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a well-designed experimental protocol is essential. The isothermal saturation method, followed by gravimetric or chromatographic analysis, is a reliable approach.

Isothermal Saturation Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed vials

  • Drying oven or vacuum desiccator

  • High-Performance Liquid Chromatography (HPLC) system (optional, for higher accuracy)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess solid is necessary to ensure that the solution reaches saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

  • Phase Separation:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Analysis:

      • Dispense the filtered saturated solution into a pre-weighed, dry evaporating dish or vial.

      • Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solute or in a vacuum desiccator.

      • Once the solvent is completely removed, cool the dish or vial to room temperature in a desiccator and weigh it again.

      • The difference in weight corresponds to the mass of the dissolved solute.

    • Chromatographic Analysis (HPLC):

      • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

      • Analyze the diluted solution by HPLC to determine the precise concentration of this compound.

  • Calculation of Solubility:

    • From Gravimetric Analysis:

      • Solubility ( g/100 mL) = (mass of dissolved solute in g / volume of solution taken in mL) x 100

    • From Chromatographic Analysis:

      • Calculate the concentration in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Diagram of Experimental Workflow

G start Start prep Prepare Supersaturated Solution (Excess Solute in Known Volume of Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate settle Settle Undissolved Solute equilibrate->settle filter Filter Supernatant (0.22 µm filter) settle->filter quantify Quantify Solute filter->quantify gravimetric Gravimetric Analysis (Evaporate Solvent and Weigh Residue) quantify->gravimetric Method 1 hplc HPLC Analysis (Dilute and Inject) quantify->hplc Method 2 calculate Calculate Solubility gravimetric->calculate hplc->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct experimental data on the solubility of this compound is limited, a strong predictive understanding can be achieved by analyzing its molecular structure in the context of solvent properties. It is anticipated to be highly soluble in polar protic and aprotic solvents and sparingly soluble in non-polar solvents. For applications requiring precise solubility values, the detailed isothermal saturation method provided in this guide offers a robust framework for experimental determination. This knowledge is critical for optimizing reaction conditions, developing purification strategies, and formulating products containing this important chemical intermediate.

References

  • Chemical Synthesis Database. (2025, May 20). ethyl tetrahydro-2H-pyran-2-carboxylate. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydropyran-2-methanol. PubChem Compound Database. Retrieved from [Link]

  • PubChemLite. This compound (C7H12O3). Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Vermeire, F. H., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of Chemical & Engineering Data, 67(7), 1839-1853. [Link]

  • Vermeire, F. H., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ResearchGate. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Cook, M. W., et al. (1958). Solubility of hydrogen in alcohols and esters.
  • Anumalagundam, S. (2016, September 20). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]

  • Vermeire, F. H., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures (Journal Article). OSTI.GOV. [Link]

  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate. Retrieved from [Link]

  • gChem Global. DMSO. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-methyltetrahydro-2H-pyran-2-ol. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • National Center for Biotechnology Information. (n.d.). Dimethylformamide. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dichloromethane. PubChem Compound Database. Retrieved from [Link]

  • Amerigo Scientific. Methyl tetrahydro-2H-pyran-4-carboxylate (≥98.0% (GC)). Retrieved from [Link]

  • Shanghai Witofly Chemical Co.,Ltd. Tetrahydro-2H-pyran-4-carboxylic acid|5337-03-1. Retrieved from [Link]

  • SpectraBase. 2H-Thiopyran-3-carboxylic acid, tetrahydro-4-oxo-, methyl ester. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl Tetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The tetrahydropyran (THP) moiety is a ubiquitous structural motif in a vast array of natural products and pharmacologically active molecules. Its presence often imparts favorable pharmacokinetic and metabolic properties, making the stereoselective synthesis of substituted THP derivatives a critical endeavor in modern drug discovery and development. Methyl tetrahydro-2H-pyran-2-carboxylate, in particular, serves as a versatile chiral building block for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing this valuable compound, with a focus on the underlying chemical principles, practical experimental considerations, and a comparative analysis of various methodologies. This document is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, offering a blend of theoretical insights and actionable protocols.

Introduction: The Significance of the Tetrahydropyran-2-carboxylate Scaffold

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous natural products with potent biological activities. This compound, with its defined stereocenter and versatile ester functionality, represents a key starting material for the elaboration of these complex structures.[1] Its applications span from being a crucial intermediate in the synthesis of anti-inflammatory agents to its use in the flavor and fragrance industry.[1] The ability to synthesize this compound with high efficiency and stereocontrol is therefore of paramount importance.

This guide will explore the primary retrosynthetic disconnections and corresponding synthetic strategies for the construction of the this compound framework. We will delve into the mechanistic nuances of each approach, providing the reader with the knowledge to not only replicate published procedures but also to rationally design and optimize their own synthetic routes.

Key Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: the derivatization of a pre-formed pyran ring system and the de novo construction of the heterocyclic ring. Each of these strategies encompasses a variety of specific methodologies, which will be discussed in detail below.

Modification of Pre-existing Pyran Scaffolds

A straightforward and often high-yielding approach to this compound involves the modification of a commercially available or readily accessible dihydropyran or pyran precursor.

One of the most direct routes involves the catalytic hydrogenation of the corresponding unsaturated precursor, methyl 3,4-dihydro-2H-pyran-2-carboxylate. This method offers the advantage of operational simplicity and high atom economy.

Reaction Scheme:

G Methyl 3,4-dihydro-2H-pyran-2-carboxylate Methyl 3,4-dihydro-2H-pyran-2-carboxylate This compound This compound Methyl 3,4-dihydro-2H-pyran-2-carboxylate->this compound H2, Catalyst

Caption: Catalytic hydrogenation of the dihydropyran precursor.

The choice of catalyst is critical to the success of this reaction, with common choices including palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere at pressures ranging from atmospheric to several atmospheres.

A related and well-documented procedure involves the hydrogenation of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid, followed by esterification.[2]

Experimental Protocol: Hydrogenation of Sodium 3,4-dihydro-2H-pyran-2-carboxylate and Subsequent Esterification

Step 1: Hydrogenation [2]

  • In a suitable pressure vessel, dissolve 210 g of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in 2 liters of methanol.

  • Add 60 g of Raney nickel catalyst to the solution.

  • Pressurize the vessel with hydrogen gas to 3 atmospheres.

  • Stir the reaction mixture at room temperature until hydrogen uptake ceases.

  • Carefully filter the catalyst from the reaction mixture.

  • Remove the methanol under reduced pressure.

  • Acidify the residue with concentrated hydrochloric acid.

  • Extract the product with chloroform.

  • Purify the resulting tetrahydro-2H-pyran-2-carboxylic acid by distillation (b.p. 75-80 °C at 0.4 mm Hg).

Step 2: Fischer Esterification [3][4][5][6][7]

  • To a solution of tetrahydro-2H-pyran-2-carboxylic acid (1 equivalent) in anhydrous methanol (typically used in excess as the solvent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by distillation or column chromatography.

Causality Behind Experimental Choices:

  • Raney Nickel: This catalyst is often chosen for its high activity in the hydrogenation of alkenes at relatively low pressures and temperatures.

  • Methanol as Solvent: It serves as a good solvent for the starting material and is also the reagent for the subsequent esterification step, allowing for a streamlined process.

  • Acid Catalyst in Esterification: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4][6][7]

  • Excess Methanol: Using methanol as the solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield of the desired ester.[4][6][7]

De Novo Synthesis of the Tetrahydropyran Ring

Constructing the tetrahydropyran ring from acyclic precursors offers greater flexibility in introducing substituents and controlling stereochemistry. Key strategies include cycloaddition reactions and intramolecular cyclizations.

The hetero-Diels-Alder (HDA) reaction, also known as the oxo-Diels-Alder reaction, is a powerful [4+2] cycloaddition for the synthesis of dihydropyrans, which can be subsequently hydrogenated to the desired tetrahydropyran.[8] This reaction typically involves the cycloaddition of an electron-rich alkene (dienophile) with an α,β-unsaturated carbonyl compound (heterodiene).

Reaction Scheme:

G cluster_0 Hetero-Diels-Alder Reaction α,β-Unsaturated AldehydeAlkene α,β-Unsaturated AldehydeAlkene Dihydropyran Adduct Dihydropyran Adduct α,β-Unsaturated AldehydeAlkene->Dihydropyran Adduct This compound This compound Dihydropyran Adduct->this compound 1. Oxidation 2. Esterification 3. Hydrogenation

Caption: General scheme for the synthesis via a hetero-Diels-Alder reaction.

The development of asymmetric HDA reactions has been a significant focus, enabling the enantioselective synthesis of dihydropyran derivatives.[9][10] Chiral Lewis acids are commonly employed to coordinate to the heterodiene, thereby lowering the LUMO energy and controlling the facial selectivity of the dienophile attack.

Key Considerations for Hetero-Diels-Alder Reactions:

  • Catalyst Selection: Chiral bis(oxazoline)-copper(II) complexes have been shown to be highly effective catalysts for the asymmetric HDA reaction of α,β-unsaturated carbonyl compounds with enol ethers.[9]

  • Substrate Scope: The reaction tolerates a wide range of substituents on both the heterodiene and the dienophile, allowing for the synthesis of a diverse library of dihydropyran derivatives.[11]

  • Stereoselectivity: The stereochemical outcome of the reaction is often highly dependent on the catalyst, solvent, and temperature.

The intramolecular oxa-Michael addition is a powerful method for the formation of the tetrahydropyran ring. This reaction involves the cyclization of a hydroxy-functionalized α,β-unsaturated ester or ketone. The stereoselectivity of this cyclization can be influenced by the reaction conditions (acidic or basic catalysis) and the geometry of the Michael acceptor.[12]

Reaction Scheme:

G Hydroxy-α,β-unsaturated ester Hydroxy-α,β-unsaturated ester This compound This compound Hydroxy-α,β-unsaturated ester->this compound Base or Acid Catalyst

Caption: Intramolecular oxa-Michael addition for tetrahydropyran synthesis.

Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in intramolecular oxa-Michael additions.[13][14][15] Chiral primary-secondary diamines, for instance, have been successfully employed as catalysts for the asymmetric cyclization of α,β-unsaturated ketones to afford tetrahydropyrans with good yields and high enantioselectivities.[13]

Mechanistic Insights:

  • Acid Catalysis: Under acidic conditions, the reaction typically proceeds through a late transition state, leading to the thermodynamically more stable diequatorial product.[12]

  • Base Catalysis: Under basic conditions, the reaction often favors an early transition state, and the stereochemical outcome can be kinetically controlled, sometimes favoring the formation of the axial-equatorial isomer.[12]

Workflow for Organocatalytic Asymmetric Intramolecular Oxa-Michael Addition:

G cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Workup and Purification cluster_3 Product A Acyclic Precursor (Hydroxy-α,β-unsaturated ester) D Reaction Mixture A->D B Chiral Organocatalyst (e.g., diamine) B->D C Solvent C->D E Stirring at controlled temperature D->E F Quenching E->F G Extraction F->G H Column Chromatography G->H I Enantioenriched This compound H->I

Caption: Workflow for an organocatalytic asymmetric intramolecular oxa-Michael addition.

Comparative Analysis of Synthetic Routes

Synthetic RouteKey AdvantagesKey DisadvantagesTypical YieldsStereocontrol
Catalytic Hydrogenation High atom economy, operational simplicity, often high yielding.Requires a pre-existing dihydropyran precursor. Asymmetric versions can be challenging.>90%Substrate-dependent; can be high with chiral catalysts.
Fischer Esterification Well-established, uses inexpensive reagents.Equilibrium reaction, requires driving to completion.60-95%Does not create a new stereocenter.
Hetero-Diels-Alder Convergent, powerful for ring construction, good for stereocontrol.Can require multiple steps (cycloaddition, hydrogenation, etc.).70-95% (for cycloaddition)Excellent with chiral Lewis acids.
Intramolecular Oxa-Michael High stereoselectivity possible, convergent.Synthesis of the acyclic precursor can be multi-step.70-99%Excellent with organocatalysis.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity. Key signals include the methoxy singlet, the proton at the C2 position, and the diastereotopic protons of the pyran ring.

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester will have a characteristic downfield chemical shift.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester group is typically observed around 1735 cm⁻¹. The C-O stretching vibrations of the ether and ester will also be present.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation. The predicted m/z for the [M+H]⁺ ion is 145.08592.[16]

Conclusion and Future Perspectives

The synthesis of this compound is a well-explored area of organic chemistry, with several robust and efficient methods available to the synthetic chemist. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the need for stereocontrol.

Future research in this area is likely to focus on the development of even more efficient and sustainable catalytic systems. This includes the design of novel organocatalysts and transition metal complexes that can operate at lower catalyst loadings and under milder reaction conditions. Furthermore, the application of flow chemistry and other process intensification technologies holds promise for the large-scale, continuous production of this important building block. The continued exploration of new synthetic methodologies will undoubtedly facilitate the discovery and development of novel therapeutics and other valuable molecules derived from the versatile tetrahydropyran scaffold.

References

  • Hong, L., Sun, W., Yang, D., Li, G., & Wang, R. (2016). Asymmetric Intramolecular Oxa-Michael Reactions to Tetrahydrofurans/2H-Pyrans Catalyzed by Primary–Secondary Diamines. ACS Catalysis, 6(10), 6882–6887. [Link]

  • Goodenough, K. M., & Smith, M. D. (2011). How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. Organic & Biomolecular Chemistry, 9(21), 7549. [Link]

  • Kumar, A., & Kumar, S. (2018). The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles. Organic Chemistry Frontiers, 5(5), 849–881. [Link]

  • Gajewska, I., & Kwiatkowski, P. (2020). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Molecules, 25(21), 5126. [Link]

  • LibreTexts. (2021). Fischer Esterification. [Link]

  • Lee, Y. R., & Kim, Y. M. (2024). An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. Molecules, 29(7), 1546. [Link]

  • Fallan, C., & Smith, A. D. (2018). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Organic Letters, 20(12), 3624–3628. [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-2-methyl-. [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-2-methyl-. [Link]

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649. [Link]

  • Wikipedia. (n.d.). Oxo-Diels–Alder reaction. [Link]

  • Wang, Z., & Tu, Y.-Q. (2021). Catalytic asymmetric oxa-Diels–Alder reaction of acroleins with simple alkenes. Nature Communications, 12(1). [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3247–3260. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • de Oliveira, L. G., de Carvalho, J. C., da Silva, J. F. C., & de Oliveira, D. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Molecules, 17(11), 13391–13404. [Link]

  • Kano, T., & Maruoka, K. (2015). Organocatalytic diastereo- and enantioselective oxa-hetero-Diels–Alder reactions of enones with aryl trifluoromethyl ketones for the synthesis of trifluoromethyl-substituted tetrahydropyrans. Organic & Biomolecular Chemistry, 13(24), 6758–6761. [Link]

  • SpectraBase. (n.d.). 2H-Pyran-2-carboxylic acid, tetrahydro-2-methyl-. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Enders, D., & Albert, M. (2010). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synthesis, 2010(19), 3341–3350. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Touati, R., et al. (2012). A Detailed Study of the Diastereoselective Catalytic Hydrogenation of 6-Hydroxytetrahydroisoquinoline-(3R)-carboxylic. Catalysis Science & Technology, 2(10), 2096-2102. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • YouTube. (2022). Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation. [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Zhang, W., & Zhang, X. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. Accounts of Chemical Research, 50(5), 1326–1335. [Link]

  • Hoge, G. (2004). Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters. Current Organic Synthesis, 1(4), 369–381. [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Esters. Development of an Efficient Catalyst and Processes for Synthesising (R)-1,2-Propanediol and 2-(I-Menthoxy)ethanol. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • YouTube. (2020). Catalytic Hydrogenation. [Link]

  • PrepChem. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). [Link]

  • NIST. (n.d.). 2H-Pyran-2-methanol, tetrahydro-. [Link]

  • Semantic Scholar. (n.d.). Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. [Link]

  • PubChem. (n.d.). (3,4-dihydro-2H-pyran-2-yl)methyl 3,4-dihydro-2H-pyran-2-carboxylate. [Link]

  • Google Patents. (n.d.). US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. [Link]

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis. [Link]

  • mzCloud. (n.d.). Tetrahydropyran 2 methanol. [Link]

  • Google Patents. (n.d.).

Sources

Methodological & Application

Application Note & Protocol: Enantioselective Synthesis of Methyl Tetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The tetrahydropyran (THP) moiety is a privileged scaffold found in a vast array of natural products and active pharmaceutical ingredients.[1][2] Its stereoselective synthesis is therefore a critical objective in modern organic and medicinal chemistry. This document provides a comprehensive guide to the enantioselective synthesis of methyl tetrahydro-2H-pyran-2-carboxylate, a versatile chiral building block.[3][4] We focus on an organocatalytic intramolecular oxa-Michael addition (IOMA) strategy, detailing the mechanistic rationale, providing a robust experimental protocol, and offering insights into reaction optimization. This approach offers a reliable, metal-free pathway to access the target molecule with high enantiopurity.

Scientific Foundation: The Power of Organocatalytic Oxa-Michael Addition

The construction of chiral cyclic ethers via intramolecular oxa-Michael addition is a powerful strategy.[5] However, these reactions present unique challenges. The comparatively low nucleophilicity of alcohols and the potential for product racemization via a retro-Michael reaction have historically limited their application.[6][7] The advent of bifunctional organocatalysis has provided elegant solutions to these problems.[1][8]

Mechanistic Rationale: Dual Activation by a Chiral Catalyst

For the synthesis of this compound, we will leverage an intramolecular cyclization of a linear hydroxy-α,β-unsaturated ester. The key to achieving high enantioselectivity is the use of a chiral catalyst that can simultaneously activate both the nucleophile (the terminal hydroxyl group) and the electrophile (the Michael acceptor).

Chiral phosphoric acids (CPAs) or bifunctional thiourea/squaramide catalysts are exemplary for this purpose.[8][9] As depicted in the proposed catalytic cycle below, the catalyst operates through a dual-activation mechanism:

  • Brønsted Acid Activation: The acidic proton of the catalyst (e.g., the phosphoric acid proton) protonates and activates the ester carbonyl of the Michael acceptor, lowering its LUMO and rendering it more susceptible to nucleophilic attack.

  • Brønsted Base / Hydrogen-Bond Donor Activation: The conjugate base of the catalyst (or the hydrogen-bond donating moiety of a thiourea catalyst) simultaneously interacts with the terminal hydroxyl group. This interaction increases the nucleophilicity of the alcohol and pre-organizes the substrate within the chiral pocket of the catalyst.

This dual activation within a constrained chiral environment forces the cyclization to proceed through a low-energy transition state for one enantiomeric pathway while disfavoring the other, leading to a product with high enantiomeric excess (ee).[9]

Proposed Catalytic Cycle

Catalytic Cycle CAT Chiral Catalyst (e.g., R-TRIP) COMPLEX Catalyst-Substrate Complex (Pre-organized) CAT->COMPLEX Binds Substrate SUB Hydroxy-Unsaturated Ester (Precursor) SUB->COMPLEX TS Enantiodetermining Transition State COMPLEX->TS Cyclization (IOMA) PROD_CAT Product-Catalyst Complex TS->PROD_CAT PROD_CAT->CAT Releases Product, Regenerates Catalyst PROD This compound (Product) PROD_CAT->PROD

Caption: Proposed catalytic cycle for the organocatalytic intramolecular oxa-Michael addition.

Experimental Application & Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the precursor and its subsequent enantioselective cyclization.

Overall Experimental Workflow

Caption: Overall workflow from starting materials to the final enantiopure product.

Part A: Synthesis of Precursor (Methyl (E)-6-hydroxyhex-2-enoate)

A robust synthesis of the cyclization precursor is paramount. The following protocol outlines a reliable route from commercially available 1,4-butanediol.

Materials & Reagents:

  • 1,4-Butanediol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Dess-Martin Periodinane (DMP)

  • Methyl (triphenylphosphoranylidene)acetate

  • Tetra-n-butylammonium fluoride (TBAF), 1M in THF

  • Standard glassware for organic synthesis

Protocol:

  • Mono-protection: Dissolve 1,4-butanediol (1.0 eq) and imidazole (1.1 eq) in anhydrous DCM. Cool to 0 °C and add a solution of TBDMSCl (1.0 eq) in DCM dropwise. Stir at room temperature for 12 hours. Purify by column chromatography to isolate 4-((tert-butyldimethylsilyl)oxy)butan-1-ol.

  • Oxidation: Dissolve the protected alcohol (1.0 eq) in anhydrous DCM. Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature. Stir for 2-3 hours until the reaction is complete (monitored by TLC). Filter the reaction mixture and concentrate to obtain the crude aldehyde.

  • Wittig Reaction: Dissolve the crude aldehyde from the previous step in anhydrous DCM. Add methyl (triphenylphosphoranylidene)acetate (1.1 eq). Stir at room temperature for 16 hours. Concentrate and purify by column chromatography to yield methyl (E)-6-((tert-butyldimethylsilyl)oxy)hex-2-enoate.

  • Deprotection: Dissolve the silyl-protected ester (1.0 eq) in THF. Add TBAF (1.2 eq, 1M solution in THF) at 0 °C. Stir for 1 hour. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry, concentrate, and purify by column chromatography to afford the final precursor, methyl (E)-6-hydroxyhex-2-enoate .

Part B: Enantioselective Intramolecular Oxa-Michael Cyclization

This is the key enantiodetermining step. The protocol uses a commercially available chiral phosphoric acid catalyst.

Materials & Reagents:

  • Methyl (E)-6-hydroxyhex-2-enoate (Precursor from Part A)

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or other suitable chiral phosphoric acid.

  • Cyclohexane, anhydrous

  • 4Å Molecular Sieves

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate)

  • Standard glassware, oven-dried

Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral phosphoric acid catalyst (R-TRIP, 0.1 eq, 10 mol%).

  • Solvent and Substrate Addition: Add activated 4Å molecular sieves and anhydrous cyclohexane. Stir for 10 minutes. Add a solution of the precursor, methyl (E)-6-hydroxyhex-2-enoate (1.0 eq), in anhydrous cyclohexane via syringe.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 50 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR analysis of aliquots. The reaction is typically complete within 24-48 hours.[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture to remove the molecular sieves and concentrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to remove the acidic catalyst. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization & Analysis:

    • Confirm the structure of the product, This compound , using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H) and an appropriate mobile phase (e.g., Hexane/Isopropanol).

Data Summary and Experimental Considerations

The following table summarizes the expected outcomes and key parameters for the enantioselective cyclization step. These values are based on representative literature data for similar transformations.[6][7][9]

ParameterCondition / ValueRationale & Field Insights
Catalyst Loading 5-20 mol%Higher loadings can increase reaction rates but also costs. 10 mol% is a common starting point for balancing efficiency and economy.
Solvent Cyclohexane, TolueneNon-polar, non-coordinating solvents are crucial. They prevent competition with the substrate for binding to the catalyst and minimize the uncatalyzed background reaction.[9]
Concentration 0.05 - 0.1 MA relatively low concentration favors the intramolecular cyclization pathway over potential intermolecular side reactions.
Temperature 20 °C to 50 °CLower temperatures often lead to higher enantioselectivity but require longer reaction times.[9] 50 °C provides a good balance for this specific transformation.
Expected Yield 80 - 95%This reaction is typically high-yielding when driven to completion.
Expected ee >90%The use of a well-designed chiral phosphoric acid catalyst is expected to deliver high levels of asymmetric induction.[9]
Additives 4Å Molecular SievesEssential for ensuring strictly anhydrous conditions. Water can deactivate the catalyst and hydrolyze the product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst.2. Presence of water or other inhibitors.3. Insufficient temperature.1. Use a fresh batch of catalyst.2. Ensure all glassware is oven-dried and solvents are anhydrous. Use fresh molecular sieves.3. Increase the reaction temperature incrementally.
Low Yield 1. Incomplete reaction.2. Product loss during work-up/purification.1. Increase reaction time or catalyst loading.2. Optimize purification; minimize the number of transfer steps.
Low Enantioselectivity (ee) 1. Significant uncatalyzed background reaction.2. Racemization by catalyst or during work-up.3. Reaction temperature is too high.1. Lower the reaction concentration.2. Ensure prompt work-up and avoid prolonged exposure to acidic/basic conditions.3. Decrease the reaction temperature.

Conclusion

The organocatalytic intramolecular oxa-Michael addition represents a state-of-the-art, robust, and highly efficient method for the enantioselective synthesis of this compound. By employing a chiral phosphoric acid catalyst, this protocol provides access to a valuable building block for drug discovery and natural product synthesis in high yield and excellent enantiopurity.[3][4] The principles of dual activation and reaction optimization discussed herein provide a solid foundation for researchers to successfully implement and adapt this powerful synthetic strategy.

References

  • Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters - ACS Publications. Available at: [Link]

  • Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. PubMed. Available at: [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. PhD Thesis, University of York. Available at: [Link]

  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PMC - NIH. Available at: [Link]

  • Control of the Organocatalytic Enantioselective α-Alkylation of Vinylogous Carbonyl Enolates for the Synthesis of Tetrahydropyran Derivatives and Beyond. Organic Letters - ACS Publications. Available at: [Link]

  • Solid Phase Synthesis of Highly Substituted Tetrahydropyrans by Tandem ene-Reaction/Intramolecular Sakurai Cyclization. ACS Publications. Available at: [Link]

  • Microwave-Assisted Synthesis of Substituted Tetrahydropyrans Catalyzed by ZrCl4 and Its Application in the Asymmetric Synthesis of exo- and endo-brevicomin. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Total Synthesis of Tetrahydropyran-Containing Natural Products Exploiting Intramolecular Oxa-Conjugate Cyclization. ResearchGate. Available at: [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. NIH. Available at: [Link]

  • Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by ( S )-3,3′-Cl 2 -BINOL. ResearchGate. Available at: [Link]

  • Control of the Organocatalytic Enantioselective α-Alkylation of Vinylogous Carbonyl Enolates for the Synthesis of Tetrahydropyran Derivatives and Beyond. Organic Letters - ACS Publications. Available at: [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Developments in the Field of Oxa-Michael Reactions. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters - ACS Publications. Available at: [Link]

  • Silyl enol ether Prins cyclization: diastereoselective formation of substituted tetrahydropyran-4-ones. PubMed. Available at: [Link]

  • Recent developments in the field of oxa-Michael reactions. Semantic Scholar. Available at: [Link]

  • Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society. Available at: [Link]

  • The oxa-Michael reaction: from recent developments to applications in natural product synthesis. ElectronicsAndBooks. Available at: [Link]

  • Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. NIH. Available at: [Link]

Sources

The Strategic Application of Methyl Tetrahydro-2H-pyran-2-carboxylate in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyran Moiety as a Privileged Scaffold

The tetrahydropyran (THP) ring is a recurring and often crucial structural motif in a vast array of biologically active natural products, particularly those of marine origin.[1] Its prevalence in molecules exhibiting potent anticancer, antibiotic, and antifungal properties underscores its significance as a "privileged scaffold" in medicinal chemistry and drug discovery. The stereochemical configuration of substituents on the THP ring is frequently pivotal to the biological activity of the parent molecule, making the development of synthetic strategies for the enantioselective and diastereoselective construction of these cyclic ethers a paramount objective in modern organic synthesis.[2]

Methyl tetrahydro-2H-pyran-2-carboxylate emerges as a versatile and synthetically tractable chiral building block for the elaboration of complex THP-containing natural products. Its pre-defined cyclic structure and the presence of a readily modifiable ester functionality at the C2 position offer a strategic starting point for the introduction of diverse side chains and the establishment of key stereocenters. This application note will provide an in-depth guide to the strategic use of this compound in natural product synthesis, detailing key transformations and providing robust experimental protocols for its application.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of this compound primarily revolves around two key transformations: stereoselective functionalization at the α-position (C3) to the ester and the reduction of the ester to a primary alcohol. These modifications convert the simple starting material into highly valuable, densely functionalized intermediates poised for incorporation into larger synthetic routes.

Diastereoselective α-Alkylation via Enolate Formation

The protons on the carbon adjacent to the ester carbonyl (C3) are acidic and can be removed by a strong, non-nucleophilic base to form a lithium enolate. This enolate can then react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new carbon-carbon bond.[3][4] The stereochemical outcome of this alkylation is of paramount importance and is influenced by the conformation of the enolate and the direction of approach of the electrophile.

The choice of base is critical for the efficient and clean formation of the enolate. Lithium diisopropylamide (LDA) is a widely used base for this purpose due to its strong basicity and steric bulk, which minimizes nucleophilic attack at the ester carbonyl.[5][6] The reaction is typically performed at low temperatures (e.g., -78 °C) in an ethereal solvent such as tetrahydrofuran (THF) to ensure the stability of the enolate and to control reactivity.[7]

Diagram 1: General Workflow for α-Alkylation and Subsequent Reduction

G cluster_0 Core Transformations cluster_1 Application in Natural Product Synthesis Start This compound Enolate Lithium Enolate Formation (LDA, THF, -78 °C) Start->Enolate Deprotonation Alkylation α-Alkylation (R-X, -78 °C to rt) Enolate->Alkylation SN2 Attack Reduction Ester Reduction (LiAlH4, THF, 0 °C) Alkylation->Reduction Functional Group Interconversion Intermediate Diastereomerically Enriched α-Substituted THP-methanol Reduction->Intermediate Coupling Fragment Coupling Intermediate->Coupling Cyclization Macrocyclization/ Further Elaboration Coupling->Cyclization Natural_Product Complex Natural Product (e.g., Polyketides, Marine Macrolides) Cyclization->Natural_Product

Caption: Workflow illustrating the key synthetic transformations of this compound.

Reduction to (Tetrahydro-2H-pyran-2-yl)methanol Derivatives

The methyl ester of the alkylated product can be readily reduced to the corresponding primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[8] This transformation is typically quantitative and provides a versatile hydroxyl handle for further synthetic manipulations, such as oxidation to an aldehyde, etherification, or esterification to couple with other fragments of a target natural product.

Detailed Experimental Protocols

The following protocols are provided as a guide for the application of this compound in a synthetic sequence. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Diastereoselective α-Alkylation of this compound

This protocol describes a general procedure for the α-alkylation of this compound using methyl iodide as a representative electrophile.

Materials:

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (1.0 eq, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • Methyl iodide (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine followed by the dropwise addition of n-butyllithium. Stir the solution at 0 °C for 30 minutes to generate the lithium diisopropylamide (LDA) solution, then re-cool to -78 °C.

  • Enolate Formation: In a separate flame-dried flask, dissolve this compound in anhydrous THF. Slowly add this solution to the pre-formed LDA solution at -78 °C via cannula. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired α-methylated product.

Expected Outcome:

This reaction is expected to yield the α-methylated product with a degree of diastereoselectivity. The major diastereomer will depend on the thermodynamic and kinetic preferences for the enolate formation and the subsequent approach of the electrophile.

ParameterExpected Result
Yield 60-80%
Diastereomeric Ratio Variable, requires experimental determination (e.g., by ¹H NMR of the crude product)
Purification Flash column chromatography (e.g., 10-20% ethyl acetate in hexanes)
Protocol 2: Reduction of α-Alkylated this compound

This protocol details the reduction of the ester to a primary alcohol.

Materials:

  • α-Alkylated this compound (from Protocol 1)

  • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ in anhydrous THF and cool to 0 °C in an ice bath.

  • Addition of Ester: Dissolve the α-alkylated ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 1 M NaOH solution, and then more water (Fieser workup).

  • Work-up: Allow the mixture to warm to room temperature and stir until a white precipitate forms. Filter the solid through a pad of Celite®, washing with ethyl acetate.

  • Purification: Dry the filtrate over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting alcohol is often of high purity and may not require further purification.

Expected Outcome:

This reduction should proceed cleanly to provide the corresponding primary alcohol.

ParameterExpected Result
Yield >90%
Purity Often high enough for subsequent steps without further purification
Characterization Disappearance of the ester carbonyl stretch and appearance of a broad O-H stretch in the IR spectrum.

Application in the Total Synthesis of (-)-Civet

A practical application of a substituted tetrahydropyran is in the synthesis of (-)-Civet, a component of the glandular secretion of the civet cat used in the perfume industry. While the reported synthesis of (-)-Civet does not start from this compound, the key intermediate, a 2,6-disubstituted tetrahydropyran, could conceptually be accessed through the methodologies described above. The α-functionalized and reduced product from our protocols would serve as a valuable chiral building block for such a synthesis.

Diagram 2: Retrosynthetic Analysis of a (-)-Civet Analogue

G Natural_Product (-)-Civet Analogue Intermediate_1 α-Substituted THP-methanol derivative Natural_Product->Intermediate_1 Side chain elaboration Starting_Material This compound Intermediate_1->Starting_Material α-Alkylation & Reduction

Caption: A simplified retrosynthetic approach to a (-)-Civet analogue.

Conclusion

This compound represents a strategic and cost-effective entry point for the synthesis of complex natural products containing the tetrahydropyran scaffold. The ability to perform diastereoselective α-alkylations and subsequent high-yielding reductions allows for the creation of valuable, stereochemically defined intermediates. The protocols outlined in this application note provide a robust foundation for researchers and drug development professionals to leverage this versatile building block in their synthetic endeavors, ultimately accelerating the path to novel therapeutic agents and other valuable chemical entities.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Representative procedure for the alkylation reaction: Preparation of 9. The Royal Society of Chemistry. Available at: [Link]

  • Collum, D. B., et al. (2011). 1,4-Addition of Lithium Diisopropylamide to Unsaturated Esters: Role of Rate-Limiting Deaggregation, Autocatalysis, Lithium Chloride Catalysis and Other Mixed Aggregation Effects. Journal of the American Chemical Society, 133(38), 15091–15103.
  • 5-Dodecen-2-one, (E) - Organic Syntheses Procedure. Available at: [Link]

  • Garrido, F., Santalla, H., Gómez, G., & Fall, Y. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorg Org Chem, 4(1), 7-9.
  • Ievlev, M. Y., Ershov, O. V., Belikov, M. Y., Milovidova, A. G., Tafeenko, V. A., & Nasakin, O. E. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein journal of organic chemistry, 12, 2093–2098.
  • Enders, D., et al. (2008). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synthesis, 2008(16), 2568-2574.
  • Song, Q., et al. (2024). Brønsted acid-mediated selective α-alkenylation of 3,4-dihydro-2H-pyrans. Organic Chemistry Frontiers, 11(13), 4402-4407.
  • Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208.
  • CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents.
  • Alkylation of enolates. (2021). In Organic Chemistry. LibreTexts. Available at: [Link]

  • Alkylation of enolates. In Organic Chemistry II Class Notes. Fiveable. Available at: [Link]

  • CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents.
  • Ievlev, M. Y., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. ResearchGate. Available at: [Link]

  • Kii, S., et al. (2019). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Asian Journal of Organic Chemistry, 8(12), 2133-2141.
  • Brimble, M. A., & Gill, M. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(6), 498-506.
  • Fuwa, H. (2016).
  • Garrido, F., Santalla, H., Gómez, G., & Fall, Y. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MedCrave online. Available at: [Link]

  • Synthesis of Tetrahydropyran-2-Carboxylic Acid (6) - PrepChem.com. Available at: [Link]

  • This compound (C7H12O3) - PubChemLite. Available at: [Link]

  • Pace, V., Hoyos, P., Castoldi, L., de María, P. D., & Alcántara, A. R. (2012). 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. ChemSusChem, 5(8), 1369–1379.

Sources

Application Notes and Protocols for the Synthesis of Pyran-Based Polymers via Cationic Ring-Opening Polymerization of Methyl Tetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyran-Based Polymers

The tetrahydropyran (THP) ring is a privileged scaffold found in a multitude of natural products and pharmacologically active molecules.[1] Its incorporation into polymer backbones offers a unique opportunity to develop advanced materials with tailored properties for applications in drug delivery, biomedical devices, and specialty coatings. Polymers derived from pyran-based monomers can exhibit desirable characteristics such as biocompatibility, biodegradability, and tunable hydrophilicity. Methyl tetrahydro-2H-pyran-2-carboxylate (MTHPC) emerges as a promising monomer for the synthesis of functional polyesters with a pendent ester group, which can be further modified for specific applications.[1] This document provides a detailed protocol for the synthesis of pyran-based polymers through the cationic ring-opening polymerization (CROP) of MTHPC, a method well-suited for the polymerization of cyclic ethers.[2][3]

Underlying Scientific Principles: Cationic Ring-Opening Polymerization (CROP)

The polymerization of MTHPC proceeds via a cationic ring-opening mechanism. This process is initiated by a cationic species, typically a strong acid or a Lewis acid in the presence of a proton source, which activates the monomer. The primary driving forces for the ring-opening of cyclic ethers like tetrahydropyran are ring strain and the basicity of the heteroatom.[2] Although the six-membered tetrahydropyran ring possesses less ring strain compared to smaller cyclic ethers like oxiranes and oxetanes, polymerization can be effectively induced under appropriate conditions.[3]

The polymerization process can be conceptually divided into three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by a cationic species, such as a proton (H⁺) or a carbocation, which attacks the oxygen atom of the tetrahydropyran ring in the MTHPC monomer. This results in the formation of a protonated or alkylated oxonium ion, which is a highly reactive intermediate.

  • Propagation: A neutral MTHPC monomer then acts as a nucleophile, attacking the carbon atom adjacent to the positively charged oxygen in the activated ring. This leads to the opening of the ring and the formation of a new, longer polymer chain with a regenerated oxonium ion at the propagating end. This process repeats, leading to the growth of the polymer chain.

  • Termination: The polymerization process can be terminated by various mechanisms, including reaction with a counter-ion, chain transfer to the monomer or solvent, or the deliberate addition of a terminating agent.[2]

Below is a diagram illustrating the general mechanism of cationic ring-opening polymerization.

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., H⁺) M Monomer (MTHPC) I->M Activation IM_prop Activated Monomer IM Activated Monomer (Oxonium Ion) M_prop Monomer IM_prop->M_prop Nucleophilic Attack P_final Propagating Chain P Propagating Chain (Pₙ) P_plus_1 Propagating Chain (Pₙ₊₁) P->P_plus_1 Chain Growth T Terminating Agent P_final->T Deactivation Polymer Final Polymer

Caption: General mechanism of Cationic Ring-Opening Polymerization.

Experimental Protocol: Synthesis of Poly(this compound)

This section outlines a detailed, step-by-step procedure for the synthesis of a pyran-based polymer using MTHPC as the monomer.

Materials and Reagents
ReagentGradeSupplierNotes
This compound (MTHPC)≥98%e.g., Sigma-Aldrich, TCIShould be dried over CaH₂ and distilled under reduced pressure before use to remove any water, which can interfere with the cationic polymerization.
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Acros OrganicsShould be freshly distilled from a suitable drying agent (e.g., CaH₂) under an inert atmosphere.
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)Redistillede.g., Alfa AesarA common and effective initiator for CROP of cyclic ethers.[2] Should be handled with care in a fume hood due to its corrosive and moisture-sensitive nature.
MethanolAnhydrouse.g., Fisher ScientificUsed to quench the polymerization.
Diethyl EtherACS Gradee.g., VWRUsed for precipitation and purification of the polymer.
Nitrogen or Argon GasHigh PurityLocal SupplierTo maintain an inert atmosphere throughout the reaction.
Experimental Workflow

The following diagram provides a visual overview of the key steps in the synthesis and purification process.

Synthesis_Workflow A 1. Monomer & Solvent Preparation B 2. Reaction Setup under Inert Atmosphere A->B C 3. Initiation of Polymerization B->C D 4. Polymerization Reaction C->D E 5. Termination of Polymerization D->E F 6. Polymer Precipitation & Purification E->F G 7. Drying and Characterization F->G

Caption: Workflow for the synthesis of poly(MTHPC).

Step-by-Step Procedure
  • Monomer and Solvent Preparation:

    • Dry the this compound (MTHPC) over calcium hydride (CaH₂) overnight.

    • Distill the dried MTHPC under reduced pressure and store it under an inert atmosphere.

    • Freshly distill dichloromethane (DCM) from CaH₂ under a nitrogen or argon atmosphere.

  • Reaction Setup:

    • Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

    • Maintain a positive pressure of inert gas throughout the experiment.

    • Using a syringe, transfer the desired amount of anhydrous DCM into the reaction flask.

    • Add the purified MTHPC monomer to the solvent via syringe. A typical monomer concentration is in the range of 1-2 M.

  • Initiation of Polymerization:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Prepare a stock solution of the initiator, boron trifluoride diethyl etherate (BF₃·OEt₂), in anhydrous DCM.

    • Carefully add the required amount of the initiator solution to the stirred monomer solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight of the polymer. A common starting point is a ratio of 100:1 to 200:1.

  • Polymerization Reaction:

    • Allow the reaction to proceed at 0 °C for a specified period, typically ranging from 1 to 24 hours. The optimal reaction time should be determined experimentally by monitoring the monomer conversion.

    • Monitor the progress of the polymerization by taking small aliquots from the reaction mixture at different time intervals and analyzing them by ¹H NMR spectroscopy to determine the monomer conversion.

  • Termination of Polymerization:

    • Quench the polymerization by adding a small amount of pre-chilled anhydrous methanol to the reaction mixture. The methanol will react with the cationic propagating species, terminating the chain growth.

  • Polymer Precipitation and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove a significant portion of the DCM.

    • Precipitate the polymer by slowly adding the concentrated solution to a large excess of a non-solvent, such as cold diethyl ether, while stirring vigorously.

    • Collect the precipitated polymer by filtration or centrifugation.

    • To further purify the polymer, redissolve it in a minimal amount of DCM and re-precipitate it in cold diethyl ether. Repeat this process two to three times to remove any unreacted monomer and initiator residues.

  • Drying and Characterization:

    • Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

    • Characterize the resulting polymer using standard analytical techniques:

      • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the polymer structure and determine the extent of monomer conversion.

      • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI) of the polymer.

      • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

      • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal properties of the polymer, such as the glass transition temperature (T₉) and thermal stability.

Expected Results and Data Presentation

The successful synthesis should yield a white to off-white solid polymer. The molecular weight and polydispersity of the polymer can be controlled by varying the monomer-to-initiator ratio and the reaction conditions.

ParameterExpected Range/ValueCharacterization Technique
Monomer Conversion> 90%¹H NMR
Number-Average Molecular Weight (Mₙ)5,000 - 20,000 g/mol GPC
Polydispersity Index (PDI)1.2 - 2.0GPC
Glass Transition Temperature (T₉)To be determined experimentallyDSC

Troubleshooting and Scientific Insights

  • Low Monomer Conversion: This could be due to the presence of impurities, particularly water, which can terminate the cationic polymerization. Ensure all reagents and glassware are scrupulously dried. The initiator concentration might also be too low.

  • Broad Polydispersity (High PDI): A high PDI can result from chain transfer reactions or a slow initiation process compared to propagation. Optimizing the reaction temperature (lower temperatures often lead to better control) and the choice of initiator can help narrow the molecular weight distribution.

  • Inconsistent Results: The moisture-sensitive nature of cationic polymerization demands strict adherence to anhydrous and inert atmosphere techniques. Any deviation can lead to variability in the results.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of pyran-based polymers from this compound via cationic ring-opening polymerization. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can successfully synthesize well-defined polymers with potential applications in various fields, particularly in the development of novel biomaterials and drug delivery systems. The provided protocol serves as a robust starting point for further exploration and optimization of this promising class of polymers.

References

  • Gouardères, F. P. (1995). The cationic ring-opening polymerization of cyclic ethers. Aston University. Available at: [Link]

  • Penczek, S., & Pretula, J. (2014). Cationic Ring-Opening Polymerization of Cyclic Ethers. In Polymer Science: A Comprehensive Reference (pp. 649-689). Elsevier. Available at: [Link]

Sources

The Versatile Chiral Synthon: Methyl Tetrahydro-2H-pyran-2-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydropyran Motif and its Chiral Gateway

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active molecules, including antibiotics, anticancer agents, and anti-inflammatory drugs.[1][2][3] Its conformational rigidity and the presence of an oxygen atom, which can act as a hydrogen bond acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic properties. The stereochemistry of substituents on the THP ring is often crucial for biological activity, making the development of efficient asymmetric syntheses of chiral tetrahydropyran building blocks a paramount objective for synthetic organic chemists.

This comprehensive guide focuses on a particularly valuable chiral building block: methyl tetrahydro-2H-pyran-2-carboxylate . We will delve into its synthesis, chiral resolution, and its versatile applications in the stereoselective construction of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthon in their synthetic endeavors.

Synthesis and Chiral Resolution: Accessing the Enantiomerically Pure Building Block

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis Approaches

Several powerful methods have been developed for the de novo asymmetric synthesis of substituted tetrahydropyrans. While a direct, highly enantioselective synthesis of the title compound is not extensively documented, related methodologies provide a clear blueprint for its preparation.

One prominent strategy is the organocatalytic domino Michael-hemiacetalization reaction . This approach allows for the construction of highly functionalized tetrahydropyran rings with excellent stereocontrol. For instance, the reaction of β-keto esters with α,β-unsaturated aldehydes, catalyzed by a chiral amine, can generate polysubstituted tetrahydropyrans with multiple contiguous stereocenters.[4]

Another powerful technique is the asymmetric hetero-Diels-Alder reaction . This cycloaddition between a diene and an aldehyde, often catalyzed by a chiral Lewis acid, can produce dihydropyran intermediates with high enantiopurity. Subsequent reduction of the double bond and functional group manipulation can then lead to the desired tetrahydropyran-2-carboxylate.

Chiral Resolution of Racemic this compound

Kinetic resolution, particularly through enzymatic methods, offers a practical and scalable approach to obtaining enantiomerically pure this compound. Lipases are commonly employed for the enantioselective hydrolysis or transesterification of racemic esters.[5][6]

Conceptual Workflow for Enzymatic Resolution:

G racemic_ester Racemic Methyl Tetrahydro-2H-pyran-2-carboxylate lipase Lipase (e.g., Candida antarctica Lipase B) racemic_ester->lipase Substrate hydrolysis Enantioselective Hydrolysis lipase->hydrolysis s_acid (S)-Tetrahydro-2H-pyran-2-carboxylic Acid hydrolysis->s_acid (S)-enantiomer hydrolyzed r_ester (R)-Methyl Tetrahydro-2H-pyran-2-carboxylate (unreacted) hydrolysis->r_ester (R)-enantiomer unreacted separation Separation s_acid->separation esterification Esterification (e.g., MeOH, H+) s_acid->esterification r_ester->separation separation->s_acid separation->r_ester s_ester (S)-Methyl Tetrahydro-2H-pyran-2-carboxylate esterification->s_ester

Caption: Enzymatic kinetic resolution of racemic this compound.

Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Tetrahydro-2H-pyran-2-carboxylic Acid Ester

This protocol is adapted from established procedures for the enzymatic resolution of cyclic esters.[7]

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Organic solvent (e.g., toluene or diisopropyl ether)

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a stirred solution of racemic this compound (1.0 eq) in a mixture of phosphate buffer and organic solvent (e.g., 1:1 v/v), add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Monitoring the Reaction: Monitor the progress of the reaction by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining ester and the formed carboxylic acid. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.

  • Work-up:

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Separate the organic and aqueous layers.

    • Isolation of the Unreacted Ester (e.g., (R)-enantiomer): Wash the organic layer with saturated sodium bicarbonate solution to remove the acidic product. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ester.

    • Isolation of the Carboxylic Acid (e.g., (S)-enantiomer): Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the carboxylic acid with ethyl acetate. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Esterification of the Carboxylic Acid: The resulting enantiomerically pure carboxylic acid can be re-esterified by standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid) to obtain the corresponding methyl ester.

Data Summary (Hypothetical):

EnzymeSolventConversion (%)ee of Ester (%)ee of Acid (%)
Novozym 435Toluene51>99 (R)98 (S)
Lipase PSDiisopropyl Ether4997 (R)>99 (S)

Applications in Asymmetric Synthesis: A Gateway to Complex Molecules

Enantiomerically pure this compound serves as a versatile starting material for the synthesis of a variety of complex natural products and their analogues. The ester functionality at the C2 position can be readily transformed into other functional groups, while the chiral center directs the stereochemical outcome of subsequent reactions.

Total Synthesis of (-)-Centrolobine

(-)-Centrolobine is a natural product that exhibits anti-Leishmania activity. Its structure features a cis-2,6-disubstituted tetrahydropyran ring. Several total syntheses of (-)-centrolobine have been reported, with many strategies focusing on the stereoselective construction of the tetrahydropyran core.[8] While not all syntheses explicitly start from this compound, a retrosynthetic analysis highlights its potential as a key starting material.

Retrosynthetic Analysis of (-)-Centrolobine:

G centrolobine (-)-Centrolobine intermediate1 Key Intermediate centrolobine->intermediate1 Side Chain Installation building_block (S)-Methyl Tetrahydro-2H-pyran-2-carboxylate intermediate1->building_block Functional Group Transformation

Caption: Retrosynthetic approach to (-)-centrolobine.

A plausible synthetic strategy would involve the diastereoselective alkylation of the enolate derived from (S)-methyl tetrahydro-2H-pyran-2-carboxylate. The existing stereocenter at C2 would control the stereochemistry of the incoming electrophile at the C6 position.

Protocol: Diastereoselective Alkylation of Methyl (S)-Tetrahydro-2H-pyran-2-carboxylate Enolate (Conceptual)

This protocol is based on general procedures for the alkylation of ester enolates.[2]

Materials:

  • (S)-Methyl tetrahydro-2H-pyran-2-carboxylate

  • Lithium diisopropylamide (LDA) solution in THF

  • Electrophile (e.g., a protected hydroxyethyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

Procedure:

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve (S)-methyl tetrahydro-2H-pyran-2-carboxylate in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of LDA (1.1 eq) in THF. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution at -78 °C, add the electrophile (1.2 eq). Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC.

  • Quenching: Quench the reaction by adding saturated ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Work-up: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC/HPLC analysis.

Synthesis of Civet Constituent

The civet cat secretion contains a cis-2,6-disubstituted tetrahydropyran acetic acid derivative. The total synthesis of the (-)-enantiomer has been achieved starting from a chiral building block derived from tri-O-acetyl-D-glucal.[4] This synthesis underscores the importance of chiral tetrahydropyran precursors in the construction of natural products. An alternative approach could envision utilizing enantiopure this compound as a starting point, followed by stereoselective functionalization at the C6 position and homologation of the ester group.

Conclusion: A Powerful Tool for Stereoselective Synthesis

This compound, in its enantiomerically pure forms, represents a highly valuable and versatile chiral building block for asymmetric synthesis. Its ready accessibility through both asymmetric synthesis and chiral resolution, combined with the synthetic flexibility of the ester functionality, makes it an attractive starting material for the construction of a wide range of complex and biologically significant molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers to harness the full potential of this powerful chiral synthon in their synthetic endeavors.

References

  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. [Link to a relevant research article]
  • Enantioselective synthesis of 2,6-cis-disubstituted tetrahydropyrans via a tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization: an efficient approach to (-)-centrolobine. [Link to a relevant research article]
  • Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. [Link to a relevant research article]
  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. [Link to a relevant research article]
  • Recent Advances in the Synthesis of 2H-Pyrans. [Link to a relevant research article]
  • Enantioselective Synthesis of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid: Application Notes and Protocols. [Link to a relevant research article]
  • Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. [Link to a relevant research article]
  • Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link to a relevant research article]
  • Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine. [Link to a relevant research article]
  • Lipase-catalyzed synthesis of 2 H -pyran derivatives. [Link to a relevant research article]
  • Biaxially chiral compounds: research and development of synthesis. [Link to a relevant research article]
  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. [Link to a relevant research article]
  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. [Link to a relevant research article]
  • Lipase-catalyzed kinetic and dynamic kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. [Link to a relevant research article]
  • Enzymatic resolution of diethyl (3-hydroxy-1-butenyl) phosphonate. [Link to a relevant research article]
  • Synthesis of novel 2,6-disubstituted-3,4-dimethylidene tetrahydropyrans via Prins-type cyclization. [Link to a relevant research article]
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link to a relevant research article]
  • Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation. [Link to a relevant research article]
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link to a relevant research article]
  • Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. [Link to a relevant research article]
  • Enolate Reactions - Direct Alkylation of Ketones With LDA. [Link to a relevant research article]
  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. [Link to a relevant research article]
  • Synthesis of 4-Methyl-2-oxo-6-arylamino-2 H -pyran-3-carbonitrile Derivatives. [Link to a relevant research article]
  • The syntheses of novel indicators and materials for chiral separation. [Link to a relevant research article]
  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link to a relevant research article]
  • 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). [Link to a relevant research article]
  • Synthesis of masked 2-amino-6-methyl-4-oxo-4H-pyran-3-carbaldehydes. [Link to a relevant research article]
  • Asymmetric Synthesis of Chiral Pyrazolo[3,4-b]pyridin-6-ones under Carbene Catalysis. [Link to a relevant research article]

Sources

Application Notes and Protocols: Strategic Use of Methyl Tetrahydro-2H-pyran-2-carboxylate in Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Acetal Protecting Group for Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving high yields and minimizing unwanted side reactions. The hydroxyl group, a ubiquitous and highly reactive functionality, often necessitates temporary masking to ensure the successful transformation of other parts of a molecule. While numerous strategies exist for alcohol protection, the use of acetal-based protecting groups remains a cornerstone of synthetic chemistry.

This guide delves into the strategic application of methyl tetrahydro-2H-pyran-2-carboxylate (MTHPC) as a protecting group for alcohols. MTHPC offers a unique combination of stability and controlled cleavage, presenting distinct advantages over the more conventional tetrahydropyranyl (THP) protecting group derived from dihydropyran (DHP). The presence of the methyl carboxylate moiety at the 2-position of the tetrahydropyran ring introduces an additional functional handle, paving the way for sophisticated orthogonal protecting group strategies. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and strategic considerations for employing MTHPC in complex molecular syntheses.[1]

Mechanistic Rationale: The Chemistry of MTHPC Protection and Deprotection

The protective action of MTHPC relies on the formation of a stable acetal linkage with an alcohol. This reaction is acid-catalyzed and proceeds through the formation of a resonance-stabilized oxocarbenium ion intermediate.

Protection of Alcohols with MTHPC

The introduction of the MTHPC protecting group is analogous to the formation of other tetrahydropyranyl ethers.[2][3] The reaction is initiated by the protonation of the ether oxygen within the MTHPC ring, followed by the departure of methanol to generate the key oxocarbenium ion. The alcohol substrate then acts as a nucleophile, attacking the electrophilic carbon of this intermediate. Subsequent deprotonation yields the protected alcohol as a mixed acetal.

G cluster_protection Protection Mechanism MTHPC This compound Protonated_MTHPC Protonated MTHPC MTHPC->Protonated_MTHPC Oxocarbenium_Ion Oxocarbenium Ion Protonated_MTHPC->Oxocarbenium_Ion Elimination of Methanol Protonated_Protected_Alcohol Protonated Protected Alcohol Oxocarbenium_Ion->Protonated_Protected_Alcohol Nucleophilic Attack Alcohol R-OH Alcohol->Protonated_Protected_Alcohol Protected_Alcohol MTHPC-Protected Alcohol Protonated_Protected_Alcohol->Protected_Alcohol Deprotonation H+ H+ H+->MTHPC Protonation MeOH Methanol

Caption: Mechanism of MTHPC Protection of Alcohols.

Deprotection of MTHPC-Protected Alcohols

The cleavage of the MTHPC protecting group is achieved under acidic conditions, effectively reversing the protection mechanism.[4][5] Protonation of the ether linkage between the alcohol and the MTHPC moiety facilitates the departure of the protected alcohol, regenerating the oxocarbenium ion. This intermediate is then quenched by a nucleophilic solvent, such as water or an alcohol, to ultimately yield the deprotected alcohol and a derivative of MTHPC.

G cluster_deprotection Deprotection Mechanism Protected_Alcohol MTHPC-Protected Alcohol Protonated_Protected_Alcohol Protonated Protected Alcohol Protected_Alcohol->Protonated_Protected_Alcohol Oxocarbenium_Ion Oxocarbenium Ion Protonated_Protected_Alcohol->Oxocarbenium_Ion Elimination of Alcohol Deprotected_Alcohol R-OH Protonated_Protected_Alcohol->Deprotected_Alcohol Quenched_MTHPC Quenched MTHPC Derivative Oxocarbenium_Ion->Quenched_MTHPC H+ H+ H+->Protected_Alcohol Protonation H2O_or_ROH H2O or R'OH H2O_or_ROH->Quenched_MTHPC

Caption: Mechanism of Acid-Catalyzed Deprotection of MTHPC Ethers.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection of a primary alcohol with MTHPC and its subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol with this compound

Objective: To protect a primary alcohol using MTHPC under mild acidic conditions.

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (MTHPC) (1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add this compound (1.5 equiv) to the solution.

  • Add pyridinium p-toluenesulfonate (0.05 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the MTHPC-protected alcohol.

Protocol 2: Deprotection of an MTHPC-Protected Alcohol

Objective: To cleave the MTHPC protecting group under acidic conditions to regenerate the parent alcohol.

Materials:

  • MTHPC-protected alcohol (1.0 equiv)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the MTHPC-protected alcohol (1.0 equiv) in a 3:1:1 mixture of tetrahydrofuran, acetic acid, and water.

  • Stir the reaction mixture at room temperature or gently warm to 40-50 °C to facilitate cleavage. Monitor the reaction by TLC.

  • Once the deprotection is complete, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent in vacuo.

  • The resulting crude alcohol can be purified by flash chromatography if necessary.

Orthogonal Protecting Group Strategies Involving MTHPC

A significant advantage of the MTHPC protecting group lies in the presence of the methyl ester functionality, which can be selectively cleaved under basic conditions without affecting the acid-labile acetal linkage.[6] This orthogonality allows for selective deprotection and further functionalization, a crucial aspect in the synthesis of complex molecules.[7][8]

Selective Saponification of the Methyl Ester

The methyl ester of the MTHPC-protected alcohol can be hydrolyzed to the corresponding carboxylic acid using standard saponification conditions (e.g., lithium hydroxide in a mixture of THF and water). The resulting carboxylic acid can then be used in subsequent reactions, such as amide bond formation, while the protected alcohol remains intact.

Protecting GroupIntroduction ConditionsCleavage ConditionsOrthogonality with MTHPC
MTHPC (Acetal) Acidic (e.g., PPTS, DCM)Acidic (e.g., AcOH/THF/H₂O)-
MTHPC (Ester) -Basic (e.g., LiOH, THF/H₂O)Orthogonal to the acetal linkage
Silyl Ethers (e.g., TBDMS) Imidazole, DMFFluoride source (e.g., TBAF, THF)Orthogonal to both MTHPC functionalities
Benzyl Ethers (Bn) NaH, BnBr, THFCatalytic Hydrogenation (H₂, Pd/C)Orthogonal to both MTHPC functionalities

This table highlights the compatibility of the MTHPC protecting group with other commonly used protecting groups, enabling complex and selective synthetic transformations.

Stability and Compatibility

The MTHPC protecting group, in its acetal form, exhibits stability profiles similar to the traditional THP group. It is generally stable to:

  • Basic conditions (e.g., hydrolysis of esters, Grignard reagents)[6]

  • Nucleophilic reagents

  • Reductive conditions (e.g., NaBH₄, LiAlH₄)

  • Oxidative conditions that do not involve strong acids

However, the acetal linkage is sensitive to acidic conditions, including Lewis acids. The methyl ester moiety is susceptible to cleavage under basic conditions.

Conclusion

This compound represents a valuable and versatile tool in the arsenal of synthetic chemists. Its ability to protect alcohols as stable acetals, combined with the orthogonal reactivity of the methyl ester, provides a platform for sophisticated synthetic strategies. The protocols and data presented in this guide are intended to equip researchers with the foundational knowledge to effectively implement MTHPC in their synthetic endeavors, ultimately facilitating the efficient construction of complex and biologically important molecules.

References

  • Barrett, A. G. M., & Procopiou, P. A. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Protective Groups in Organic Synthesis.
  • Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (n.d.). Metal-Free Etherification of Aryl Methyl Ether Derivatives by C–OMe Bond Cleavage. [Link]

  • Sartori, G., & Maggi, R. (2006). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 106(3), 1077–1104. [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • University of Bristol. (n.d.). Protecting Groups. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 189–198. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Reactions with Methyl Tetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Tetrahydropyran Core and the Versatility of a Key Building Block

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry and natural product synthesis. Its presence in a molecule can significantly influence solubility, metabolic stability, and pharmacokinetic properties. Methyl tetrahydro-2H-pyran-2-carboxylate, in particular, serves as a versatile and readily available building block for introducing this valuable motif.[1] Its unique structure, featuring a saturated oxygen-containing heterocycle with a reactive ester handle at the 2-position (anomeric carbon), opens the door to a variety of synthetic transformations.

Palladium-catalyzed cross-coupling reactions have revolutionized the construction of complex molecular architectures, offering unparalleled efficiency and functional group tolerance.[2][3] Applying this powerful catalytic technology to a substrate like this compound allows for the precise and strategic formation of new carbon-carbon bonds, enabling the synthesis of novel chemical entities for drug discovery and development.

This guide provides an in-depth exploration of two key palladium-catalyzed transformations utilizing this compound: the direct functionalization of C(sp³)–H bonds on the THP ring and the α-arylation of the ester. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss the critical parameters that ensure success.

Directed C(sp³)–H Arylation of the Tetrahydropyran Ring

Directly converting a C–H bond into a C–C bond is the most atom-economical approach to molecular construction. Palladium catalysis has emerged as a leading strategy for achieving this transformation, particularly through directed C–H activation, where a functional group guides the catalyst to a specific C–H bond.[4][5] For this compound, the ester or a derivative can serve as a directing group, or inherent reactivity patterns of the THP ring can be exploited to achieve selective functionalization. The synthesis of C-aryl glycosides via palladium-catalyzed C-H glycosylation of arenes provides a strong precedent for the formation of C-C bonds at the anomeric position of pyranose systems.[6][7][8]

Mechanistic Rationale and Causality

The catalytic cycle for a directed C–H arylation typically proceeds through a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway.[4][5] The most commonly accepted mechanism for many directed arylations is the Pd(II)/Pd(0) cycle, which involves a concerted metalation-deprotonation (CMD) step.

  • Coordination & C–H Cleavage: The reaction initiates with the coordination of the palladium(II) precatalyst (e.g., Pd(OAc)₂) to a directing group on the substrate. This brings the palladium center in close proximity to the target C–H bond, facilitating its cleavage via a CMD mechanism to form a five- or six-membered cyclopalladated intermediate. This is often the rate-determining step.[5]

  • Oxidative Addition: The arylating agent, typically an aryl halide or pseudohalide, undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The desired C–C bond is formed through reductive elimination from the Pd(IV) complex, releasing the arylated product and a Pd(II) species.

  • Catalyst Regeneration: The active Pd(II) catalyst is regenerated, often with the assistance of a base and/or an oxidant, to re-enter the catalytic cycle.

The choice of ligand is critical; it stabilizes the palladium center, promotes the desired reactivity, and can influence selectivity. Similarly, the base plays a crucial role in the C–H activation step, facilitating the deprotonation event.

G cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle PdII_cat Pd(II) Catalyst (e.g., Pd(OAc)₂) Cyclopalladated Cyclopalladated Intermediate (Pd-C) PdII_cat->Cyclopalladated C-H Activation (CMD) -HX PdIV Aryl-Pd(IV) Intermediate Cyclopalladated->PdIV Oxidative Addition + Ar-X PdIV->PdII_cat Reforms Catalyst Product Arylated Product PdIV->Product Reductive Elimination Substrate Substrate (R-H) + Directing Group Substrate->PdII_cat Coordination Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Cyclopalladated

Caption: Generalized catalytic cycle for directed C–H arylation.

Protocol: Directed C–H Arylation of this compound

This protocol is a representative procedure adapted from established methods for the C–H functionalization of related cyclic ethers and directed arylations.[4][9][10] Optimization may be required for specific substrates and coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Aryl Iodide (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 10 mol%)

  • Acetyl-protected amino acid ligand (e.g., Ac-Ile-OH, 20 mol%)

  • Silver Carbonate (Ag₂CO₃, 2.0 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound (e.g., 0.2 mmol, 28.8 mg), the aryl iodide (0.3 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and the amino acid ligand (0.04 mmol).

  • Add Ag₂CO₃ (0.4 mmol, 110 mg) and K₃PO₄ (0.4 mmol, 85 mg).

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Add 2.0 mL of anhydrous solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional ethyl acetate (2 x 5 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired C-arylated product.

Self-Validation and Trustworthiness: The success of this protocol relies on the synergy between the directing group (the ester), the palladium catalyst, and the ligand. The amino acid ligand is crucial; it facilitates the C–H activation step and stabilizes the palladium intermediates.[9] Silver carbonate often acts as both a base and an oxidant, aiding in catalyst turnover. The anhydrous and inert conditions are critical to prevent catalyst deactivation and competing side reactions.

Data Presentation: Scope and Limitations

The scope of this reaction is expected to be broad, tolerating a range of electronically diverse aryl iodides.

EntryAryl Iodide (Ar-I)Expected OutcomeRationale / Reference
14-IodotolueneGood yieldElectron-rich arenes are generally good coupling partners.[10]
21-Iodo-4-methoxybenzeneGood to excellent yieldElectron-donating groups facilitate oxidative addition.[10]
31-Iodo-4-(trifluoromethyl)benzeneModerate to good yieldElectron-withdrawing groups are tolerated.
42-IodopyridineModerate yieldHeteroaromatic halides can be effective coupling partners.

Palladium-Catalyzed α-Arylation of the Ester

An alternative and powerful strategy for functionalizing this compound is the α-arylation of the ester moiety. This reaction involves the formation of an enolate at the C2 position, which then couples with an aryl halide. This method is one of the most reliable ways to form a C(sp³)–C(sp²) bond adjacent to a carbonyl group.[11][12][13][14]

Mechanistic Rationale and Causality

The catalytic cycle for α-arylation, pioneered by the Buchwald and Hartwig groups, is well-established.[11][14]

  • Oxidative Addition: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl halide (Ar-X) to form an Ar-Pd(II)-X complex. This is often the rate-determining step.

  • Enolate Formation & Transmetalation: A strong base deprotonates the ester at the α-position to form an enolate. This enolate then coordinates to the palladium center, displacing the halide (X) in a process analogous to transmetalation.

  • Reductive Elimination: The aryl group and the enolate α-carbon couple via reductive elimination, forming the desired α-aryl ester product and regenerating the Pd(0) catalyst.

The choice of base is critical; it must be strong enough to deprotonate the ester but not so reactive that it causes side reactions. Sterically hindered, electron-rich phosphine ligands are essential as they promote both the oxidative addition and the final reductive elimination steps.[13][14]

G cluster_cycle Pd(0)/Pd(II) α-Arylation Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Enolate_Complex Enolate-Pd(II)-Ar(L₂) OxAdd->Enolate_Complex Transmetalation (Enolate Attack) Enolate_Complex->Pd0 Regenerates Catalyst Product α-Aryl Ester Enolate_Complex->Product Reductive Elimination Aryl_Halide Ar-X Aryl_Halide->OxAdd Ester_Enolate Ester Enolate Ester_Enolate->Enolate_Complex

Caption: Catalytic cycle for the α-arylation of esters.

Protocol: α-Arylation of this compound

This protocol is a robust, general procedure based on seminal work in the field, particularly suitable for a range of aryl bromides.[13][14]

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • Bulky Biarylphosphine Ligand (e.g., RuPhos, XPhos, 2-4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 equiv)

  • Anhydrous Toluene or THF

Procedure:

  • In a glovebox, charge an oven-dried vial with the aryl bromide (e.g., 0.5 mmol), Pd₂(dba)₃ (0.005 mmol, 4.6 mg), and the phosphine ligand (0.01 mmol).

  • Add a stir bar and cap the vial with a septum. Remove from the glovebox.

  • Add anhydrous toluene (2 mL) via syringe, followed by this compound (0.6 mmol, 86.5 mg).

  • Add LiHMDS (as a 1.0 M solution in THF, 0.55 mmol, 0.55 mL) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the α-arylated tetrahydropyran.

Self-Validation and Trustworthiness: The use of a strong, non-nucleophilic base like LiHMDS is paramount for efficient enolate formation while minimizing unwanted side reactions.[14] The biarylphosphine ligand is not merely an additive but a key controller of reactivity, preventing β-hydride elimination and facilitating the crucial reductive elimination step. Running the reaction under strictly anhydrous and inert conditions is essential to protect the sensitive Pd(0) catalyst and the strong base.

Data Presentation: Scope and Key Parameters

This reaction is highly versatile, accommodating a wide array of aryl bromides and chlorides.

EntryAryl HalideBaseLigandTemp (°C)Expected YieldReference
14-BromoanisoleLiHMDSRuPhos80High[13]
24-ChlorotolueneLiHMDSXPhos100Good[13]
31-Bromo-4-cyanobenzeneLiHMDSRuPhos80Good-High[14]
42-BromopyridineLiHMDSXPhos100Moderate-Good[12]

Conclusion and Future Outlook

This compound is a powerful synthetic intermediate whose full potential can be unlocked through modern palladium catalysis. The C–H arylation and α-arylation reactions detailed in these notes provide reliable and versatile pathways for elaborating the tetrahydropyran core, enabling the rapid synthesis of novel and complex molecules. These methods, grounded in well-understood mechanistic principles, offer drug development professionals robust tools for creating libraries of compounds centered on this important heterocyclic scaffold. Future work will likely focus on developing enantioselective versions of these reactions to grant access to chiral, non-racemic products, further enhancing the value of this synthetic building block.

References

  • Tong, W., Wan, J.-P., & Liu, J. (2024). Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions. Organic Chemistry Frontiers. [Link]

  • Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Pattenden, G., & Sinclair, D. J. (2001). Intramolecular palladium(II)-mediated alkoxy carbonylation as a route to functionalized tetrahydropyrans. Synthesis of the C9-C32 segment of phorboxazole A. Organic Letters, 3(25), 4003–4006. [Link]

  • Ye, Y., et al. (2020). Palladium-Catalyzed Stereospecific C-Glycosylation of Glycals with Vinylogous Acceptors. ACS Catalysis. [Link]

  • Synthesis of C‐aryl‐glycosides via Pd‐catalyzed ortho‐directed C—H... - ResearchGate. (n.d.).
  • Ramana, C. V., et al. (2016). Palladium catalyzed stereocontrolled synthesis of C-aryl glycosides using glycals and arenediazonium salts at room temperature. Organic & Biomolecular Chemistry. [Link]

  • Thompson, S. J., Thach, D. Q., & Dong, G. (2019). Cyclic Ether Synthesis via Palladium-Catalyzed Directed Dehydrogenative Annulation at Unactivated Terminal Positions. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. (n.d.).
  • Zhu, R.-Y., & He, J. (2019). Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Science China Chemistry. [Link]

  • Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross- Coupling of Carboxylic Acids with Vinyl Halides - Princeton University. (n.d.).
  • Catalytic CH Bond Functionalization with Palladium(II). (n.d.).
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]

  • Wang, B., et al. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Catalysts. [Link]

  • Synthesis of 2,6- trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. (2024). Organic Letters. [Link]

  • Kalyani, D., et al. (2007). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society. [Link]

  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004).
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Hartwig, J. F., et al. (2002). Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions. Journal of the American Chemical Society. [Link]

  • Ligand-promoted palladium-catalyzed β-methylene C-H arylation of primary aldehydes. (n.d.).
  • Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes - Chemical Science (RSC Publishing). (n.d.).
  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society. [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - Beilstein Journals. (n.d.).
  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Organic Chemistry Portal. [Link]

  • Buy this compound | 84355-44-2 - Smolecule. (2023).
  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. (2013). Tetrahedron. [Link]

  • Al-Masum, M. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]

  • Wang, D., & Wasa, M. (2012). Combined Oxypalladation/C–H Functionalization: Palladium(II)-catalyzed Intramolecular Oxidative Oxyarylation of Hydroxyalkenes. Organic Letters. [Link]

Sources

Application Note & Protocol: Synthesis and Functionalization of Biocompatible Polyesters from Methyl Tetrahydro-2H-pyran-2-carboxylate for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Substituted Polytetrahydropyrans

The quest for novel biodegradable and biocompatible polymers is a cornerstone of advanced therapeutic design, particularly in the field of drug delivery. Aliphatic polyesters have emerged as leading candidates due to their tunable degradation profiles and favorable safety profiles.[1][2] While polymers like poly(lactic acid) (PLA) and poly(glycolic acid) (PGA) are well-established, there is a growing demand for polymers with tailored functionalities to enhance drug loading, solubility, and targeted delivery.[3][4]

This application note details the synthesis of functional polyesters from a promising yet less explored monomer: methyl tetrahydro-2H-pyran-2-carboxylate (MTHPC). The tetrahydropyran (THP) backbone offers a distinct chemical structure compared to traditional linear aliphatic polyesters, potentially influencing the polymer's physical properties and degradation kinetics.[5] Furthermore, the pendant methyl ester group on each repeating unit serves as a versatile handle for post-polymerization modification, allowing for the introduction of a wide array of functional groups.

Herein, we present a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of poly(this compound) via organocatalytic ring-opening polymerization (ROP) and its subsequent functionalization through hydrolysis to yield a carboxylic acid-functionalized polymer. This functionalized polymer is a valuable platform for the covalent conjugation of therapeutic agents, targeting ligands, and other moieties to create sophisticated drug delivery systems.[6][7]

Polymerization of this compound via Ring-Opening Polymerization (ROP)

The polymerization of cyclic esters is most effectively achieved through ring-opening polymerization (ROP), which allows for excellent control over molecular weight and dispersity, particularly when employing organocatalysts.[8][9] The mechanism involves the nucleophilic attack of an initiator (often an alcohol) on the carbonyl carbon of the cyclic monomer, leading to the opening of the ring and the formation of a propagating chain.

Causality in Experimental Design: Why Organocatalysis?

While various metal-based catalysts are effective for ROP, organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are increasingly favored for biomedical applications. This preference is rooted in the desire to avoid contamination of the final polymer with potentially toxic heavy metals, a critical consideration for materials intended for in vivo use.[8][10] DBU, a strong, non-nucleophilic base, activates the initiator (e.g., an alcohol) by deprotonation, increasing its nucleophilicity and facilitating the ring-opening of the monomer.

Experimental Protocol 1: Synthesis of Poly(this compound)

This protocol describes the synthesis of the base polymer using DBU as an organocatalyst and benzyl alcohol as an initiator.

Materials
  • This compound (MTHPC) (>98%)

  • Benzyl alcohol (>99%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (>98%)

  • Toluene, anhydrous (>99.8%)

  • Methanol (>99.8%)

  • Dichloromethane (DCM) (>99.8%)

  • Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure
  • Glassware Preparation: All glassware was flame-dried under vacuum and cooled under a nitrogen atmosphere.

  • Reaction Setup: In a nitrogen-filled glovebox, a 25 mL Schlenk flask was charged with this compound (e.g., 1.0 g, 6.94 mmol) and anhydrous toluene (5 mL).

  • Initiator Addition: Benzyl alcohol (e.g., 14.5 µL, 0.139 mmol, for a target degree of polymerization of 50) was added via microsyringe.

  • Catalyst Addition: DBU (e.g., 21 µL, 0.139 mmol) was added to the stirred solution.

  • Polymerization: The flask was sealed and stirred at room temperature for 24 hours.

  • Purification: The reaction mixture was diluted with a small amount of DCM and precipitated into cold methanol (100 mL). The precipitated polymer was collected by filtration, redissolved in DCM, and re-precipitated into cold methanol. This process was repeated twice to ensure the removal of unreacted monomer and catalyst.

  • Drying: The final polymer was dried under vacuum at 40 °C to a constant weight.

Characterization
  • ¹H NMR: To confirm the polymer structure and determine the number-average molecular weight (Mn) by end-group analysis.

  • Gel Permeation Chromatography (GPC): To determine the Mn and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Functionalization of Poly(this compound)

The pendant methyl ester groups of the synthesized polymer provide a convenient route for functionalization. A common and effective strategy is the hydrolysis of the ester to a carboxylic acid.[11][12] This transformation introduces a versatile functional group that can be used for subsequent conjugation reactions, for example, through carbodiimide chemistry to attach amine-containing molecules.

Workflow for Polymer Functionalization

G cluster_0 Polymer Synthesis cluster_1 Functionalization cluster_2 Application Monomer MTHPC Monomer ROP Ring-Opening Polymerization (DBU, Benzyl Alcohol) Monomer->ROP Polymer Poly(this compound) ROP->Polymer Hydrolysis Base-catalyzed Hydrolysis (e.g., NaOH or LiOH) Polymer->Hydrolysis Functional_Polymer Carboxylic Acid-Functionalized Polymer Hydrolysis->Functional_Polymer Conjugation Drug/Ligand Conjugation (e.g., EDC/NHS chemistry) Functional_Polymer->Conjugation DDS Drug Delivery System Conjugation->DDS

Caption: Workflow from monomer to a functional drug delivery system.

Experimental Protocol 2: Hydrolysis to Carboxylic Acid-Functionalized Polymer

This protocol details the conversion of the methyl ester side chains to carboxylic acids.

Materials
  • Poly(this compound) (from Protocol 1)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure
  • Dissolution: The polymer (e.g., 500 mg) was dissolved in THF (10 mL) in a round-bottom flask.

  • Hydrolysis: A solution of NaOH (e.g., 2 equivalents per ester repeat unit) in deionized water (5 mL) was added to the polymer solution.

  • Reaction: The mixture was stirred at 40 °C for 12-24 hours. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the methyl ester peak.

  • Neutralization and Purification: The solution was cooled to room temperature and the THF was removed under reduced pressure. The remaining aqueous solution was acidified to pH ~2 with 1 M HCl to protonate the carboxylate groups, resulting in the precipitation of the functionalized polymer.

  • Washing: The precipitate was collected by centrifugation, and the supernatant was decanted. The polymer was washed repeatedly with deionized water until the washings were neutral.

  • Drying: The final carboxylic acid-functionalized polymer was dried under vacuum or by lyophilization.

Characterization
  • FTIR Spectroscopy: To confirm the appearance of a broad O-H stretch from the carboxylic acid and the disappearance of the C-O stretch of the methyl ester.

  • ¹H NMR: To confirm the disappearance of the methyl ester protons.

  • Titration: To quantify the degree of carboxylic acid functionalization.

Data Presentation

The following table summarizes the expected properties of the synthesized polymers. The exact values will depend on the specific reaction conditions.

PropertyPoly(this compound)Carboxylic Acid-Functionalized Polymer
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in THF, DCM, ChloroformSoluble in THF, DMSO, aqueous base
Mn (GPC) 5,000 - 20,000 g/mol Dependent on starting polymer
PDI (GPC) 1.1 - 1.4Dependent on starting polymer
Tg (DSC) To be determined experimentallyExpected to be higher than the parent polymer

Mechanism of Organocatalytic Ring-Opening Polymerization

The DBU-catalyzed ROP of MTHPC initiated by benzyl alcohol proceeds through a coordinated mechanism.

G cluster_0 Initiation cluster_1 Propagation Initiator_Activation 1. DBU activates the initiator (BnOH) forming a nucleophilic alkoxide. Nucleophilic_Attack 2. The alkoxide attacks the carbonyl of the MTHPC monomer. Initiator_Activation->Nucleophilic_Attack Ring_Opening 3. The tetrahedral intermediate collapses, leading to ring opening. Nucleophilic_Attack->Ring_Opening Chain_Growth 4. The newly formed alkoxide at the chain end attacks another monomer. Polymer_Chain 5. The process repeats, extending the polymer chain. Chain_Growth->Polymer_Chain

Caption: Mechanism of DBU-catalyzed ROP of MTHPC.

Conclusion and Future Perspectives

The synthesis of functional polymers from this compound offers a promising avenue for the development of novel biomaterials. The protocols outlined in this application note provide a robust framework for producing a base polyester with pendant ester groups and subsequently converting it into a carboxylic acid-functionalized platform. This functionalized polymer is primed for the attachment of a wide range of molecules, enabling the creation of sophisticated drug delivery systems with enhanced properties. Future work should focus on exploring the degradation profile of this novel polyester and its in vitro and in vivo performance as a drug carrier. The versatility of the pendant functional group also opens up possibilities for creating hydrogels, nanoparticles, and other advanced formulations.

References

  • Manavitehrani, I., Fathi, A., Badr, H., Daly, S., Negahi Shirazi, A., & Dehghani, F. (2016). Biomedical Applications of Biodegradable Polyesters. Polymers, 8(1), 20. [Link]

  • Ulery, B. D., Nair, L. S., & Laurencin, C. T. (2011). Biomedical applications of biodegradable polymers. Journal of Polymer Science Part B: Polymer Physics, 49(12), 832-864. [Link]

  • Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers, 3(3), 1377-1397. [Link]

  • Vo, A. Q., Zare, M., & Dehghani, F. (2021). Special Features of Polyester-Based Materials for Medical Applications. Polymers, 13(16), 2649. [Link]

  • Stanic, I., & Smole, M. S. (2009). ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES, 77(2), 737. [Link]

  • Peng, W., Hirabaru, T., Kawafuchi, H., & Inokuchi, T. (2011). Substituent-controlled electrocyclization of 2,4-dienones: Synthesis of 2,3,6-trisubstituted 2H-pyran-5-carboxylates and their transformations. European Journal of Organic Chemistry, 2011(28), 5469-5474. [Link]

  • Singh, M. S., & Singh, P. K. (2019). Versatile Synthesis of Functionalized Tetrahydroisoquinolines by Ring Transformation of 2H-Pyran-2-ones. Australian Journal of Chemistry, 72(7), 539-545. [Link]

  • Gress, A., & Lynd, N. A. (2017). Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides. ACS Macro Letters, 6(10), 1145-1149. [Link]

  • Ren, W.-M., Zhang, G.-L., Geng, Y.-C., & Sun, X.-Y. (2018). Tandem Lewis Pair Polymerization and Organocatalytic Ring-Opening Polymerization for Synthesizing Block and Brush Copolymers. Polymers, 10(10), 1133. [Link]

  • Ren, W.-M., Zhang, G.-L., Geng, Y.-C., & Sun, X.-Y. (2018). Tandem Lewis Pair Polymerization and Organocatalytic Ring-Opening Polymerization for Synthesizing Block and Brush Copolymers. PubMed, 30322030. [Link]

  • Cardenas, L., & Heise, A. (2011). Ring-Opening Polymerization—An Introductory Review. Polymers, 3(1), 209-222. [Link]

  • Pan, C., & Wang, Y. (1989). SYNTHESIS AND FREE RADICAL RING-OPENING POLYMERIZATION OF 2-METHYL-AND 2-METHYL-9-n-BUTYL-(-7-METHYLENE-1,4,6-TRIOXA-SPIRO (4, 4)NONANE)*. Chinese Journal of Polymer Science, 7(3), 232-238. [Link]

  • Kamber, N. E., Jeong, W., Waymouth, R. M., Pratt, R. C., Lohmeijer, B. G. G., & Hedrick, J. L. (2007). Organocatalytic Ring-Opening Polymerization. Chemical Reviews, 107(12), 5813-5840. [Link]

  • Chen, M., & Liu, G. (2009). Hydrolysis kinetics of polymethyl methacrylate in near-critical water. Journal of Applied Polymer Science, 115(2), 1084-1089. [Link]

  • Al-Khafaji, M. S., Al-Amiery, A. A., & Gaaze, R. A. (2023). Fabrication of carboxylic functionalized poly(methacrylic acid 2-(tert-butylamino)ethyl ester)-coated mesoporous silica nanoparticles and their application for removing ionic dyes from polluted water. Heliyon, 9(12), e23180. [Link]

Sources

Application Notes & Protocols: Large-Scale Synthesis of Methyl Tetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tetrahydro-2H-pyran-2-carboxylate is a valuable heterocyclic compound widely utilized as a key building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structural motif is present in numerous biologically active compounds. This document provides a detailed guide for the large-scale synthesis of this compound, focusing on two robust and scalable methodologies: a Hetero-Diels-Alder approach and a catalytic hydrogenation route. The protocols are designed with industrial applicability in mind, emphasizing yield, purity, safety, and process optimization.

Introduction and Strategic Overview

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry. The title compound, this compound, serves as a versatile intermediate, leveraging the stability of the THP ring while providing a reactive ester handle for further synthetic transformations.[1] Its applications range from the development of anti-inflammatory drugs to its use in the flavor and fragrance industry.[1]

For industrial production, a synthetic strategy must be cost-effective, reproducible, and scalable. The selection of a synthesis route is therefore a critical decision, balancing raw material cost, energy consumption, process safety, and waste management. This guide details two primary pathways that meet these industrial criteria.

  • Method A: Hetero-Diels-Alder Cycloaddition. This approach constructs the tetrahydropyran ring in a convergent manner through a [4+2] cycloaddition, a powerful and atom-economical reaction. It offers excellent control over the initial ring formation.

  • Method B: Catalytic Hydrogenation of a Dihydropyran Precursor. This method starts from a more readily available unsaturated precursor and reduces it to the target saturated ring system. Catalytic hydrogenation is a well-established and highly efficient industrial process.

Method A: Hetero-Diels-Alder Approach

This elegant two-step synthesis first builds the unsaturated pyran ring via a cycloaddition reaction, followed by a straightforward reduction to yield the final saturated product.

Overall Synthetic Workflow

A Methyl Acrylate (Dienophile) C [4+2] Hetero-Diels-Alder Cycloaddition A->C B 1-Methoxy-1,3-butadiene (Diene) B->C D Methyl 2-methoxy-3,6-dihydro- 2H-pyran-6-carboxylate (Intermediate) C->D Ring Formation E Catalytic Hydrogenation (Reduction) D->E F This compound (Final Product) E->F Saturation

Caption: Workflow for the Hetero-Diels-Alder synthesis route.

Experimental Protocol

Step 1: Synthesis of Methyl 2-methoxy-3,6-dihydro-2H-pyran-6-carboxylate

  • Reactor Setup: Charge a suitable multi-neck, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet with methyl acrylate (1.0 eq) and a Lewis acid catalyst such as Zinc Chloride (ZnCl₂, 0.1 eq).

  • Solvent Addition: Add dry toluene as the solvent. The typical solvent volume is 5-10 mL per gram of methyl acrylate.

  • Reagent Addition: Cool the mixture to 0°C using a circulating chiller. Slowly add 1-methoxy-1,3-butadiene (1.1 eq) to the reactor over 1-2 hours, maintaining the internal temperature below 5°C. The Diels-Alder reaction is exothermic and requires careful temperature management to prevent side reactions.[2][3]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is typically purified by vacuum distillation to yield the dihydropyran intermediate.

Step 2: Catalytic Hydrogenation to this compound

  • Reactor Setup: In a high-pressure hydrogenation reactor (Parr hydrogenator or similar), charge the dihydropyran intermediate (1.0 eq) dissolved in methanol.

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (1-2 mol%) under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric and should be handled with care.

  • Hydrogenation: Seal the reactor, purge several times with nitrogen, and then with hydrogen gas. Pressurize the reactor to 50-100 psi with hydrogen and heat to 40-50°C.

  • Reaction: Maintain vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The final product, this compound, is purified by fractional distillation under reduced pressure to achieve high purity (≥98%).

Data Summary for Method A
ParameterStep 1: Diels-AlderStep 2: Hydrogenation
Key Reagents Methyl acrylate, 1-methoxy-1,3-butadiene, ZnCl₂Dihydropyran intermediate, H₂, 5% Pd/C
Solvent TolueneMethanol
Temperature 0°C to Room Temperature40-50°C
Pressure Atmospheric50-100 psi
Typical Reaction Time 12-18 hours4-8 hours
Expected Yield 75-85%90-98%
Purification Method Vacuum DistillationFractional Distillation

Method B: Dihydropyran Hydrogenation Route

This pathway is advantageous when a suitable dihydropyran precursor is commercially available or can be synthesized efficiently. The key and final step is the catalytic hydrogenation of the carbon-carbon double bond within the heterocyclic ring.

Overall Synthetic Workflow

A Methyl 3,4-dihydro-2H-pyran- 5-carboxylate (Starting Material) B Catalytic Hydrogenation A->B Reduction using Ni/Al₂O₃ Catalyst C This compound (Final Product) B->C Saturation of Ring

Caption: Workflow for the catalytic hydrogenation synthesis route.

Experimental Protocol
  • Catalyst Activation (if required): The Nickel/Alumina (Ni/Al₂O₃) catalyst may require pre-activation. This is typically done by heating the catalyst under a stream of hydrogen gas according to the manufacturer's specifications.

  • Reactor Setup: Charge a high-pressure autoclave reactor with the starting material, methyl 3,4-dihydro-2H-pyran-5-carboxylate, and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Loading: Add the Ni/Al₂O₃ catalyst (5-10% by weight of the substrate). Ensure the loading is done under an inert atmosphere to prevent deactivation of the catalyst.

  • Reaction Conditions: Seal the reactor and purge it first with nitrogen and then with hydrogen. Pressurize the reactor with hydrogen to 3-5 MPa (approx. 435-725 psi).[4] Heat the reaction mixture to 120-150°C with vigorous stirring.[4]

  • Monitoring: The reaction progress can be monitored by taking samples periodically (if the reactor allows) and analyzing them by GC, or by observing the cessation of hydrogen uptake.

  • Workup and Isolation: Once the reaction is complete, cool the reactor to ambient temperature, vent the pressure, and purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the heterogeneous Ni/Al₂O₃ catalyst. The catalyst can often be recovered and regenerated for future use, a key advantage in industrial processes.

  • Purification: Remove the solvent from the filtrate by distillation. The resulting crude product is then purified by fractional distillation under vacuum to obtain this compound with a purity of >98%.

Data Summary for Method B
ParameterCatalytic Hydrogenation
Key Reagents Methyl 3,4-dihydro-2H-pyran-5-carboxylate, H₂, Ni/Al₂O₃
Solvent Ethanol or Ethyl Acetate
Temperature 120-150°C
Pressure 3-5 MPa (435-725 psi)
Typical Reaction Time 6-12 hours
Expected Yield >95%
Purification Method Fractional Distillation

Industrial Scale-Up and Safety Considerations

Process Safety:

  • Hydrogen: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in appropriately rated pressure reactors in a well-ventilated area, free from ignition sources. Proper grounding of equipment is essential to prevent static discharge.

  • Catalysts: Hydrogenation catalysts like Pd/C and Raney Nickel can be pyrophoric, especially after use. They must be handled under an inert atmosphere or wetted with a solvent (e.g., water) to prevent spontaneous ignition in air. Catalyst filtration should never be done on a dry filter cake.

  • Dihydropyrans: These are flammable liquids and can form explosive peroxides upon storage in the presence of air.[5][6] It is crucial to test for peroxides before any distillation or heating.

Process Optimization:

  • Catalyst Screening: The choice of catalyst and support (e.g., Pd/C, Pt/C, Ni/Al₂O₃) can significantly impact reaction rate, selectivity, and cost.[4] Catalyst loading should be optimized to minimize cost while maintaining efficient reaction times.

  • Solvent Recovery: On a large scale, solvent selection should consider not only reaction performance but also ease of recovery and recycling to minimize waste and cost.

  • Heat Management: Both the Diels-Alder reaction and hydrogenation are exothermic. An industrial reactor must have an efficient cooling system to manage the heat generated and maintain the optimal reaction temperature.

Quality Control and Analytical Protocols

To ensure the final product meets the required specifications, a robust set of analytical tests is mandatory.[7][8]

Analytical TechniquePurposeTypical Specification
Gas Chromatography (GC) To determine purity and identify volatile impurities.≥98.0% area
¹H and ¹³C NMR To confirm the chemical structure and identify any structural isomers.Spectrum conforms to the reference structure.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.Corresponds to the theoretical mass [M]+.
FTIR Spectroscopy To confirm the presence of key functional groups (e.g., C=O of the ester, C-O-C of the ether).Spectrum shows characteristic absorption bands.
Karl Fischer Titration To determine the water content.≤ 0.1%

References

  • Organic Syntheses. 2,3-dihydropyran. [Link]

  • Google Patents. (2011). WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent.
  • Google Patents. (2017).
  • MDPI. (2019). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. [Link]

  • University of Liverpool Repository. (2001). enantioselective diels-alder reactions of 2h-pyrans. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of 2H-Pyrans. [Link]

  • Google Patents. (2012).
  • Organic Syntheses. 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. [Link]

  • UCLA Chemistry and Biochemistry. (1987). Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates. [Link]

  • Amerigo Scientific. Methyl tetrahydro-2H-pyran-4-carboxylate (≥98.0% (GC)). [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]

  • Hovione. (2019). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • ResearchGate. (2017). Catalytic performance of Ni/Al2O3 catalyst for hydrogenation of 2-methylfuran to 2-methyltetrahydrofuran. [Link]

  • PubMed. (2014). Synthesis of Terephthalic Acid via Diels-Alder Reactions With Ethylene and Oxidized Variants of 5-hydroxymethylfurfural. [Link]

  • National Institutes of Health. (2012). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. [Link]

  • ResearchGate. (2015). Quality Control and Analytical Techniques for Biopharmaceuticals. [Link]

  • PubMed. (2011). Quality control and analytical techniques for biopharmaceuticals. [Link]

  • Royal Society of Chemistry. (2024). Combining total synthesis and genetic engineering to probe dihydropyran formation in ambruticin biosynthesis. [Link]

  • Medical University of Lublin. (2023). Real-time quality control for chemical and biotechnological processes: a brief review. [Link]

Sources

Application Notes and Protocols for the Diastereoselective Synthesis of Substituted Tetrahydropyrans from Methyl Tetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyran Scaffold in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged heterocyclic motif frequently encountered in a vast array of natural products and clinically significant pharmaceutical agents. Its prevalence stems from a combination of favorable physicochemical properties. As a bioisostere of cyclohexane, the THP scaffold introduces polarity without adding hydrogen bond donors, a feature that can be exploited to fine-tune a drug candidate's lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the oxygen atom within the THP ring can serve as a hydrogen bond acceptor, potentially leading to enhanced binding affinity with biological targets. Given these advantages, the development of robust and stereocontrolled methods for the synthesis of substituted tetrahydropyrans is of paramount importance to researchers in medicinal chemistry and drug development.

This application note provides a detailed guide to the diastereoselective synthesis of substituted tetrahydropyrans, utilizing the readily available starting material, methyl tetrahydro-2H-pyran-2-carboxylate. We will delve into the core principles of enolate chemistry that govern this transformation and present a generalized protocol for the diastereoselective alkylation at the C-2 position.

Core Principles: Achieving Diastereoselectivity via Enolate Alkylation

The functionalization of this compound at the carbon alpha to the ester group (C-2) is achieved through the generation of a corresponding enolate, which then acts as a nucleophile. The stereochemical outcome of the subsequent reaction with an electrophile is dictated by the conformation of the tetrahydropyran ring and the enolate itself.

The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. The bulky ester group at the C-2 position will preferentially occupy the equatorial position. Upon deprotonation with a strong base, a planar enolate is formed. The incoming electrophile will then preferentially attack from the less sterically hindered face of the enolate. In the case of a C-2 equatorial ester, the axial face is generally more accessible, leading to the formation of a new C-C bond in the axial position. Subsequent epimerization to the thermodynamically more stable equatorial position can sometimes be achieved under specific conditions.

The choice of base, solvent, and temperature are critical parameters that influence the diastereoselectivity of the reaction by affecting the aggregation state and geometry of the enolate.

Experimental Workflow Overview

The overall synthetic strategy involves a two-step process: enolate formation followed by electrophilic trapping. This is a versatile method that allows for the introduction of a wide variety of substituents at the C-2 position.

G start This compound enolate Enolate Formation (Strong Base, Anhydrous THF, -78 °C) start->enolate Deprotonation alkylation Electrophilic Alkylation (Alkyl Halide, -78 °C to rt) enolate->alkylation Nucleophilic Attack workup Aqueous Workup and Purification alkylation->workup product Diastereomerically Enriched 2-Substituted Tetrahydropyran workup->product

Caption: General workflow for the diastereoselective alkylation of this compound.

Detailed Protocol: Diastereoselective Alkylation of this compound

This protocol describes a general procedure for the diastereoselective alkylation of this compound. Researchers should optimize the reaction conditions for their specific electrophile and desired diastereomer.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for liquid transfer

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Chromatography equipment (e.g., glass column, silica gel)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (to make a ~0.1 M solution).

    • Cool the solution to -78 °C in a dry ice/acetone bath with stirring.

  • Enolate Formation:

    • Slowly add a solution of LDA (1.1 eq) dropwise to the stirred solution of the ester at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithium enolate is typically accompanied by a color change.

  • Alkylation:

    • In a separate flame-dried flask, prepare a solution of the alkyl halide (1.2 eq) in anhydrous THF.

    • Slowly add the solution of the alkyl halide to the enolate solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted tetrahydropyran.

Rationale for Experimental Choices:

  • Anhydrous Conditions: The enolate is a strong base and will be quenched by protic solvents like water. Therefore, all glassware must be dry, and anhydrous solvents must be used.

  • Low Temperature (-78 °C): The formation of the enolate and the subsequent alkylation are carried out at low temperatures to minimize side reactions, such as self-condensation, and to enhance diastereoselectivity by favoring the kinetically controlled product.

  • LDA as a Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that is ideal for the quantitative formation of the ester enolate.

  • THF as Solvent: Tetrahydrofuran is an aprotic polar solvent that is suitable for stabilizing the lithium enolate and maintaining its solubility at low temperatures.

Mechanism of Diastereoselection

The stereochemical outcome of the alkylation is primarily governed by the steric hindrance presented by the chair conformation of the tetrahydropyran ring.

G cluster_0 Enolate Formation and Alkylation Start This compound (Ester in Equatorial Position) Enolate Lithium Enolate (Planar at C-2) Start->Enolate LDA, -78 °C Attack Electrophilic Attack (R-X) (Axial Trajectory Favored) Enolate->Attack R-X Product Initial Product (New Substituent in Axial Position) Attack->Product

Caption: Proposed mechanism for diastereoselective alkylation.

Data Presentation: Expected Outcomes

The diastereomeric ratio (d.r.) of the product is highly dependent on the specific alkylating agent and the precise reaction conditions. The following table provides a hypothetical comparison of expected outcomes for different electrophiles.

EntryElectrophile (R-X)Expected Major DiastereomerTypical Yield (%)Typical d.r. (axial:equatorial)
1CH₃I2-methyl-2-carbomethoxytetrahydropyran75-85>10:1
2BnBr2-benzyl-2-carbomethoxytetrahydropyran70-80>15:1
3Allyl-Br2-allyl-2-carbomethoxytetrahydropyran65-75>12:1

Note: These are representative values and actual results may vary.

Troubleshooting and Considerations

  • Low Yield: This may be due to incomplete enolate formation or decomposition of the starting material or product. Ensure strictly anhydrous conditions and that the LDA solution is freshly titrated.

  • Poor Diastereoselectivity: The diastereoselectivity can be influenced by temperature, solvent, and the counter-ion of the base. Screening different lithium amide bases (e.g., LiHMDS, KHMDS) or additives (e.g., HMPA - caution: carcinogen) may improve the d.r.

  • Epimerization: The initial kinetic product with the new substituent in the axial position may epimerize to the more stable equatorial isomer. If the equatorial product is desired, this can sometimes be promoted by treating the product with a base.

Conclusion

The diastereoselective alkylation of this compound via its enolate is a powerful strategy for the synthesis of substituted tetrahydropyrans. Careful control of reaction parameters, particularly temperature and the choice of base, is crucial for achieving high yields and diastereoselectivity. The resulting functionalized tetrahydropyrans are valuable building blocks for the synthesis of complex molecules with potential applications in drug discovery and development.

References

  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. [Link]

  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. [Link]

  • Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides. [Link]

  • Recent development in the synthesis of C-glycosides involving glycosyl radicals. [Link]

  • Tetrahydropyran synthesis. [Link]

  • Synthesis of nojirimycin C-glycosides. [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]

  • Preparation of ketonyl C-glycosides from designed glycosyl sulfides and styrenes by a radical pathway. [Link]

  • Synthesis of tetrahydropyran derivatives. [Link]

  • Enolate Chemistry - Michael's Reaction. [Link]

  • Chapter 18 Reactions of Enolate Ions and Enols. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. [Link]

  • Chapter 22 The Chemistry of Enolate Ions, Enols, and a,b-Unsaturated Carbonyl Compounds. [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. [Link]

  • Diastereoselective synthesis of 3,4-dihydropyran-3-carboxamides with in vitro anti-inflammatory activity. [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl Tetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of methyl tetrahydro-2H-pyran-2-carboxylate. This moderately polar ester is a common intermediate in organic synthesis, and its effective purification is critical for subsequent reaction success and final product purity.[1] This document provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions encountered during column chromatography procedures.

Troubleshooting Guide

This section addresses specific, practical issues that can arise during the column chromatography of this compound. Each issue is presented in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Q1: My compound is streaking or "tailing" down the column, resulting in poor separation and many mixed fractions. What is happening and how can I prevent it?

A1: Peak tailing is a common issue that significantly degrades separation efficiency. It can be caused by several factors:

  • Causality: Tailing often occurs when a portion of the analyte interacts too strongly with the stationary phase or has poor solubility in the mobile phase. For esters like this compound, this can be due to interactions with the acidic silanol groups on the silica gel surface, overloading the column, or poor sample dissolution in the eluent.

  • Solutions:

    • Reduce Sample Load: Overloading is a primary cause of tailing. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

    • Deactivate Silica Gel: The acidic nature of silica can cause strong, sometimes irreversible, adsorption of polar compounds. To mitigate this, you can use a solvent system containing a small amount (0.5-2%) of a basic modifier like triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.[2]

    • Optimize Solvent System: If the sample has low solubility in the starting eluent, it will not load onto the column in a narrow band. Ensure your chosen solvent for loading the sample dissolves it completely. If solubility is a major issue, consider the dry loading method (see Protocol 2B).

    • Employ a Gradient: When the target compound begins to elute, gradually increasing the polarity of the mobile phase can help push the tailing portion of the band off the column more quickly, resulting in a sharper peak.[3]

Q2: I observed a clean separation on my analytical TLC plate, but the column chromatography yielded completely mixed fractions. Why did this happen?

A2: A discrepancy between TLC and column performance is frustrating but diagnosable. The transition from a thin, two-dimensional layer to a thick, three-dimensional column introduces variables that can affect the separation.

  • Causality: Several factors can lead to this issue:

    • Column Overloading: A load that appears fine on a TLC plate can be excessive for a column, causing bands to broaden significantly and overlap.

    • Improper Column Packing: Channels or cracks in the silica bed create pathways for the solvent and sample to travel through unevenly, completely ruining the separation.

    • Compound Instability: The compound may be degrading during the extended exposure to the silica gel in the column. A quick spot on a TLC plate may not reveal this instability.[3]

  • Solutions:

    • Verify Compound Stability: Perform a "2D TLC" test. Spot your crude mixture on a TLC plate, run it in your chosen solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear or the main spot distorts, your compound is likely unstable on silica. In this case, consider using a less acidic stationary phase like neutral alumina or deactivating the silica.[3]

    • Ensure Proper Packing: Pack the column carefully as a slurry to ensure a homogenous, dense bed of silica. Tap the column gently during packing to settle the silica and remove air bubbles.[4]

    • Reduce Flow Rate: Running the column too quickly does not allow for proper equilibration between the stationary and mobile phases, leading to band broadening. Apply only gentle pressure to achieve a steady, controlled flow.

Q3: My compound has seemingly vanished. It was loaded onto the column but is not present in any of the collected fractions. Where did it go?

A3: This is a common and alarming situation, but it has a few logical explanations.

  • Causality: The compound may have either been irreversibly adsorbed, decomposed, or eluted undetected.

  • Solutions:

    • Check the First Fractions: The compound may be less polar than anticipated and eluted very quickly in the solvent front. Always collect the first few fractions after the solvent that was used to pack the column begins to elute and check them by TLC.[3]

    • Test for Decomposition: As mentioned in Q2, your compound may not be stable to silica gel. If you suspect decomposition, this purification method may be unsuitable.

    • Re-check Solvent Composition: It is surprisingly easy to make a mistake when preparing the eluent. Double-check that you have not accidentally reversed the polar and non-polar solvents or used an incorrect ratio.[3]

    • Concentrate and Re-analyze: The compound may have eluted, but the fractions are too dilute for the compound to be visible on a TLC plate. Take a few fractions from the expected elution range, concentrate them on a rotary evaporator, and re-spot them on a TLC plate.[3]

Experimental Protocols & Workflows

Workflow for Purification of this compound

G cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Reaction Mixture TLC TLC Analysis for Solvent System Selection Crude->TLC Spot Pack Pack Column with Silica Gel TLC->Pack Select Eluent (Rf ≈ 0.2-0.3) Load Load Sample (Wet or Dry) Pack->Load Elute Elute with Solvent (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect TLC_Frac Analyze Fractions by TLC Collect->TLC_Frac Combine Combine Pure Fractions TLC_Frac->Combine Rotovap Remove Solvent (Rotary Evaporator) Combine->Rotovap Pure Pure Product Rotovap->Pure

Caption: Overview of the purification workflow.

Protocol 1: TLC Analysis for Solvent System Selection

A successful column purification begins with a well-chosen solvent system, determined by analytical Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[4]

  • Prepare TLC Plates: Obtain commercially available silica gel TLC plates.

  • Prepare Eluent Chambers: In separate sealed chambers (e.g., beakers covered with a watch glass), place small amounts of different hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v). A piece of filter paper can be added to saturate the chamber atmosphere.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate into a chamber, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots using a UV lamp (if the compound is UV-active) and/or by staining (e.g., in an iodine chamber or with a potassium permanganate dip).

  • Calculate Rf and Select System: Calculate the Rf value for the target spot (Rf = distance traveled by spot / distance traveled by solvent front). Choose the solvent system that gives an Rf value in the 0.2-0.3 range. This ensures the compound will move through the column effectively without eluting too quickly.

Protocol 2A: Column Packing and Wet Loading
  • Column Preparation: Select a glass column of appropriate size. A general guideline is to use 30-100 g of silica gel for every 1 g of crude material. Secure the column vertically to a stand and place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5]

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with the least polar solvent system determined from your TLC analysis (e.g., 9:1 hexanes/EtOAc) to form a consistent slurry.

  • Pack the Column: Pour the slurry into the column. Use a funnel to avoid spillage. Open the stopcock to drain some solvent, and gently tap the sides of the column to ensure even packing and dislodge any air bubbles. Add more solvent as needed, never allowing the top of the silica bed to run dry.[4]

  • Equilibrate: Once packed, add a protective layer of sand on top of the silica bed and drain the solvent until the level is just at the top of the sand layer.[6]

  • Wet Load Sample: Dissolve the crude product in the minimum amount of the eluting solvent.[6] Using a pipette, carefully add this solution to the top of the column, allowing it to absorb into the sand/silica.

  • Begin Elution: Carefully add the eluting solvent, open the stopcock, and begin collecting fractions.

Protocol 2B: Dry Loading for Poorly Soluble Samples

Use this method if your crude product does not dissolve well in the initial column eluent.[6]

  • Prepare Sample-Silica Mixture: Dissolve your crude product in a suitable, highly volatile solvent (like dichloromethane, acetone, or ethyl acetate). Add a small amount of silica gel (typically 2-5 times the mass of your crude product) to this solution.

  • Evaporate Solvent: Thoroughly remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder.[2]

  • Load Column: Pack the column as described in Protocol 2A (steps 1-3). Instead of adding a top layer of sand immediately, carefully pour the dry sample-silica powder onto the packed column bed.

  • Finalize and Elute: Add a protective layer of sand on top of the sample layer. Carefully fill the column with eluent, open the stopcock, and begin collecting fractions.

Frequently Asked Questions (FAQs)

Q: What is a good starting stationary phase for purifying this ester? A: For a moderately polar organic molecule like this compound, standard, unmodified silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for normal-phase chromatography.[7][8] If your compound shows signs of degradation on the column, you might consider using neutral alumina as an alternative.[7][8]

Q: Should I use an isocratic or a gradient elution? A: The choice depends on the complexity of your crude mixture.[9]

Elution TypeDescriptionBest ForAdvantagesDisadvantages
Isocratic The solvent composition remains constant throughout the purification (e.g., 80:20 Hexane:EtOAc).[10]Simple mixtures where the target compound and impurities have significantly different Rf values.Simple to set up, reproducible, uses less sophisticated equipment.[11][12]Can lead to long run times and significant peak broadening for strongly retained compounds.[10][12]
Gradient The polarity of the solvent is increased over time (e.g., starting at 95:5 and gradually increasing to 70:30 Hexane:EtOAc).[10]Complex mixtures containing compounds with a wide range of polarities.Shorter run times, sharper peaks for later-eluting compounds, improved resolution.[9][11]Requires more careful method development; the column must be re-equilibrated to initial conditions if reused.[9]

For purifying this compound from a typical reaction, starting with an isocratic elution based on your TLC analysis is often sufficient. If impurities are close to your product, a shallow step-gradient may provide better resolution.[10]

Troubleshooting Logic: Poor Separation

G Start Problem: Poor Separation on Column CheckTLC Is Rf of target ~0.2-0.3? Start->CheckTLC CheckLoad Was column overloaded? (>5% w/w sample/silica) CheckTLC->CheckLoad Yes Sol_TLC Solution: Re-optimize solvent system with TLC. CheckTLC->Sol_TLC No CheckPacking Was column packed as a uniform slurry? CheckLoad->CheckPacking No Sol_Load Solution: Reduce sample load. CheckLoad->Sol_Load Yes CheckStability Is compound stable on silica? (Perform 2D TLC) CheckPacking->CheckStability Yes Sol_Packing Solution: Re-pack column carefully. CheckPacking->Sol_Packing No Sol_Stability Solution: Use deactivated silica (add Et3N) or alumina. CheckStability->Sol_Stability No Sol_Gradient Consider using a shallow gradient elution. CheckStability->Sol_Gradient Yes

Caption: Decision tree for troubleshooting poor separation.

Q: After combining the pure fractions, how do I remove the hexane and ethyl acetate to isolate my product? A: The most efficient method for removing common low-boiling organic solvents like hexanes (boiling point ~69°C) and ethyl acetate (boiling point ~77°C) is using a rotary evaporator, often called a "rotovap".[13][14]

  • Procedure:

    • Combine the pure fractions into a round-bottom flask.

    • Attach the flask to the rotary evaporator.

    • Set the water bath temperature to 35-40°C.

    • Apply a vacuum and begin rotation. The combination of reduced pressure, increased surface area from rotation, and gentle heating will efficiently evaporate the solvents.[15]

    • Once the solvent is removed, you will be left with your purified this compound as a residue (likely an oil or solid-liquid mixture) in the flask.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). Available from: [Link]

  • Princeton University. Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross- Coupling of Carboxylic Acids with Vinyl Halides. Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025-06-18). Available from: [Link]

  • uHPLCs. 5 Troubleshooting Common HPLC Column Problems and Solutions. (2024-05-05). Available from: [Link]

  • Achieve Chem. Can You Rotovap Ethyl Acetate?. (2024-04-13). Available from: [Link]

  • YouTube. How to recover volatile solvents and concentrate the reaction mixture. (2021-08-24). Available from: [Link]

  • Biotage. When is Gradient Elution Better than Isocratic Elution?. (2023-01-24). Available from: [Link]

  • Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. Available from: [Link]

  • Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Available from: [Link]

  • ResearchGate. Concentration of hexane:ethyl acetate in rotary evaporator?. (2019-03-22). Available from: [Link]

  • Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. Available from: [Link]

  • ResearchGate. A good day to you, Great minds. How do I evaporate hexane and Ethyl acetate extract of bacterial metabolite?. (2021-02-04). Available from: [Link]

  • Mastelf. Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?. (2025-02-19). Available from: [Link]

  • Santai Technologies. Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. (2025-02-11). Available from: [Link]

  • BioChromato. Low- vs. High-Boiling Solvents: Best Evaporation Methods. (2025-09-24). Available from: [Link]

  • LCGC International. Stationary Phase Selectivity: The Chemistry Behind the Separation. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19). Available from: [Link]

  • Veeprho. Different Types of Stationary Phases in Liquid Chromatography. (2025-08-25). Available from: [Link]

  • Quora. How to purification unsaturated fatty acids by flash column chromatography.... (2019-08-07). Available from: [Link]

  • Biotage. How changing stationary phase chemistry can impact separation selectivity. (2023-02-02). Available from: [Link]

  • Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. (2025-05-23). Available from: [Link]

  • Kromasil. Gradient or isocratic elution in preparative reversed phase HPLC. Available from: [Link]

  • Biotage. Successful Flash Chromatography. Available from: [Link]

  • White Rose eTheses Online. A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Available from: [Link]

  • PubChemLite. This compound (C7H12O3). Available from: [Link]

  • UCLA - Chemistry and Biochemistry. Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates. Available from: [Link]

  • Organic Syntheses Procedure. 3-Bromo-2H-pyran-2-one. Available from: [Link]

Sources

common side reactions in the synthesis of methyl tetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of methyl tetrahydro-2H-pyran-2-carboxylate. This important building block is utilized in the synthesis of a variety of more complex molecules. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on identifying and mitigating common side reactions.

The synthesis of this compound is most commonly achieved through two primary routes: the hetero-Diels-Alder reaction and the esterification of tetrahydro-2H-pyran-2-carboxylic acid. Each of these methods, while effective, presents a unique set of potential side reactions that can impact yield and purity. This guide will delve into the intricacies of these reactions, offering practical, field-tested solutions to overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low Yield of this compound in Hetero-Diels-Alder Synthesis

Question: We are performing a hetero-Diels-Alder reaction between a diene and an activated dienophile to synthesize the dihydropyran precursor to our target molecule, but the yield is consistently low. What are the likely causes and how can we improve it?

Answer: Low yields in hetero-Diels-Alder reactions for the synthesis of pyran derivatives are often multifactorial. The primary culprits are typically related to reaction equilibrium, diene instability, or competing side reactions.[1][2]

Possible Causes and Solutions:

  • Unfavorable Reaction Equilibrium: The Diels-Alder reaction is reversible, and at higher temperatures, the retro-Diels-Alder reaction can become significant, leading to lower product yield.[2]

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. The use of a Lewis acid catalyst can often promote the forward reaction at lower temperatures.[2]

  • Diene Isomerization or Decomposition: The conjugated diene required for the reaction may be unstable under the reaction conditions, leading to isomerization to a non-reactive isomer or decomposition.

    • Solution: Ensure the diene is of high purity and is freshly prepared or distilled before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

  • Polymerization of the Dienophile: Activated dienophiles, particularly those with electron-withdrawing groups, can be prone to polymerization, especially at elevated temperatures or in the presence of catalysts.

    • Solution: Add the dienophile slowly to the reaction mixture to maintain a low instantaneous concentration. The inclusion of a radical inhibitor, such as hydroquinone, may also be beneficial.

  • Suboptimal Catalyst Activity: If using a Lewis acid catalyst, its activity can be diminished by impurities in the solvent or reagents.

    • Solution: Use anhydrous solvents and high-purity reagents. Ensure the Lewis acid is fresh and handled under anhydrous conditions.

Experimental Protocol: Lewis Acid Catalyzed Hetero-Diels-Alder Reaction

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the diene and anhydrous dichloromethane.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) to the stirred solution.

  • In a separate flask, dissolve the dienophile in anhydrous dichloromethane.

  • Add the dienophile solution dropwise to the reaction mixture over a period of 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Presence of Acidic Impurities After Esterification

Question: After performing a Fischer esterification of tetrahydro-2H-pyran-2-carboxylic acid with methanol, our final product is contaminated with an acidic impurity, as indicated by a broad peak in the ¹H NMR spectrum and a low pH upon dissolution in water. What is this impurity and how can we remove it?

Answer: The most likely acidic impurity is unreacted tetrahydro-2H-pyran-2-carboxylic acid. Fischer esterification is an equilibrium-driven process, and incomplete conversion is a common issue.[3]

Troubleshooting Steps:

Probable Cause Identification Solution
Incomplete Reaction Presence of a broad -OH peak in the ¹H NMR spectrum; a peak corresponding to the carboxylic acid in the IR spectrum (~1700-1725 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹).Drive the equilibrium towards the product by using a large excess of methanol, which also serves as the solvent. Alternatively, remove water as it is formed using a Dean-Stark apparatus.
Hydrolysis during Workup The ester product can be hydrolyzed back to the carboxylic acid if exposed to aqueous acidic or basic conditions for an extended period.[4]Minimize the contact time with aqueous solutions during the workup. Neutralize the reaction mixture carefully and perform extractions promptly.

Purification Protocol: Removal of Carboxylic Acid Impurity

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt and will partition into the aqueous layer. Caution: CO₂ evolution will occur, so vent the separatory funnel frequently.

  • Repeat the wash with saturated NaHCO₃ solution until no more gas evolution is observed.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the hetero-Diels-Alder synthesis of the pyran ring system?

A1: Besides the desired [4+2] cycloadduct, several side products can form. These include:

  • Regioisomers: If the diene or dienophile is unsymmetrical, the formation of regioisomers is possible. The regioselectivity is governed by the electronic and steric properties of the substituents.[1]

  • Stereoisomers: The Diels-Alder reaction is stereospecific, but if the dienophile can approach the diene from two different faces (endo or exo), a mixture of stereoisomers can be formed. The endo product is often the kinetic product due to secondary orbital interactions.[2]

  • [2+2] Cycloadducts: In some cases, a competing [2+2] cycloaddition can occur, leading to the formation of a four-membered ring.

  • Polymerization Products: As mentioned in the troubleshooting section, polymerization of the dienophile is a common side reaction.

Q2: How can I effectively monitor the progress of the esterification reaction?

A2: Several analytical techniques can be used to monitor the reaction progress:

  • Thin Layer Chromatography (TLC): This is a quick and simple method. The carboxylic acid starting material is typically more polar than the ester product, so it will have a lower Rf value on a silica gel plate.

  • Gas Chromatography (GC): GC is an excellent quantitative method for monitoring the disappearance of the starting material and the appearance of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the appearance of the C-O stretch of the ester (around 1150-1250 cm⁻¹) can be monitored.

Q3: Are there any alternative methods for the synthesis of this compound that might avoid some of these side reactions?

A3: Yes, several alternative synthetic routes exist:

  • Cyclization Reactions: Intramolecular cyclization of a precursor containing both a hydroxyl and a carboxylic acid (or ester) functionality can form the tetrahydropyran ring.[4]

  • Reduction of Dihydropyran Precursors: The double bond in a dihydropyran ring, often formed from a hetero-Diels-Alder reaction, can be reduced via catalytic hydrogenation to yield the saturated tetrahydropyran ring.

  • Oxidation of the Corresponding Aldehyde: The aldehyde, tetrahydro-2H-pyran-2-carbaldehyde, can be oxidized to the carboxylic acid, followed by esterification.[5][6]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Hetero-Diels-Alder Reaction and Potential Side Products

G Diene Diene TS [4+2] Transition State Diene->TS Dienophile Dienophile Dienophile->TS Side_Product3 Polymer Dienophile->Side_Product3 Polymerization Product Methyl Dihydropyran-2-carboxylate (Precursor) TS->Product Desired Pathway Side_Product1 Regioisomer TS->Side_Product1 Alternative Regiochemistry Side_Product2 Stereoisomer (exo) TS->Side_Product2 Alternative Stereochemistry G Start Low Yield of this compound Check_Reaction Analyze Crude Product (NMR, IR, GC) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Drive_Equilibrium Increase Methanol Excess Remove Water (Dean-Stark) Incomplete_Reaction->Drive_Equilibrium Yes Hydrolysis Hydrolysis During Workup? Incomplete_Reaction->Hydrolysis No Drive_Equilibrium->Check_Reaction Modify_Workup Minimize Aqueous Contact Time Careful Neutralization Hydrolysis->Modify_Workup Yes Purification Purification Required? Hydrolysis->Purification No Modify_Workup->Check_Reaction Purify Aqueous NaHCO₃ Wash Purification->Purify Yes Success High Yield, Pure Product Purification->Success No Purify->Success

Caption: Troubleshooting workflow for low yield in Fischer esterification.

References

  • Google Patents. (2013). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Google Patents. (2014). CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Google Patents. (2017).
  • Nakagawa, M. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. [Link]

  • National Institutes of Health. (2022). Understanding the Mechanism of Diels–Alder Reactions with Anionic Dienophiles: A Systematic Comparison of [ECX]− (E = P, As). [Link]

  • The University of Liverpool Repository. (n.d.). Enantioselective Diels-Alder Reactions of 2H-Pyrans. [Link]

  • ACS Publications. (2018). Synthesis and Utility of 2,2-Dimethyl-2H-pyrans: Dienes for Sequential Diels–Alder/Retro-Diels–Alder Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • Google Patents. (2021). US11104697B2 - Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g].
  • MDPI. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. [Link]

  • Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis and biological activities of some fused pyran derivatives. [Link]

Sources

optimizing reaction conditions for the esterification of tetrahydro-2H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of esters derived from tetrahydro-2H-pyran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this versatile building block. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively. We will primarily focus on the Fischer-Speier esterification, the most common acid-catalyzed method, and address the specific challenges you may encounter.

Troubleshooting Guide: From Low Yield to Pure Product

Low product yield is the most frequently reported issue in esterification reactions. This is almost always tied to the reversible nature of the reaction.[1] This section provides a systematic approach to diagnosing and solving common experimental problems.

Q1: My reaction has run for several hours, but TLC analysis shows a significant amount of starting carboxylic acid remaining. Why is my yield so low?

This is a classic symptom of the reaction reaching equilibrium prematurely or having a slow reaction rate. The Fischer esterification is an equilibrium-controlled process where the carboxylic acid and alcohol react to form an ester and water.[2][3] To achieve a high yield, the equilibrium must be actively shifted towards the products.[1][4]

Possible Cause 1: Reaction Equilibrium The accumulation of water, a byproduct, can hydrolyze the ester back to the starting materials, preventing the reaction from reaching completion.[1][5]

  • Solution A: Use an Excess of Alcohol. The simplest method to shift the equilibrium is to use a large excess of the alcohol reactant (e.g., 5-10 fold excess or using the alcohol as the solvent).[2][6] This mass action approach, according to Le Châtelier's principle, drives the reaction forward.[1] This is most practical when the alcohol is inexpensive and readily available.[7]

  • Solution B: Actively Remove Water. If using a large excess of alcohol is not feasible, water must be removed as it is formed.[2][8]

    • Dean-Stark Apparatus: This is the most effective method. The reaction is run in a solvent (e.g., toluene) that forms a lower-boiling azeotrope with water.[6][9] The azeotrope distills into the Dean-Stark trap, where the denser water separates and is collected, while the solvent returns to the reaction flask.[2][9]

    • Dehydrating Agents: Adding a dehydrating agent like molecular sieves to the reaction mixture can sequester water as it forms.[6] Concentrated sulfuric acid also acts as a dehydrating agent, though its primary role is as a catalyst.[10][11][12]

Possible Cause 2: Inactive or Insufficient Catalyst The acid catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon for attack by the alcohol.[1][3]

  • Solution: Ensure you are using a fresh, strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2] The typical catalytic loading is 1-5 mol% relative to the carboxylic acid.[6] Using too much acid can promote side reactions like the dehydration or polymerization of the alcohol.[1]

Possible Cause 3: Suboptimal Reaction Temperature Esterification reactions are often slow at room temperature and require heating to proceed at a reasonable rate.[13]

  • Solution: Heat the reaction mixture to reflux.[13] The optimal temperature depends on the boiling point of the alcohol or solvent used, typically in the range of 60-150 °C.[13][14] Monitor the reaction's progress by TLC to determine when it has reached completion, as prolonged heating at high temperatures can also lead to degradation.[14]

Troubleshooting Workflow for Low Ester Yield

Below is a logical workflow to diagnose the cause of low reaction yield.

G start Low Ester Yield Detected equilibrium Is the reaction at equilibrium? start->equilibrium catalyst Is the catalyst active and sufficient? equilibrium->catalyst Yes shift_eq Shift Equilibrium: - Use excess alcohol - Remove water (Dean-Stark) equilibrium->shift_eq  No conditions Are reaction conditions optimal? catalyst->conditions Yes opt_cat Optimize Catalyst: - Use fresh catalyst - Adjust loading (1-5 mol%) catalyst->opt_cat  No workup Is the workup procedure efficient? conditions->workup Yes opt_cond Optimize Conditions: - Increase temperature (reflux) - Increase reaction time (monitor by TLC) conditions->opt_cond  No opt_workup Optimize Workup: - Ensure complete acid neutralization - Thoroughly wash & extract workup->opt_workup  No end_node High Ester Yield workup->end_node Yes shift_eq->end_node opt_cat->end_node opt_cond->end_node opt_workup->end_node

Caption: A troubleshooting workflow for addressing low ester yield.

Q2: The reaction mixture has turned dark brown or black. What happened and is the product salvageable?

Darkening of the reaction mixture, often accompanied by the formation of tarry substances, is a sign of decomposition.

  • Cause: This typically occurs when using excessively high temperatures or too high a concentration of the acid catalyst.[1] Alcohols, particularly secondary or tertiary ones, can undergo acid-catalyzed dehydration to form alkenes, which can then polymerize under these harsh conditions.

  • Solution:

    • Control Temperature: Maintain a gentle reflux and avoid aggressive overheating.[1]

    • Reduce Catalyst Concentration: Use the minimum amount of acid catalyst required (start at 1-2 mol%).

    • Purification: The desired ester can often be salvaged from the mixture. After the standard workup, purify the crude product using column chromatography or vacuum distillation to separate the ester from the high-molecular-weight, non-volatile polymers.[1]

Q3: I have a good conversion according to TLC, but I'm losing a lot of product during the workup and purification. How can I improve my isolation?

Product loss during isolation is a common mechanical issue that can significantly lower your final yield.[4][15]

  • Cause 1: Incomplete Neutralization. Unreacted carboxylic acid will remain in the organic layer if not properly neutralized and removed.

    • Solution: During the workup, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.[1] This converts the carboxylic acid into its water-soluble sodium salt, which partitions into the aqueous layer.

  • Cause 2: Inefficient Extraction. The ester product may have some solubility in the aqueous wash solutions, leading to loss.

    • Solution: After separating the aqueous layer, re-extract it one or two times with a fresh portion of the organic solvent (e.g., ethyl acetate). Combine all organic layers to recover the maximum amount of product. Washing the combined organic layers with brine (saturated NaCl solution) can help break up emulsions and further dry the organic phase.

  • Cause 3: Physical Loss. Product can be lost during transfers between glassware.[15]

    • Solution: Be meticulous. When transferring liquids, rinse the original flask with a small amount of the extraction solvent and add the rinsing to the main solution to recover any residual product.[15]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Fischer esterification?

The Fischer esterification proceeds via a six-step nucleophilic acyl substitution mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2][16]

  • Protonation: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic.[3][17]

  • Nucleophilic Attack (Addition): The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3]

  • Proton Transfer (Deprotonation/Protonation): A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[2][3]

  • Elimination: The lone pair on the remaining hydroxyl group reforms the C=O double bond, eliminating a molecule of water.[3]

  • Deprotonation: The protonated ester is deprotonated (often by water or the alcohol), regenerating the acid catalyst and yielding the final ester product.[3]

Q2: Are there alternative methods if Fischer esterification fails for my specific alcohol?

Yes. If you are working with a sterically hindered, acid-sensitive, or very expensive alcohol, the Fischer conditions may not be ideal.[7] Alternative methods include:

  • Acyl Chloride Formation: Convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[7] The highly reactive acyl chloride will then readily react with the alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the ester.[18]

  • Coupling Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid, allowing for esterification under milder, neutral conditions.[6][19] A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate these reactions.[6][19]

Q3: Is the ether linkage in the tetrahydropyran ring stable under acidic esterification conditions?

Generally, yes. The cyclic ether linkage in a tetrahydropyran (THP) ring is quite stable under the typical acidic conditions used for Fischer esterification. While ethers can be cleaved by strong acids like HBr or HI, the conditions for Fischer esterification (catalytic H₂SO₄ or TsOH in an alcohol) are not typically harsh enough to cause significant ring-opening of the THP moiety.[20]

Experimental Protocols & Data

Protocol: Fischer Esterification of Tetrahydro-2H-pyran-2-carboxylic Acid with Ethanol

This protocol describes a standard procedure for synthesizing ethyl tetrahydro-2H-pyran-2-carboxylate.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification setup1 1. Add carboxylic acid (1 eq) and ethanol (10 eq) to a round-bottom flask. setup2 2. Add a magnetic stir bar. setup1->setup2 setup3 3. Slowly add conc. H₂SO₄ (2 mol%). setup2->setup3 setup4 4. Attach a reflux condenser. setup3->setup4 react1 5. Heat the mixture to a gentle reflux (approx. 80-85 °C). setup4->react1 react2 6. Stir for 4-6 hours. react1->react2 react3 7. Monitor progress by TLC. react2->react3 workup1 8. Cool to RT. Remove excess ethanol via rotary evaporation. react3->workup1 work_sep 9. Dilute with ethyl acetate. Wash with sat. NaHCO₃, then brine. workup1->work_sep work_dry 10. Dry organic layer (Na₂SO₄), filter, and concentrate. work_sep->work_dry work_purify 11. Purify crude ester by column chromatography or distillation. work_dry->work_purify

Sources

Technical Support Center: Diastereoselectivity Control in Pyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diastereoselective Pyran Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in the formation of pyran rings—a core scaffold in countless natural products and pharmaceutical agents.[1][2]

Controlling the relative stereochemistry of substituents on the pyran ring is a frequent and critical challenge. Low diastereoselectivity not only complicates purification and reduces yields but can also impact the biological activity of the final molecule. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.

Troubleshooting Guides: Common Issues & Solutions
Question 1: My Prins cyclization is yielding a low diastereomeric ratio (d.r.), typically a poor cis:trans mixture. What are the primary causes and how can I improve the cis-selectivity?

Answer: This is one of the most common challenges in tetrahydropyran synthesis via Prins cyclization. The formation of a six-membered ring proceeds through a chair-like transition state, and achieving high diastereoselectivity depends on stabilizing the conformation that places bulky substituents in equatorial positions to minimize steric strain.[3] Poor selectivity indicates that competing transition states are energetically too close.

Here are the key factors to investigate:

1. Sub-Optimal Lewis Acid Catalyst:

  • Causality: The Lewis acid is the engine of this reaction. Its size, strength, and coordination properties dictate the geometry and stability of the key oxocarbenium ion intermediate.[4] An inappropriate Lewis acid may not provide a sufficiently organized transition state to enforce high facial selectivity.

  • Troubleshooting Steps:

    • Screen Lewis Acids: Systematically screen a panel of Lewis acids. While standard catalysts like SnCl₄ are common for synthesizing 4-chlorotetrahydropyrans, others may offer superior selectivity for your specific substrate.[4] Consider alternatives like TMSOTf (especially for silyl-Prins cyclizations), InCl₃, or BiCl₃.[3][4][5]

    • Optimize Catalyst Loading: Insufficient catalyst can lead to a sluggish, non-selective background reaction, while excess catalyst can promote side reactions. Experiment with loadings from 5 mol% to 1.1 equivalents.

2. Inappropriate Reaction Temperature:

  • Causality: The energy difference (ΔΔG‡) between the transition states leading to different diastereomers is often small. Higher temperatures provide enough thermal energy to overcome this barrier, leading to a mixture of products. Lower temperatures restrict the system to the lowest energy pathway, favoring the thermodynamically more stable transition state.[6]

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at systematically lower temperatures. Start at 0 °C, then move to -20 °C, -42 °C (acetonitrile/dry ice), and -78 °C (acetone/dry ice).[3][4] This is often the most effective single change for improving diastereoselectivity.

3. Incorrect Solvent Choice:

  • Causality: The solvent's polarity and coordinating ability can stabilize or destabilize charged intermediates and transition states.[4] Non-coordinating solvents (e.g., dichloromethane, hexanes) are generally preferred as they don't compete with the substrate for the Lewis acid. Coordinating solvents (e.g., THF, diethyl ether) can sometimes alter the catalyst's reactivity or promote undesired pathways.[4]

  • Troubleshooting Steps:

    • Solvent Screening: Test a range of anhydrous solvents. Start with dichloromethane (DCM) and then explore others like toluene, hexanes, or diethyl ether, depending on substrate solubility at low temperatures.

4. Substrate Geometry:

  • Causality: The inherent geometry of the starting material, particularly the double bond in the homoallylic alcohol, can directly dictate the stereochemical outcome.[4] For example, a trans-homoallylic alcohol is often used to generate specific trisubstituted tetrahydropyrans.[4]

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure the geometric purity of your starting alkene using NMR or other appropriate analytical techniques. If you are starting with a mixture of E/Z isomers, you cannot expect a high d.r. in the product.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing poor diastereoselectivity in a pyran synthesis reaction.

G start Low Diastereoselectivity Observed lewis_acid Is the Lewis Acid / Catalyst Optimized? start->lewis_acid temp Is the Reaction Temperature Optimized? lewis_acid->temp No screen_la Action: Screen diverse Lewis Acids (e.g., TMSOTf, SnCl4, InCl3). Adjust catalyst loading. lewis_acid->screen_la Yes solvent Is the Solvent Choice Appropriate? temp->solvent No lower_temp Action: Run reaction at lower temperatures (e.g., 0°C, -42°C, -78°C). temp->lower_temp Yes substrate Is the Starting Material Stereochemically Pure? solvent->substrate No screen_solvent Action: Test non-coordinating solvents (e.g., DCM, Toluene, Hexanes). solvent->screen_solvent Yes verify_sm Action: Confirm geometric purity of alkene (E/Z ratio) via NMR. substrate->verify_sm Yes success High Diastereoselectivity Achieved substrate->success No screen_la->temp lower_temp->solvent screen_solvent->substrate verify_sm->success

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

Question 2: I am attempting an asymmetric hetero-Diels-Alder reaction to form a dihydropyran, but the endo/exo selectivity is poor. What factors control this outcome?

Answer: The hetero-Diels-Alder (HDA) reaction is a powerful tool for constructing dihydropyran rings.[7] The endo/exo selectivity is governed by a combination of secondary orbital interactions, steric repulsion, and catalyst control. While the "endo rule" is a useful predictor for many carbocyclic Diels-Alder reactions, it can be less reliable in HDA reactions, where steric and electronic factors of the catalyst and substrates play a more dominant role.[8]

1. Catalyst System (Lewis Acid or Organocatalyst):

  • Causality: In asymmetric catalysis, the chiral ligand environment around the metal center is the primary determinant of stereoselectivity. The catalyst binds to the 1-oxa-1,3-butadiene (the heterodiene), creating a sterically defined pocket that dictates the dienophile's trajectory of approach.[9] This controlled approach favors one transition state (endo or exo) over the other.

  • Troubleshooting Steps:

    • Ligand Modification: If using a metal-based catalyst (e.g., Cu(II)-bis(oxazoline)), screen different chiral ligands.[7] Subtle changes to the ligand's steric bulk or electronics can dramatically alter selectivity.

    • Catalyst Reversal: Some catalyst systems are known to favor one isomer over another. It's possible to achieve a reversal of diastereoselectivity by switching the catalyst family entirely.[10]

2. Steric Effects of Substrates:

  • Causality: The substituents on both the diene and the dienophile can create significant steric clashes in the transition state. A bulky substituent on the dienophile may disfavor the more compact endo transition state, leading to the exo product.

  • Troubleshooting Steps:

    • Substrate Modification: While not always feasible, consider if modifying a protecting group or a non-essential substituent to be smaller could relieve steric congestion and improve selectivity.

    • Computational Modeling: DFT calculations can provide valuable insight into the transition state energies for the endo and exo pathways, helping to rationalize observed selectivities and guide substrate or catalyst design.[3][11]

3. Solvent and Temperature:

  • Causality: As with the Prins cyclization, solvent polarity can influence transition state stability. Furthermore, many HDA reactions are reversible.[12] Running the reaction at higher temperatures might lead to thermodynamic equilibration, favoring the more stable diastereomer, which may not be the kinetically preferred one.

  • Troubleshooting Steps:

    • Temperature Optimization: Evaluate a range of temperatures. Lower temperatures will favor the kinetic product, which often arises from the endo pathway.

    • Solvent Screening: Compare non-polar (Toluene), polar aprotic (DCM), and coordinating solvents to see how they impact the endo/exo ratio.

Question 3: My reaction requires a chiral auxiliary for diastereocontrol, but the diastereomeric excess (d.e.) is poor. What could be going wrong?

Answer: Chiral auxiliaries are a classic and robust strategy for inducing stereoselectivity.[13][14] They function by being temporarily attached to the substrate, creating a chiral environment that directs the approach of a reagent to one face of the molecule.[15][16][17] If the d.e. is low, the auxiliary is not exerting effective control.

1. Auxiliary Structure and Conformation:

  • Causality: The effectiveness of an auxiliary depends on its ability to adopt a rigid, predictable conformation that effectively shields one face of the reactive center. Popular auxiliaries like Evans oxazolidinones or Oppolzer's sultam are effective because their conformations are well-defined and controlled by chelation to a metal (e.g., in an enolate).[13][14] If your auxiliary is too flexible, it cannot provide a consistent steric bias.

  • Troubleshooting Steps:

    • Evaluate the Auxiliary: Are you using a well-established auxiliary for this class of reaction? Consider switching to a more rigid or sterically demanding auxiliary. For instance, different amino acid-derived auxiliaries can offer varying levels of steric shielding.[6]

    • Confirm Auxiliary Purity: Ensure the chiral auxiliary itself is of high enantiomeric purity.

2. Incorrect Enolate Geometry (for enolate-based reactions):

  • Causality: For reactions involving enolates (e.g., alkylations, aldol additions), the E/Z geometry of the enolate is critical. The auxiliary controls the facial selectivity, but the enolate geometry determines the relative topicity of the approach, ultimately influencing the final diastereomeric outcome. The choice of base, additives (like LiCl), and solvent all control enolate geometry.

  • Troubleshooting Steps:

    • Modify Enolization Conditions: Switch bases (e.g., LDA vs. NaHMDS vs. KHMDS). The cation can have a profound effect on chelation and, therefore, on the enolate geometry and subsequent facial selection. Additives like HMPA or DMPU can disrupt aggregation and alter selectivity.

3. Mismatched Reaction Conditions:

  • Causality: The conditions must be optimized for the specific auxiliary being used. The choice of Lewis acid, solvent, and temperature that works for one auxiliary may be sub-optimal for another.[6]

  • Troubleshooting Steps:

    • Re-optimize: Treat the reaction as a new system. Re-screen temperature, solvents, and additives specifically for the auxiliary-substrate conjugate you are using. Lowering the temperature is a reliable first step to try.[6]

Key Methodologies & Protocols
Protocol: General Procedure for Optimizing Diastereoselectivity in a Silyl-Prins Cyclization

This protocol provides a step-by-step method for the synthesis of a cis-2,6-disubstituted dihydropyran, a common pyran motif. It is based on established procedures and highlights key optimization parameters.[3][4]

1. Preparation:

  • Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Use anhydrous solvents, typically distilled or passed through a solvent purification system.

  • Ensure starting materials (homoallylic alcohol and aldehyde) are pure and dry.

2. Reaction Setup:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the vinylsilyl or homoallylic alcohol (1.0 equiv.) in anhydrous dichloromethane (to make a 0.05 M to 0.1 M solution).

  • Add the aldehyde (1.2 equiv.) to the solution.

  • Cool the solution to the desired starting temperature, typically -78 °C, using a dry ice/acetone bath.

3. Catalyst Addition and Monitoring:

  • Slowly add the Lewis acid (e.g., TMSOTf, 1.0 equiv.) dropwise to the stirred solution over 5-10 minutes.

  • Stir the reaction at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the limiting starting material (usually the alcohol). Reactions are typically complete within 1-4 hours.[4][5]

4. Quenching and Workup:

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃ while the flask is still in the cold bath.[4]

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.

  • Separate the layers and extract the aqueous phase three times with dichloromethane.[3][4]

  • Combine the organic layers, wash with saturated aqueous NaCl (brine), and dry over anhydrous Na₂SO₄.[3][4]

5. Purification and Analysis:

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Analyze the diastereomeric ratio of the purified product using ¹H NMR spectroscopy, paying close attention to the coupling constants of the protons on the pyran ring, or by GC/LC analysis.

Optimization Table:

ParameterInitial ConditionVariables to ScreenRationale for Change
Lewis Acid TMSOTf (1.0 eq)SnCl₄, InCl₃, BF₃·OEt₂, BiCl₃Different metals/strengths alter transition state geometry.[3][4]
Temperature -78 °C-42 °C, -20 °C, 0 °CLower temperatures favor the lowest energy pathway.[6]
Solvent DichloromethaneToluene, Hexanes, Diethyl EtherSolvent coordination affects catalyst activity and stability of intermediates.[4]
Concentration 0.1 M0.05 M, 0.5 MCan influence reaction rates and potential bimolecular side reactions.
Mechanistic Insight: Origin of Diastereoselectivity

Understanding the underlying mechanism is key to rational troubleshooting. The high cis-selectivity often observed in Prins-type cyclizations is a direct consequence of the reaction proceeding through a low-energy, chair-like transition state where steric interactions are minimized.

G cluster_0 Chair-like Transition State for cis-Product ts_label [ TS ]‡ img caption Oxocarbenium ion intermediate cyclizes via a chair-like transition state. Bulky R¹ and R² groups preferentially occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions, leading to the cis-diastereomer.

Caption: Origin of diastereoselectivity in Prins cyclization leading to the major cis product.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for achieving diastereoselective pyran synthesis? A1: The primary strategies include:

  • Prins and Silyl-Prins Cyclizations: Acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde.[3][4]

  • Hetero-Diels-Alder Reactions: A [4+2] cycloaddition between a 1-oxa-1,3-butadiene and a dienophile, often catalyzed by a chiral Lewis acid.[7][9]

  • Substrate Control: Using existing stereocenters on a precursor to direct the formation of new stereocenters during ring closure.[18][16]

  • Auxiliary Control: Covalently attaching a chiral auxiliary to the substrate to direct the stereochemical course of the reaction.[6][14][15]

  • Ring-Expansion Reactions: For instance, the stereoselective ring-expansion of monocyclopropanated furans.[19][20]

Q2: Can I use computational chemistry to predict or improve diastereoselectivity? A2: Absolutely. Computational studies, particularly using Density Functional Theory (DFT), are increasingly used to model transition states.[3][11] These models can calculate the relative energies of the transition states leading to different diastereomers. A larger energy gap suggests higher selectivity. This information can help rationalize experimental results and predict the effects of modifying substrates or catalysts, saving significant lab time.

Q3: Are there any "milder" conditions that can be used to avoid side reactions? A3: Yes. Harsh reaction conditions (strong acids, high temperatures) can lead to undesired elimination or rearrangement products.[4] Milder catalysts can be employed to circumvent this. For instance, phosphomolybdic acid in water has been used for certain diastereoselective syntheses at room temperature.[4] Similarly, some Rhenium(VII) complexes are highly effective under mild conditions, even with challenging aldehydes.[5]

References
  • BenchChem. (n.d.). methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis.
  • Vasyl'ev, M. V., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093–2098. [Link]

  • Chemical Communications. (n.d.). Catalyst-controlled diastereoselectivity reversal in the formation of dihydropyrans. Royal Society of Chemistry Publishing. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions [Scientific Diagram]. Retrieved from a publication on Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2 H -pyrans. [Link]

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. [Link]

  • BenchChem. (n.d.). Technical Support Center: Stereoselective Synthesis of 2H-Pyran-2,5-diol.
  • Álvarez, E., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3099. [Link]

  • Vasyl'ev, M. V., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2 H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. PubMed. [Link]

  • Jasiński, R. (2014). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. PMC - NIH. [Link]

  • Applied Organometallic Chemistry. (n.d.). An Overview of Recent Advances in the Catalytic Synthesis of Substituted Pyrans.
  • ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]

  • BenchChem. (n.d.). Technical Support Center: Managing Diastereoselectivity in Pyridine Derivative Synthesis.
  • Reddy, B. V. S., et al. (2009). Diastereoselective synthesis of polycyclic acetal-fused pyrano[3,2-c]pyran-5(2H)-one derivatives. The Journal of Organic Chemistry, 74(5), 2171–2174. [Link]

  • Springer Professional. (n.d.). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • Bogaczyk, S., et al. (2001). A highly stereoselective approach to the synthesis of functionalized pyran derivatives by Lewis acid assisted ketal reduction and allylation. The Journal of Organic Chemistry, 66(12), 4352–4355. [Link]

  • BenchChem. (n.d.). optimization of reaction conditions for 2H-pyran-2-one synthesis.
  • ACS Organic & Inorganic Au. (2021). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis. [Link]

  • Keck, G. E., et al. (2001). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Organic Letters, 3(18), 2843–2846. [Link]

  • BenchChem. (n.d.). Overcoming low reactivity of sterically hindered aldehydes in Prins cyclization.
  • Molecules. (2018). Recent Advances in the Synthesis of 2H-Pyrans. [Link]

  • ResearchGate. (2007). Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • Zhang, X., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(29), 10930–10935. [Link]

  • de Sousa, M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812. [Link]

  • Angewandte Chemie. (2022). Enantioselective oxa‐Diels–Alder Sequences of Dendralenes. [Link]

  • Journal of the American Chemical Society. (2011). Catalytic Diastereoselective Petasis Reactions. [Link]

  • BenchChem. (n.d.). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
  • ResearchGate. (n.d.). Synthesis and Conformational Analysis of Pyran Inter-Halide Analogues of D-Talose. [Link]

  • RSC Publishing. (2012). Domino aza/oxa-hetero-Diels–Alder reaction for construction of novel spiro[pyrido[3′,2′:5,6]pyrano[2,3-d]pyrimidine-7,5′-pyrimidine]. [Link]

  • Organic Letters. (2001). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. [Link]

  • The University of Liverpool Repository. (n.d.). enantioselective diels-alder reactions of 2h-pyrans. [Link]

  • Organic Letters - ACS Figshare. (n.d.). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2020). Synthesis of fused-pyran derivatives via a base-mediated annulation of bis-allenoates followed by auto-oxidation in air. [Link]

  • MDPI. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. [Link]

  • SciSpace. (1984). The boron approach to asymmetric synthesis. [Link]

Sources

removal of unreacted starting materials in methyl tetrahydro-2H-pyran-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl tetrahydro-2H-pyran-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common issues related to the purification of this compound, with a specific focus on the removal of unreacted starting materials.

The synthesis of this compound and its derivatives is often achieved via a [4+2] cycloaddition, commonly known as the Diels-Alder reaction.[1][2] A typical pathway involves the reaction of a diene, such as 3,4-dihydro-2H-pyran, with a dienophile, like methyl acrylate. While seemingly straightforward, the reaction workup and product purification can present challenges due to the nature of the starting materials and potential side reactions. This guide provides practical, field-proven solutions to ensure the isolation of a high-purity final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the synthesis and purification process.

Q1: What are the most common unreacted starting materials I might find in my crude product?

The most prevalent impurities are typically unreacted dienophile (methyl acrylate) and diene. Depending on the specific reaction conditions, you may also encounter residual catalyst and solvent. Methyl acrylate is particularly noticeable due to its sharp, fruity odor and its tendency to polymerize, which can complicate purification.[3]

Q2: After removing the solvent, my crude product is a viscous, sticky oil. What could be the cause?

High viscosity often points to the polymerization of the dienophile, methyl acrylate. This can be initiated by heat or trace impurities during the reaction or workup. The presence of a polymer will significantly raise the viscosity and complicate purification by distillation.

Q3: My initial ¹H NMR spectrum of the crude product shows more than just the desired product. How can I quickly identify the major impurities?

You can identify common impurities by their characteristic signals:

  • Methyl Acrylate: Look for signals in the vinyl region (~5.8-6.4 ppm) and a sharp singlet for the methyl ester group (~3.7 ppm).

  • Dihydropyran Derivatives: These will also show characteristic signals in the olefinic region.

  • Solvent: Residual solvents like toluene, THF, or dichloromethane have well-documented chemical shifts.

  • Poly(methyl acrylate): This will appear as very broad, poorly resolved signals in the aliphatic region of the spectrum.

Q4: Is a simple aqueous wash sufficient to purify my product?

Generally, no. While an aqueous workup is essential for removing acid or base catalysts and other water-soluble byproducts, it will not effectively remove non-polar, unreacted organic starting materials.[4] These require further purification steps like distillation or chromatography.

Section 2: Troubleshooting Guide: Identification & Removal of Specific Impurities

This section provides a deeper dive into specific problems and their corresponding solutions.

Issue 1: Contamination with Volatile Starting Materials

Unreacted methyl acrylate and dihydropyran derivatives are common volatile impurities. Their boiling points are often significantly lower than that of the desired product, making fractional distillation the ideal purification method.

  • Identification: The presence of these impurities can be confirmed by Gas Chromatography (GC) or by comparing the boiling point of the initial distillate fractions to known values.

  • Causality: Incomplete reaction conversion is the primary cause. This can result from non-optimal reaction temperature, insufficient reaction time, or incorrect stoichiometry of reactants.

  • Solution: Fractional Vacuum Distillation. This is the most effective method for separating liquids with different boiling points. By applying a vacuum, the boiling points of all components are lowered, which helps prevent thermal degradation of the product. The lower-boiling starting materials will distill first, followed by the pure product.

Issue 2: Residual Catalyst and Salts

If the Diels-Alder reaction is catalyzed (e.g., by a Lewis acid), the catalyst must be removed.

  • Identification: The presence of inorganic salts or catalysts can sometimes lead to the formation of an emulsion during aqueous workup, making phase separation difficult.

  • Causality: The catalyst is, by nature, not consumed in the reaction and must be physically removed from the product mixture.

  • Solution: Aqueous Workup/Extraction. Before distillation, the crude reaction mixture should be dissolved in a water-immiscible organic solvent (like ethyl acetate or diethyl ether) and washed sequentially with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize and remove the acid catalyst, followed by water and finally a saturated brine solution to reduce the amount of dissolved water in the organic layer.[5]

Issue 3: Polymer Formation from Methyl Acrylate

The vinyl group in methyl acrylate is susceptible to radical polymerization, especially at elevated temperatures.

  • Identification: The presence of poly(methyl acrylate) is indicated by high viscosity of the crude product and broad, undefined peaks in the ¹H NMR spectrum. The polymer is non-volatile.

  • Causality: The Diels-Alder reaction often requires heat, which can initiate polymerization. The risk is higher with extended reaction times or in the presence of radical initiators.

  • Solution 1: Distillation from Non-Volatile Residue. The desired product can often be distilled away from the non-volatile polymer. The polymer will remain in the distillation flask as a thick residue. This is the preferred method for larger scale purifications.

  • Solution 2: Silica Gel Chromatography. For smaller scales or when distillation is not feasible, column chromatography can separate the product from the polymer. The less polar product will elute before the more polar polymer residue. Several patents describe the use of silica gel chromatography for purifying similar pyran derivatives.[6]

Section 3: Visual Workflow for Purification

The following diagram outlines a logical workflow for the purification of this compound after the initial reaction is complete.

G start Crude Reaction Mixture solvent_removal Solvent Removal (Rotary Evaporation) start->solvent_removal dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) solvent_removal->dissolve wash Aqueous Workup (Wash with NaHCO3, H2O, Brine) dissolve->wash Removes Catalyst & Salts dry Dry Organic Layer (e.g., MgSO4 or Na2SO4) wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate crude_product Crude Product for Final Purification filter_concentrate->crude_product check_viscosity Check Viscosity & Crude NMR/GC crude_product->check_viscosity distillation Fractional Vacuum Distillation check_viscosity->distillation Low Viscosity & Volatile Impurities Present chromatography Silica Gel Chromatography check_viscosity->chromatography High Viscosity (Polymer) or Close-Boiling Impurities final_product Pure Methyl Tetrahydro- 2H-pyran-2-carboxylate distillation->final_product chromatography->final_product

Caption: Purification workflow for this compound.

Section 4: Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is designed to remove acidic catalysts and water-soluble impurities.

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in a suitable organic solvent (e.g., ethyl acetate, 3 mL per 1 g of crude material).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume of organic layer). Vent the funnel frequently as CO₂ may be generated.

    • Deionized water (1 x volume of organic layer).

    • Saturated aqueous sodium chloride (brine) solution (1 x volume of organic layer).[5]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which is now ready for final purification.

Protocol 2: Purification by Fractional Vacuum Distillation

This is the preferred method for purifying the product on a larger scale when contaminated with volatile starting materials.

  • Assemble a fractional distillation apparatus equipped for vacuum distillation. Ensure all glassware joints are properly sealed with vacuum grease.

  • Place the crude product in the distillation flask along with a magnetic stir bar.

  • Slowly apply vacuum to the system.

  • Gently heat the distillation flask using an oil bath.

  • Collect the initial fraction(s) at a lower temperature/vapor head temperature. This will contain the unreacted, lower-boiling starting materials. A typical forerun is collected before the main product fraction.[5]

  • Increase the temperature of the oil bath as needed. Collect the main fraction corresponding to the boiling point of this compound at the applied pressure.

  • Discontinue the distillation before the flask distills to dryness to avoid potential decomposition of the residue.

  • Vent the system to atmospheric pressure carefully before turning off the vacuum pump.

Protocol 3: Purification by Silica Gel Chromatography

This method is useful for small-scale purifications or for removing non-volatile impurities like polymers.[6]

  • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC), aiming for an Rf value of ~0.3 for the product.

  • Dissolve the crude product in a minimal amount of the chromatography eluent or a compatible solvent like dichloromethane.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Section 5: Comparative Data Table

The following table summarizes the physical properties of the target compound and common starting materials, which is crucial for planning the purification strategy, especially for distillation.

CompoundMolar Mass ( g/mol )Boiling Point (°C)
Methyl Acrylate 86.0980 °C
3,4-Dihydro-2H-pyran 84.1286 °C
This compound 144.17~85-90 °C at 15 mmHg

Note: The boiling point of the product is significantly higher than the starting materials at atmospheric pressure, but vacuum distillation is recommended to prevent thermal degradation.

References

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Google Patents. (2014). CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Nakagawa, M., et al. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. Available at: [Link]

  • Google Patents. (2013). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Google Patents. (2012). CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives. Available at: [Link]

  • Krošelj, V., et al. (2019). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Molecules, 24(15), 2789. Available at: [Link]

  • Ahmad, I., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 991192. Available at: [Link]

  • Chemistry Steps. (n.d.). Diels Alder Reaction in Organic Synthesis Practice Problems. Available at: [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Diels Alder Reaction: Organic Chemistry PRACTICE PROBLEMS. YouTube. Available at: [Link]

  • Alcázar, J., et al. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Urbanietz, G., et al. (2012). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. The Journal of Organic Chemistry, 77(11), 5066–5071. Available at: [Link]

  • Stanovnik, B., et al. (1995). ONE-POT SYNTHESIS OF SOME FUSED PYRAN-2-ONES. Heterocycles, 41(6), 1299. Available at: [Link]

  • Frontiers. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Available at: [Link]

  • Google Patents. (2012). Acid catalyzed synthesis of methyl acrylate from acrylic acid and methanol.
  • Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.

Sources

Technical Support Center: Synthesis of Methyl Tetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl tetrahydro-2H-pyran-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and ensure the highest purity of the final product. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] This resource consolidates field-proven insights and troubleshooting strategies to address common challenges encountered during its preparation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format to help you quickly identify and solve issues in your workflow.

Problem Area 1: Low or No Product Yield

Question 1: My reaction yield is consistently low. What are the primary causes and how can I optimize the synthesis?

Low yield is a frequent issue that can often be traced back to several key factors, from reagent quality to reaction kinetics. Let's break down the common culprits and their solutions.

Answer:

Several factors can contribute to low yields. A systematic approach to troubleshooting is essential.

  • Sub-optimal Reaction Conditions: The synthesis of the tetrahydropyran ring system is sensitive to temperature and reaction time.

    • For Diels-Alder Routes: The hetero-Diels-Alder reaction (a [4+2] cycloaddition) is a powerful method for constructing the pyran ring.[2] However, the required high temperatures can sometimes lead to polymerization of the starting materials, such as acrolein or vinyl ethers.[3]

      • Solution: Gradually lower the reaction temperature and monitor the progress by TLC or GC-MS. Introduce a polymerization inhibitor like hydroquinone into the reaction mixture, especially when using highly reactive dienophiles.[3]

    • For Esterification Routes: If you are synthesizing the target molecule by esterifying tetrahydro-2H-pyran-2-carboxylic acid with methanol, the reaction is an equilibrium process.

      • Solution: Use a Dean-Stark apparatus to remove water as it forms, driving the equilibrium toward the product. Alternatively, use a dehydrating agent or a large excess of methanol.

  • Moisture and Air Sensitivity: Anhydrous conditions are critical. Water can hydrolyze the ester product back to the carboxylic acid, especially under acidic or basic catalysis.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric oxygen or moisture.

  • Catalyst Inactivity: Whether using an acid catalyst for esterification or a Lewis acid for a cycloaddition, the catalyst's activity is paramount.

    • Solution: Use a fresh, high-purity catalyst. For Lewis acids, ensure they have not been deactivated by exposure to moisture.

  • Incomplete Conversion: The reaction may not be reaching completion.

    • Solution: Increase the reaction time and monitor closely. A slight increase in temperature might also be beneficial, but be cautious of potential side reactions.

Below is a decision tree to guide your troubleshooting process for low yield.

G start Low Yield Observed check_completion Is the reaction going to completion? (Check via TLC/GC) start->check_completion check_conditions Are reaction conditions optimal? check_completion->check_conditions No workup_issue Is product being lost during work-up? check_completion->workup_issue Yes check_reagents Are reagents/catalyst active and pure? check_conditions->check_reagents No optimize_time_temp Optimize reaction time and temperature. Consider catalyst concentration. check_conditions->optimize_time_temp Yes use_fresh Use fresh, anhydrous reagents and catalyst. Run reaction under inert atmosphere. check_reagents->use_fresh No optimize_workup Optimize extraction pH. Minimize aqueous washes. Review purification method. workup_issue->optimize_workup Yes

Caption: Troubleshooting workflow for low product yield.

Problem Area 2: Product Purity

Question 2: My final product is contaminated with unreacted starting materials. How can I improve conversion?

Seeing starting materials in your final product analysis indicates an incomplete reaction.

Answer:

Driving a reaction to completion often requires adjusting the equilibrium or reaction kinetics.

  • Applying Le Châtelier's Principle: For equilibrium-controlled reactions like Fischer esterification, removing a product will shift the equilibrium to the right.

    • Actionable Step: As mentioned, use a Dean-Stark trap to remove water. If esterifying from tetrahydro-2H-pyran-2-carboxylic acid, using methanol as the solvent effectively makes it a large excess reagent, pushing the reaction forward.[1]

  • Increase Reactant Concentration: In some cases, using a moderate excess (1.5-2.0 equivalents) of one of the starting materials can help consume the limiting reagent completely.

  • Re-evaluate Catalyst: The catalyst might be insufficient or have lost activity. Try increasing the catalyst loading or using a fresh batch.

Question 3: I'm observing significant side-products. What are the common side reactions and how can they be minimized?

Side products complicate purification and reduce the yield of your desired compound.

Answer:

Understanding potential side reactions is key to preventing them.

  • Decarboxylation: If your synthesis involves the carboxylic acid precursor at high temperatures under acidic conditions, decarboxylation can be a competing reaction.[4]

    • Mitigation: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Minimize the reaction time.

  • Polymerization: As noted, starting materials for Diels-Alder reactions, like acrolein, are prone to polymerization.

    • Mitigation: Use a polymerization inhibitor and avoid excessive heat.[3]

  • Formation of Isomers: Cycloaddition reactions can often lead to a mixture of endo/exo or regio-isomers.

    • Mitigation: The stereochemical outcome of a Diels-Alder reaction is highly dependent on the dienophile, diene, and catalyst used.[5] Lewis acid catalysis at low temperatures can significantly improve selectivity. Careful selection of chiral auxiliaries can even achieve asymmetric synthesis.[5]

Problem Area 3: Product Isolation & Purification

Question 4: I'm losing a significant amount of product during work-up and purification. What are the best practices?

Even with a high-yielding reaction, inefficient isolation can drastically lower your final output.

Answer:

A well-designed work-up and purification strategy is crucial.

  • Optimize Extraction: If your synthesis starts from the corresponding carboxylic acid, proper pH control during aqueous extraction is vital.

    • Best Practice: Ensure the aqueous layer is acidified to a pH well below the pKa of the carboxylic acid (typically pH < 2) to ensure it is fully protonated and partitions into the organic layer.[4]

  • Minimize Aqueous Contact: Both the starting carboxylic acid and the final ester may have some water solubility.

    • Best Practice: Use saturated brine (NaCl solution) for the final aqueous wash. This reduces the solubility of organic compounds in the aqueous layer and helps break up emulsions. Minimize the number of washes.[6]

  • Choose the Right Purification Method:

    • Distillation: this compound is a liquid with a moderate boiling point, making vacuum distillation an excellent choice for purification, especially for larger scales.[6][7]

    • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography is effective.[8] A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point.

The following diagram illustrates a general workflow for synthesis and purification.

G A Reaction Setup (Anhydrous, Inert Atmosphere) B Reaction Monitoring (TLC / GC) A->B C Reaction Quench (e.g., add water/buffer) B->C D Aqueous Work-up (Extraction with Organic Solvent) C->D E Drying & Concentration (Dry with MgSO4/Na2SO4, Rotovap) D->E F Purification E->F G Vacuum Distillation F->G H Column Chromatography F->H I Characterization (NMR, GC-MS, IR) G->I H->I

Caption: General experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective synthetic routes to prepare this compound?

A: The most prevalent methods include:

  • Fischer Esterification: This is a direct and classical approach involving the reaction of tetrahydro-2H-pyran-2-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.[1]

  • Hetero-Diels-Alder Reaction: This cycloaddition reaction involves reacting an activated diene with a dienophile (e.g., an α,β-unsaturated aldehyde with a vinyl ether) to form the dihydropyran ring, which is then hydrogenated.[2][3] This is a very powerful method for creating the core structure.

  • Hydrogenation of a Dihydropyran Precursor: One can synthesize a related unsaturated precursor, such as methyl 3,4-dihydro-2H-pyran-2-carboxylate, and then reduce the double bond via catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) to obtain the final saturated product.[7]

Q2: How do I choose the appropriate catalyst for my chosen synthesis route?

A: The catalyst choice is route-dependent:

  • For Fischer Esterification: A strong Brønsted acid is required. Concentrated sulfuric acid (H₂SO₄) is most common due to its efficacy and low cost. p-Toluenesulfonic acid (p-TsOH) is another excellent choice, being a solid that is easier to handle.

  • For Hetero-Diels-Alder Reactions: Lewis acids are often used to catalyze the reaction, lower the required temperature, and improve stereoselectivity. Common choices include ZnCl₂, AlCl₃, and various zinc salts.[3] The choice of Lewis acid can significantly impact the reaction's efficiency and selectivity.

Q3: What analytical techniques are recommended for monitoring reaction progress and characterizing the final product?

A: A combination of techniques is recommended for robust analysis:

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of the product.

    • Gas Chromatography (GC): Provides quantitative information on the relative amounts of reactants and products.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation, confirming the connectivity of the atoms in your final product.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight of the product and provides a fragmentation pattern that can be used for identification. It is also excellent for assessing purity.

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the ester carbonyl (C=O) stretch, which typically appears around 1735 cm⁻¹.

Data Summary Tables

Table 1: Typical Reaction Conditions for Fischer Esterification

ParameterRecommended ConditionRationale
Reactants Tetrahydro-2H-pyran-2-carboxylic acid, MethanolMethanol acts as both reagent and solvent.
Catalyst Conc. H₂SO₄ or p-TsOH (0.05 - 0.1 eq.)Strong acid catalyst required to protonate the carbonyl oxygen.
Temperature Reflux (approx. 65°C for Methanol)Provides sufficient thermal energy to overcome the activation barrier.
Reaction Time 4 - 24 hoursMonitor by TLC/GC for completion.
Key Feature Water Removal (Dean-Stark)Drives the reaction equilibrium towards the product ester.

Table 2: Solvent Selection Guide for Reaction and Purification

StageSolventPurposeConsiderations
Esterification MethanolReagent and solventUse anhydrous grade.
Diels-Alder Toluene, Dichloromethane (DCM)Reaction solventChoice depends on temperature requirements and reagent solubility. Must be anhydrous.
Extraction Diethyl Ether, Ethyl Acetate, DCMWork-upGood solubility for product, immiscible with water.
Chromatography Hexane/Ethyl Acetate GradientEluentGood separation of non-polar to moderately polar compounds.
References
  • MDPI. (2019). Recent Advances in the Synthesis of 2H-Pyrans. [Link]

  • Google Patents. (2013). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • PrepChem.com. Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). [Link]

  • Google Patents. (2017).
  • PubMed Central (PMC). (2020). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. [Link]

  • ResearchGate. (2017, March 10). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. [Link]

  • The University of Liverpool Repository. Enantioselective Diels-Alder reactions of 2H-pyrans. [Link]

  • MedCrave online. (2020, January 23). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. [Link]

  • Google Patents. (2012).
  • Google Patents. (1974). US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link]

  • PubMed. (2001). The Type 2 Intramolecular Diels-Alder Reaction: Synthesis and Chemistry of Bridgehead Alkenes. [Link]

  • Organic Syntheses. 2H-Pyran-2-one. [Link]

Sources

Technical Support Center: Stability of Methyl Tetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl tetrahydro-2H-pyran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and drug development processes.

Overview of this compound Stability

This compound is a cyclic ester that, while stable under ideal conditions, is susceptible to degradation, primarily through hydrolysis. The ester linkage and the ether oxygen in the tetrahydropyran ring are the main sites of chemical reactivity. Understanding the factors that influence its stability is crucial for maintaining its purity and ensuring reproducible experimental outcomes.

The primary degradation pathway is the hydrolysis of the ester group, which can be catalyzed by both acidic and basic conditions, yielding tetrahydro-2H-pyran-2-carboxylic acid and methanol.[1] The presence of moisture is a critical factor in initiating and accelerating this degradation process, even in the solid state.[2][3] Additionally, elevated temperatures can increase the rate of degradation.

This guide will walk you through common stability-related questions and provide actionable solutions to mitigate degradation.

Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Q1: I've observed a change in the physical appearance of my this compound sample (e.g., clumping, discoloration, or a change in consistency). What could be the cause?

A1: Changes in the physical appearance of your sample are often the first indication of chemical degradation.

  • Clumping or Caking: This is frequently a sign of moisture absorption.[2] this compound, like many organic compounds, can be hygroscopic. Absorbed water can initiate hydrolysis, leading to the formation of tetrahydro-2H-pyran-2-carboxylic acid and methanol. The carboxylic acid product can be stickier than the parent ester, leading to clumping.

  • Discoloration: While pure this compound is a colorless to pale yellow liquid or solid-liquid mixture, the formation of degradation products or the presence of impurities from the synthesis or storage can lead to discoloration.[4] Oxidative degradation, although less common than hydrolysis for this compound, can also produce colored byproducts.

  • Change in Consistency: If you have a solid or semi-solid sample that becomes more liquid over time, this could be due to the formation of the lower melting point degradation products, methanol and the corresponding carboxylic acid.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the product is stored in a tightly sealed container in a cool, dry place, away from direct sunlight and heat sources.[5]

  • Inert Atmosphere: For long-term storage or for high-purity applications, consider storing the material under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Analytical Testing: To confirm degradation, it is recommended to perform analytical testing such as NMR, HPLC, or GC-MS to identify and quantify the parent compound and any potential impurities.

Q2: My analytical results (HPLC, GC) show a new peak that has appeared or increased in intensity over time. How do I identify this impurity?

A2: The most likely impurity is tetrahydro-2H-pyran-2-carboxylic acid, the product of hydrolysis. Methanol is also formed but may be too volatile to be observed by standard HPLC or GC methods without specific protocols.

Identification Workflow:

start New Peak Observed in Chromatogram step1 Hypothesize Hydrolysis Product: Tetrahydro-2H-pyran-2-carboxylic acid start->step1 step2 Spike Sample with Standard step1->step2 step3 Analyze Spiked Sample by HPLC/GC step2->step3 result1 Peak Area Increases? step3->result1 yes Identity Confirmed result1->yes Yes no Identity Not Confirmed result1->no No step4 Perform Mass Spectrometry (LC-MS or GC-MS) no->step4 step5 Compare Mass Spectrum to Expected m/z of Hydrolysis Product and Parent Compound step4->step5

Caption: Workflow for identifying unknown peaks in analytical data.

Expected Mass Spectra Data:

CompoundMolecular FormulaMonoisotopic Mass (Da)
This compoundC₇H₁₂O₃144.0786
Tetrahydro-2H-pyran-2-carboxylic acidC₆H₁₀O₃130.0629

Data sourced from PubChem.[5]

Q3: I suspect my sample has degraded. Can I still use it in my experiment?

A3: Using a degraded sample is generally not recommended as it can lead to inaccurate and irreproducible results. The presence of impurities can affect reaction kinetics, yield, and the purity of your final product.

  • For non-critical applications: If the level of impurity is low (e.g., <1-2%) and you have quantified it, you might be able to proceed, but be aware of the potential impact on your results.

  • For sensitive applications (e.g., drug development, catalysis): It is crucial to use a pure, well-characterized starting material. In this case, it is advisable to either purify the degraded material or obtain a new, high-purity batch.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for this compound?

To maximize shelf life, store the compound under the following conditions:

ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended for long-term storage)Reduces the rate of chemical degradation.[5]
Atmosphere Tightly sealed container, preferably under an inert gas (Argon or Nitrogen)Prevents exposure to moisture and oxygen.
Light Protect from lightMinimizes the risk of photolytic degradation.
Container Chemically resistant glass or fluorinated polymer (e.g., Teflon)Avoids potential leaching or reaction with container materials.[6][7]
How does pH affect the stability of this compound in solution?

The hydrolysis of esters is catalyzed by both acid and base. The rate of hydrolysis is generally at its minimum in the neutral pH range (around pH 4-6) and increases significantly under acidic (pH < 3) or basic (pH > 8) conditions.

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester_H Methyl tetrahydro-2H- pyran-2-carboxylate Protonated_Ester Protonated Ester (Activated) Ester_H->Protonated_Ester + H₃O⁺ Tetrahedral_Intermediate_H Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_H + H₂O Products_H Tetrahydro-2H-pyran-2- carboxylic acid + Methanol Tetrahedral_Intermediate_H->Products_H - H₃O⁺ Ester_OH Methyl tetrahydro-2H- pyran-2-carboxylate Tetrahedral_Intermediate_OH Tetrahedral Intermediate Ester_OH->Tetrahedral_Intermediate_OH + OH⁻ Carboxylic_Acid Tetrahydro-2H-pyran-2- carboxylic acid Tetrahedral_Intermediate_OH->Carboxylic_Acid - MeO⁻ Carboxylate Carboxylate Salt Carboxylic_Acid->Carboxylate + MeO⁻ Methanol Methanol

Caption: Simplified pathways for acid and base-catalyzed hydrolysis.

What analytical methods are suitable for assessing the stability of this compound?

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and effective technique. It can separate the parent compound from the more polar carboxylic acid degradation product.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or mass spectrometry (MS) detector is also suitable, particularly for assessing purity and identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information and help in the identification and quantification of impurities.

  • Forced Degradation Studies: To develop a robust stability-indicating method, forced degradation studies under stress conditions (acid, base, oxidation, heat, light) are recommended.[8] This helps to ensure that all potential degradation products are separated from the main compound.

Are there any known incompatibilities with common excipients?
  • Basic excipients: Amines, metal oxides (e.g., magnesium oxide), and basic salts can catalyze hydrolysis.

  • Acidic excipients: Strong acids or acidic salts can also accelerate degradation.

  • Hygroscopic excipients: Excipients that readily absorb water (e.g., starch, microcrystalline cellulose) can increase the local moisture content and promote hydrolysis.[2]

  • Oxidizing agents: Although a secondary concern, strong oxidizing agents should be avoided.

Compatibility studies are essential during formulation development to ensure the stability of the final product.

Protocol: General Procedure for Monitoring Storage Stability

This protocol provides a general framework for a simple storage stability study.

  • Sample Preparation:

    • Dispense this compound into several vials made of an inert material (e.g., amber glass).

    • Tightly seal the vials, and if possible, flush with an inert gas before sealing.

  • Storage Conditions:

    • Store the vials at both recommended (2-8 °C) and accelerated (e.g., 25 °C/60% RH or 40 °C/75% RH) conditions.

    • Protect all samples from light.

  • Time Points:

    • Establish a schedule for pulling samples for analysis (e.g., T=0, 1 month, 3 months, 6 months).

  • Analysis:

    • At each time point, analyze the samples using a validated stability-indicating method (e.g., HPLC).

    • Record the purity of the main compound and the levels of any degradation products.

    • Note any changes in physical appearance.

  • Data Evaluation:

    • Plot the purity of this compound and the concentration of key degradants over time to determine the degradation rate and estimate the shelf life.

References

  • Srčič, S., & Lavrič, Z. (2023). Effect of moisture on solid state stability. Journal of Medical Science, 93(3).
  • Purohit, P., & Tak, K. (2023). Effect of moisture on solid state stability.
  • Carstensen, J. T. (2000). Effect of Moisture on the Stability of Solid Dosage Forms.
  • PubChem. This compound. Retrieved from [Link]

  • Capon, B., & Page, M. I. (1972). Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates. Journal of the Chemical Society, Perkin Transactions 2, (4), 522-529.
  • Asian Journal of Organic Chemistry. (2021). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP)
  • Chemical Methodologies. (2018).
  • Roth, C. K., et al. (1996). Investigation of the effects of solution composition and container material type on the loss of 11-nor-delta 9-THC-9-carboxylic acid. Journal of Analytical Toxicology, 20(5), 291-300.
  • Fassberg, J., & Stella, V. J. (1992). A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues. Journal of Pharmaceutical Sciences, 81(7), 676-684.
  • Christensen, S. B., et al. (1981). Loss of Δ⁹-Tetrahydrocannabinol from Whole Blood in Plastic and Glass Containers. Journal of Analytical Toxicology, 5(1), 21-23.

Sources

preventing byproduct formation in the cyclization to form tetrahydropyran rings

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation in Tetrahydropyran (THP) Ring Cyclization

Welcome to the technical support center for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the complexities of tetrahydropyran (THP) ring synthesis. The formation of the THP ring, a common scaffold in numerous natural products and pharmaceuticals, can be a delicate process, often plagued by the formation of unwanted byproducts.[1][2][3] This guide is structured as a series of troubleshooting questions and answers to directly address the challenges you may encounter in the lab.

Troubleshooting Guide & FAQs

FAQ 1: My acid-catalyzed cyclization of a δ-hydroxyalkene is giving me a significant amount of elimination products (dienes) instead of the desired tetrahydropyran. What's going wrong and how can I fix it?

Root Cause Analysis:

This is a classic competition between intramolecular nucleophilic substitution (cyclization) and elimination.[4][5] Under strongly acidic conditions and elevated temperatures, the protonated alcohol can be eliminated as a water molecule to form a carbocation.[5][6] This carbocation can then be quenched by a base (even a weak one like water or the conjugate base of the acid catalyst) to yield an alkene. If the starting material has allylic protons, subsequent elimination can lead to diene formation. Higher temperatures thermodynamically favor elimination over substitution due to an increase in entropy.[7]

Troubleshooting Protocol:

  • Lower the Reaction Temperature: This is the most critical parameter. Elimination reactions have a higher activation energy than substitution reactions and are more sensitive to temperature changes.[4][7] Running the reaction at a lower temperature will kinetically favor the desired cyclization pathway.

  • Choice of Acid Catalyst: Opt for milder Brønsted or Lewis acids. Strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or perchloric acid (HClO₄) can aggressively promote dehydration.[8] Consider using:

    • p-Toluenesulfonic acid (p-TsOH)[2][9]

    • Amberlyst-15, a solid-supported acid that can be easily filtered off.[10]

    • Lewis acids like indium(III) chloride (InCl₃) or niobium(V) chloride (NbCl₅), which can activate the alkene at lower temperatures.[10]

  • Solvent Selection: Use a non-coordinating, aprotic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). Protic solvents can participate in the reaction and promote elimination.

  • Slow Addition: Adding the acid catalyst slowly at a low temperature can help to keep the concentration of the protonated intermediate low, thereby minimizing the rate of the competing elimination reaction.

ParameterRecommendation for CyclizationRationale
Temperature 0 °C to room temperatureKinetically favors intramolecular substitution over elimination.[4][7]
Acid Catalyst p-TsOH, Amberlyst-15, InCl₃Milder conditions reduce the propensity for dehydration.[2][8][10]
Solvent CH₂Cl₂, THFAprotic, non-coordinating solvents do not promote elimination.
Addition Rate Slow, dropwise addition of catalystMinimizes the concentration of reactive intermediates.
FAQ 2: I'm attempting an intramolecular Williamson ether synthesis to form a THP ring, but I'm getting low yields and recovering starting material. What are the likely culprits?

Root Cause Analysis:

The intramolecular Williamson ether synthesis is an S_N2 reaction where an alkoxide displaces an intramolecular leaving group.[11][12] Several factors can hinder this process:

  • Incomplete Deprotonation: The alcohol must be fully converted to the corresponding alkoxide for the reaction to proceed efficiently.[11]

  • Poor Leaving Group: The success of an S_N2 reaction is highly dependent on the quality of the leaving group.

  • Steric Hindrance: As with all S_N2 reactions, steric hindrance at the electrophilic carbon will slow down the reaction.[12]

Troubleshooting Protocol:

  • Choice of Base and Deprotonation Conditions:

    • Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF.[11] Ensure the NaH is fresh and reactive.

    • Allow sufficient time for the deprotonation to go to completion before the cyclization is initiated. This can be monitored by the cessation of hydrogen gas evolution.

  • Activate the Leaving Group: If you are using a halide (e.g., -Br, -Cl), consider converting it to a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs). These are excellent leaving groups and can significantly accelerate the cyclization.

  • Temperature: While the deprotonation is often done at 0 °C to control the initial exotherm, the cyclization step may require gentle heating (refluxing in THF, for example) to overcome the activation energy barrier, especially with less reactive substrates.

  • Catalytic Iodide: The addition of a catalytic amount of sodium or potassium iodide can sometimes accelerate the reaction with alkyl chlorides or bromides via the Finkelstein reaction, transiently forming the more reactive alkyl iodide in situ.

G

FAQ 3: My Prins cyclization is forming acyclic byproducts and constitutional isomers. How can I improve the selectivity for the desired tetrahydropyran?

Root Cause Analysis:

The Prins reaction involves the acid-catalyzed reaction of an aldehyde with a homoallylic alcohol.[1][13][14] The key intermediate is an oxocarbenium ion, which is then trapped by the alkene.[13][15] Several side reactions can occur:[8]

  • Formation of Acyclic Products: The intermediate carbocation can be trapped by external nucleophiles (like water or the conjugate base of the acid) before cyclization can occur.[8]

  • Carbonyl-Ene Reaction: This competing pathway can lead to the formation of homoallylic alcohols.[8]

  • Isomerization: Both the starting materials and products can isomerize under the acidic conditions.[8]

Troubleshooting Protocol:

  • Catalyst Choice is Key: The choice of acid catalyst has a profound impact on the outcome.[8]

    • Brønsted Acids: Often lead to a mixture of products. If used, milder acids at low temperatures are preferred.

    • Lewis Acids: Generally offer better selectivity. Catalysts like InCl₃, iron(III) chloride (FeCl₃), or bismuth(III) triflate (Bi(OTf)₃) are known to efficiently promote the Prins cyclization with minimal side reactions.[10][15]

  • Control of Stoichiometry: Using an excess of the aldehyde can sometimes favor the formation of acetal byproducts.[14] Aim for a 1:1 stoichiometry of the aldehyde and homoallylic alcohol.

  • Temperature and Reaction Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to quench it as soon as the starting material is consumed to prevent product degradation or isomerization.

  • "Aqueous" Prins Cyclization: In some cases, conducting the reaction in water with a water-tolerant catalyst like phosphomolybdic acid can be highly stereoselective and high-yielding.[10]

G

FAQ 4: I'm observing the formation of a five-membered tetrahydrofuran (THF) ring instead of the expected six-membered tetrahydropyran. Why is this happening and how can I favor the 6-membered ring?

Root Cause Analysis:

The formation of a THF versus a THP ring is a matter of regioselectivity in the intramolecular cyclization, governed by Baldwin's rules and the relative thermodynamic stability of the transition states. While 6-endo-tet cyclizations are generally favored over 5-exo-tet for larger rings, the cyclization of epoxy alcohols can be more complex. For instance, in the intramolecular epoxide ring opening of 4,5-epoxy alcohols, the 5-exo-tet pathway leading to a THF is often kinetically favored.[3] However, specific strategies can be employed to favor the 6-endo-tet cyclization to form the THP ring.[3]

Troubleshooting Protocol:

  • Substrate Design: The substitution pattern on your substrate can be designed to favor the 6-endo cyclization. For example, incorporating a directing group or a bulky substituent can disfavor the transition state leading to the THF ring.

  • Catalyst Control: Certain catalysts can promote the desired regioselectivity. For instance, in the cyclization of epoxy alcohols, specific Lewis acids or transition metal complexes can coordinate to the epoxide in a way that favors the attack at the C5 position, leading to the THP ring.[3]

  • Thermodynamic vs. Kinetic Control: If the THF is the kinetic product, running the reaction at a higher temperature for a longer period might allow for equilibration to the more thermodynamically stable THP product, assuming the reaction is reversible under the reaction conditions. However, this also risks promoting elimination and other side reactions. A more controlled approach is often necessary.

  • Mori's Sulfonyl Strategy: A clever strategy involves placing a sulfonyl group on the epoxide.[3] This group destabilizes the transition state for the 5-exo cyclization, thereby favoring the 6-endo pathway to the THP.[3]

References

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health.[Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. ProQuest.[Link]

  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry (RSC Publishing).[Link]

  • Alcohol Dehydration Reaction Mechanism With H2SO4. YouTube.[Link]

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Wiley Online Library.[Link]

  • Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. OSTI.GOV.[Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal.[Link]

  • Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI.[Link]

  • Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. ResearchGate.[Link]

  • Recent Advances in the Prins Reaction. PubMed Central (PMC).[Link]

  • Dehydration of Alcohols to Make Ethers. Chemistry LibreTexts.[Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals.[Link]

  • Prins Reaction. Organic Chemistry Portal.[Link]

  • Preparation of ethers | Alcohols, phenols & ethers | Grade 12 | Chemistry | Khan Academy. Khan Academy.[Link]

  • Dehydrogenation (Dehydration) of Alcohols. BYJU'S.[Link]

  • Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Chemistry Steps.[Link]

  • Recent Advances in the Prins Reaction. ACS Omega.[Link]

  • Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PubMed Central (PMC).[Link]

  • Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters.[Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor.[Link]

  • Tetrahydropyran. Wikipedia.[Link]

  • Williamson ether synthesis trouble, 2.0. Reddit.[Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry.[Link]

  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. National Institutes of Health.[Link]

  • Williamson Ether Synthesis. Chemistry Steps.[Link]

  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Williamson Ether Synthesis. YouTube.[Link]

  • Comparison of Selected Physical Properties of 4- MeTHP and THF 44. ResearchGate.[Link]

  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PubMed Central (PMC).[Link]

  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications.[Link]

  • Supporting Information How THF tunes the kinetics of H2-THF hydrate? A kinetic study with morphology and calorimetric analysis. DOI.[Link]

  • Tuning the Stereoselectivity of an Intramolecular Aldol Reaction by Precisely Modifying a Metal‐Organic Framework Catalyst. PubMed Central (PMC).[Link]

  • Stereospecific elimination of dihydropyran from protonated tetrahydropyranyl (THP) difunctional derivatives upon chemical ionization and collision-induced dissociation: Intramolecular interactions in polyfunctional ions. ResearchGate.[Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for the Synthesis of Methyl Tetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of methyl tetrahydro-2H-pyran-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing this synthesis, with a specific focus on catalyst loading and performance. The tetrahydropyran (THP) ring is a crucial structural motif in numerous natural products and pharmaceuticals, making its efficient synthesis a topic of significant interest.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The primary route discussed involves the catalytic hydrogenation of a dihydropyran precursor, a common and effective method where catalyst optimization is paramount.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yield is one of the most frequent challenges. The cause can often be traced to one of several factors, ranging from reagent quality to catalyst efficiency.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be aware that prolonged heating can sometimes lead to byproduct formation.[2]

  • Catalyst Inactivity or Insufficient Loading: The catalyst may be the root cause.

    • Solution 1 (Verify Activity): Ensure your catalyst (e.g., Palladium on Carbon, Pd/C) is fresh. Catalysts, especially heterogeneous ones, can lose activity over time due to oxidation or improper storage.

    • Solution 2 (Optimize Loading): An insufficient amount of catalyst will lead to an incomplete reaction. Conversely, excessive loading is not only uneconomical but can sometimes promote side reactions. A systematic approach is best. See the data in Table 1 for a typical optimization profile. Start with a low loading (e.g., 1-2 mol%) and incrementally increase it, tracking both conversion and byproduct formation.

  • Catalyst Poisoning: Heterogeneous catalysts like Pd/C are highly susceptible to poisoning.

    • Solution: Impurities in starting materials or solvents, particularly those containing sulfur or nitrogen, can irreversibly bind to the catalyst's active sites.[3] Ensure you are using high-purity starting materials and solvents. If poisoning is suspected, purifying the dihydropyran intermediate before the hydrogenation step is highly recommended.[3]

  • Product Loss During Work-up: The desired product might be lost during the extraction and purification phases.

    • Solution: this compound has some water solubility. When performing aqueous extractions, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[4] Back-washing the combined organic layers with brine can help remove dissolved water and improve recovery.

Q2: I'm observing significant byproduct formation. How can I increase selectivity?

Poor selectivity compromises yield and complicates purification. The key is to favor the kinetic and thermodynamic pathways leading to your desired product.

Possible Causes & Solutions:

  • Over-reduction or Ring Opening: Aggressive reaction conditions can lead to unwanted side reactions.

    • Solution: Reduce the reaction temperature and/or hydrogen pressure. Overly active catalysts or high catalyst loadings can sometimes be too aggressive. Consider using a less reactive catalyst or decreasing the catalyst loading.

  • Isomerization: Depending on the synthetic route, you may be forming undesired stereoisomers (e.g., cis vs. trans).

    • Solution: The choice of catalyst and solvent can influence stereoselectivity. For hydrogenation reactions, the substrate often adsorbs onto the catalyst surface from its least hindered face, which can favor a particular isomer. Experiment with different supported catalysts (e.g., Pd/C vs. PtO₂) or different solvents that may alter the substrate's conformation. Thermodynamic control, achieved by running the reaction at a slightly higher temperature for a longer duration with a suitable catalyst, can sometimes favor the more stable isomer.[5]

  • Diels-Alder Route Specifics: If using a Diels-Alder approach to form the pyran ring, selectivity is governed by reaction kinetics and catalyst choice.

    • Solution: Lewis acid catalysts are known to enhance both the rate and selectivity of Diels-Alder reactions.[6] However, their strength is a key factor. A stronger Lewis acid (e.g., AlCl₃) can accelerate the reaction but may also catalyze polymerization of the starting materials. A milder Lewis acid (e.g., ZnCl₂) might offer better selectivity.[7] Screening different Lewis acids and optimizing their loading is crucial.

Q3: My catalyst seems to be deactivating quickly. What are the potential reasons and solutions?

Rapid catalyst deactivation leads to stalled reactions and wasted resources. Understanding the deactivation mechanism is key to preventing it.

Possible Causes & Solutions:

  • Poisoning: As mentioned in Q1, this is a primary culprit.

    • Solution: Rigorous purification of all reactants and solvents is the most effective preventative measure. If the source of the poison is unknown, passing the solvent and liquid reagents through a plug of activated carbon or alumina can sometimes remove trace impurities.

  • Sintering or Leaching (for Heterogeneous Catalysts): At high temperatures, the metal nanoparticles on a supported catalyst (like Pd/C) can agglomerate (sinter), reducing the active surface area. Metal can also leach into the solution.

    • Solution: Operate at the lowest effective temperature. Ensure the chosen solvent does not react with or dissolve the catalyst support or the metal itself.

  • Fouling: The catalyst surface can be blocked by high molecular weight byproducts or polymers formed during the reaction.

    • Solution: Optimize reaction conditions (temperature, concentration) to minimize byproduct formation. If fouling is unavoidable, it may be necessary to wash the catalyst or, in a large-scale process, consider a continuous flow reactor where contact time is minimized.

Workflow for Troubleshooting Low Yield

The following diagram outlines a systematic approach to diagnosing and solving the problem of low reaction yield.

Low_Yield_Troubleshooting start Low Yield Observed check_completion 1. Monitor Reaction Progress (TLC/GC) start->check_completion is_complete Reaction Complete? check_completion->is_complete incomplete No is_complete->incomplete complete Yes is_complete->complete sub_graph_incomplete sub_graph_incomplete optimize_conditions Optimize Conditions: - Increase Time - Increase Temperature - Check H₂ Pressure incomplete->optimize_conditions sub_graph_complete sub_graph_complete check_catalyst 2. Evaluate Catalyst complete->check_catalyst catalyst_issue Catalyst Issue? check_catalyst->catalyst_issue catalyst_poisoned Suspect Poisoning: - Purify Reagents - Use Fresh Solvent catalyst_issue->catalyst_poisoned Impurities? catalyst_loading Optimize Loading: - Screen 1-10 mol% - See Table 1 catalyst_issue->catalyst_loading Loading? catalyst_inactive Use Fresh Catalyst catalyst_issue->catalyst_inactive Age? check_workup 3. Review Work-up & Purification catalyst_issue->check_workup No obvious issue workup_solution Optimize Extraction: - Increase Extractions - Use Brine Wash check_workup->workup_solution

Caption: A logical workflow for diagnosing the root cause of low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for this synthesis?

The choice of catalyst depends heavily on the synthetic route.

  • For Hydrogenation of Dihydropyrans: Heterogeneous catalysts are standard. Palladium on carbon (5% or 10% Pd/C) is the most common due to its high activity and cost-effectiveness. Platinum(IV) oxide (PtO₂, Adam's catalyst) and Raney Nickel are also effective alternatives.[3]

  • For Diels-Alder Cycloaddition: This [4+2] cycloaddition is a powerful way to form the six-membered ring.[8][9] The reaction is often accelerated by Lewis acids (e.g., BF₃·OEt₂, AlCl₃, TiCl₄, ZnCl₂) which coordinate to the dienophile, lowering its LUMO energy and reducing Pauli repulsion between the reactants.[6][7][10]

  • For Prins Cyclization: This reaction typically uses Brønsted acids like sulfuric acid or p-toluenesulfonic acid, or solid acid catalysts like Amberlyst resins or modified silicas.[11][12]

Q2: How does catalyst loading typically affect the reaction outcome?

Catalyst loading is a critical parameter that influences reaction rate, yield, and cost.

  • Reaction Rate: Generally, increasing the catalyst loading increases the reaction rate. However, this effect is not always linear and plateaus once the reaction becomes limited by other factors, such as mass transfer.

  • Yield & Selectivity: There is an optimal loading range. Below this range, the reaction may be incomplete. Above this range, you may see an increase in byproduct formation due to the higher concentration of active sites promoting undesired reaction pathways. This trade-off is illustrated in the table below.

  • Cost: Catalysts, especially those based on precious metals like palladium, are expensive. Minimizing the catalyst loading without compromising yield is crucial for process efficiency and scalability.

Data Presentation: Catalyst Loading Optimization

Table 1: Effect of 5% Pd/C Loading on the Hydrogenation of Methyl 3,4-dihydro-2H-pyran-2-carboxylate

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield of Desired Product (%)
10.5126562
21.089895
32.0 4 >99 97
45.03>9996
510.02>9993 (minor byproducts noted)

Reaction Conditions: Substrate (10 mmol), Methanol (50 mL), H₂ (50 psi), Room Temperature. This data is representative and illustrates a typical optimization trend.

As shown, a loading of 2.0 mol% provides the best balance of reaction time and yield, with higher loadings offering diminishing returns and the potential for side reactions.

Experimental Protocols

Protocol: Catalytic Hydrogenation of Methyl 3,4-dihydro-2H-pyran-2-carboxylate

This protocol provides a standard procedure for the synthesis of the target molecule via hydrogenation, which can be adapted for optimization studies.

Materials:

  • Methyl 3,4-dihydro-2H-pyran-2-carboxylate

  • 5% Palladium on Carbon (Pd/C)

  • Methanol (Anhydrous)

  • Hydrogen gas (H₂)

  • Celite®

  • A suitable hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged with an inert gas (e.g., Nitrogen or Argon).

  • Charging the Reactor: To the vessel, add methyl 3,4-dihydro-2H-pyran-2-carboxylate (e.g., 1.42 g, 10.0 mmol) and anhydrous methanol (50 mL).

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add the 5% Pd/C catalyst (e.g., for a 2.0 mol% loading, add approx. 425 mg of catalyst). Safety Note: Pd/C can be pyrophoric. Handle with care and do not allow it to dry out in the presence of air.

  • Hydrogenation: Seal the vessel. Purge the headspace with hydrogen gas 3-5 times to remove all air. Pressurize the vessel to the desired pressure (e.g., 50 psi) with hydrogen.

  • Reaction: Begin vigorous stirring or shaking and maintain the reaction at the desired temperature (e.g., room temperature). Monitor the reaction by observing hydrogen uptake and/or by analyzing aliquots via TLC or GC.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. The resulting crude oil can be used as is or further purified by vacuum distillation or silica gel chromatography if necessary.[4]

References

  • Google Patents. (CN103242276A). Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Garrido, F., et al. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorg Org Chem, 4(1):7-9. [Link]

  • Creative Biolabs. Diels-Alder Reaction Catalyst. [Link]

  • PubChem. This compound. [Link]

  • Tejedor, D., et al. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. [Link]

  • Google Patents. (EP3228617A1).
  • Kočevar, M., et al. (2020). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Molecules, 25(20), 4818. [Link]

  • S̆tefane, B., & Kočevar, M. (2001). Diels−Alder Reactions of Fused Pyran-2-ones with Maleimides: Efficient Syntheses of Benz[e]isoindoles and Related Systems. Organic Letters, 3(6), 843–846. [Link]

  • Ali, I., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Catalysts, 12(10), 1133. [Link]

  • Bickelhaupt, F. M., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6207. [Link]

  • University of Liverpool Repository. Enantioselective Diels-Alder Reactions of 2H-Pyrans. [Link]

  • Organic Chemistry Portal. Diels-Alder Reaction. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

  • Google Patents. (CN102781927A).
  • Framework Lab. Heterogeneous Catalysis. [Link]

  • Libantova, J., et al. (2017). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. ResearchGate. [Link]

  • Libantova, J., et al. (2018). Prins cyclization for the preparation of 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol using supported heteropoly acids. ResearchGate. [Link]

  • Nakagawa, M., et al. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2019). The Intramolecular Diels Alder Reaction. Master Organic Chemistry. [Link]

  • Enders, D., et al. (2011). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synthesis, 2011(1), 801-806. [Link]

  • Posner, G. H., & Nelson, T. D. (1991). 2H-Pyran-2-one, 3-bromo-. Organic Syntheses, 70, 155. [Link]

  • JETIR. (2016). Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-. Journal of Emerging Technologies and Innovative Research, 3(12). [Link]

  • Capot Chemical. Specifications of this compound. [Link]

Sources

Technical Support Center: Isolating Pure Methyl Tetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the workup and isolation of methyl tetrahydro-2H-pyran-2-carboxylate. Drawing from established chemical principles and field-tested experience, this document addresses common challenges in a practical question-and-answer format, ensuring you can achieve high purity and yield in your preparations.

This compound is a valuable intermediate in organic synthesis, finding applications from materials science to pharmaceuticals.[1] Its synthesis, typically via the esterification of tetrahydro-2H-pyran-2-carboxylic acid with methanol, is often straightforward.[1] However, the purification process presents several common yet solvable challenges. This guide is designed to help you navigate these issues effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesis?

A1: The primary impurities depend on the synthetic route but typically include:

  • Unreacted Starting Material: Tetrahydro-2H-pyran-2-carboxylic acid.

  • Catalyst: Residual acid catalyst (e.g., H₂SO₄) used in Fischer esterification.

  • Side-Products: Potential byproducts from side reactions, which could include oligomers if ring-opening occurs under harsh acidic conditions.

  • Water: Formed as a byproduct during esterification.

Q2: Why is a sodium bicarbonate wash a critical step in the workup?

A2: The sodium bicarbonate (NaHCO₃) wash is crucial for two reasons:

  • Neutralization of Acid Catalyst: It neutralizes the strong acid catalyst (like H₂SO₄) used for the esterification.[2] Failure to remove the acid can lead to product decomposition during distillation or storage.

  • Removal of Carboxylic Acid: As a weak base, it converts the unreacted tetrahydro-2H-pyran-2-carboxylic acid (an acidic impurity) into its corresponding sodium salt. This salt is highly soluble in the aqueous layer and insoluble in the organic layer, allowing for its selective removal via liquid-liquid extraction.[2][3]

Q3: My product seems to have a low yield after extraction. Could it be lost in the aqueous layer?

A3: While this compound is primarily organic-soluble, some loss to the aqueous phase is possible, especially if excessive amounts of water-miscible organic solvents (like acetone from the reaction) are present.[4] To minimize this, ensure you use a suitable extraction solvent (e.g., ethyl acetate, diethyl ether) and perform multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) of the aqueous layer to recover as much product as possible. Additionally, "salting out" by adding brine (saturated NaCl solution) to the aqueous layer can decrease the ester's solubility in water and drive it into the organic phase.[4][5]

Q4: Is distillation always necessary for purification?

A4: Not always, but it is highly recommended for achieving high purity. For many applications, a thorough extraction and drying procedure may yield a product of sufficient purity (>95%). However, to remove non-volatile impurities or other organic byproducts with similar solubility, vacuum distillation is the most effective method.[6][7] It separates compounds based on differences in boiling points under reduced pressure.[7]

Part 2: Troubleshooting Guide

This section addresses specific problems encountered during the workup procedure.

Problem 1: A persistent emulsion has formed during liquid-liquid extraction.
  • Cause: Emulsions are stable mixtures of two immiscible liquids and often form due to the presence of surfactant-like impurities (e.g., acidic starting materials) or excessive agitation (vigorous shaking).[5][8]

  • Solution Pathway:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[4][9]

    • Gentle Agitation: Gently swirl the funnel or stir the emulsion with a glass rod to help coalesce the droplets.[4][5]

    • Add Brine: Introduce a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by forcing surfactant-like molecules into one phase.[4][5][10]

    • Filtration: In stubborn cases, the mixture can be filtered through a plug of glass wool or Celite to physically disrupt the emulsion.[5]

  • Prevention: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times to mix the layers. This reduces the mechanical energy that leads to emulsion formation.[5][8]

Problem 2: After adding sodium bicarbonate, the separatory funnel over-pressurized and vented product.
  • Cause: Sodium bicarbonate reacts with residual acid to produce carbon dioxide (CO₂) gas.[11] If the acid concentration is high, this reaction can be vigorous, leading to a rapid pressure build-up inside the sealed separatory funnel.

  • Solution Pathway:

    • Add Slowly: Add the NaHCO₃ solution in small portions.

    • Swirl First: Before stoppering, gently swirl the unstoppered funnel to allow the initial, most vigorous phase of gas evolution to subside.

    • Vent Frequently: Stopper the funnel, invert it once, and immediately vent. Repeat this process of gentle inversion and frequent venting until the audible "whoosh" of escaping gas diminishes significantly.[11] Only then should you proceed with more thorough mixing.

Problem 3: The final product is wet (contains water), even after drying with MgSO₄/Na₂SO₄.
  • Cause: This can happen if the drying agent was insufficient for the amount of water present or if the contact time was too short. It can also occur if the organic layer was not properly separated from the aqueous layer.

  • Solution Pathway:

    • Ensure Clean Separation: When draining the layers, leave a tiny amount of the lower layer behind rather than risk contaminating the desired layer.

    • Use Ample Drying Agent: Add the drying agent (e.g., anhydrous magnesium sulfate) until some of it remains free-flowing and does not clump together. This indicates that all the water has been absorbed.

    • Allow Sufficient Time: Stir or swirl the flask for at least 10-15 minutes to ensure complete drying.

    • Pre-wash with Brine: Before adding the drying agent, washing the organic layer with brine helps to pull the majority of the dissolved water out of the organic phase.[12]

Problem 4: The product decomposed or charred during distillation.
  • Cause: The atmospheric boiling point of this compound is relatively high (183°C). Heating to this temperature can cause thermal decomposition.[6][13]

  • Solution Pathway:

    • Use Vacuum Distillation: Perform the distillation under reduced pressure. Lowering the pressure significantly lowers the boiling point of the compound, allowing it to distill at a much lower, safer temperature that prevents decomposition.[7][13][14] For example, at a reduced pressure, the compound might distill at well below 100°C.

    • Control the Heat: Use a heating mantle with a stirrer and ensure even heating to avoid localized hot spots. Do not heat the distillation flask aggressively.

Part 3: Key Data & Protocols

Physical Properties Table
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Notes
This compound C₇H₁₂O₃144.17[1]183.3 @ 760 mmHg~1.08Target Product. Colorless to pale yellow liquid.[1]
Tetrahydro-2H-pyran-2-carboxylic acidC₆H₁₀O₃130.14DecomposesN/APrimary acidic impurity.
MethanolCH₄O32.0464.70.792Reactant, often used in excess.
Ethyl AcetateC₄H₈O₂88.1177.10.902Common extraction solvent.
Diagrams of Key Processes

Workup_Workflow RM Crude Reaction Mixture (Ester, Acid, Catalyst, Water) Quench Quench with Water/ Extraction Solvent (EtOAc) RM->Quench LLE Liquid-Liquid Extraction in Separatory Funnel Quench->LLE Wash1 Wash with sat. NaHCO₃ (aq) (Removes Acid Impurities) LLE->Wash1 Wash2 Wash with Brine (Removes bulk water) Wash1->Wash2 Dry Dry Organic Layer (Anhydrous MgSO₄) Wash2->Dry Filter Filter off Drying Agent Dry->Filter Solvent Solvent Removal (Rotary Evaporation) Filter->Solvent Distill Final Purification (Vacuum Distillation) Solvent->Distill Product Pure Product Distill->Product

Separation_Logic cluster_org Organic Phase Components cluster_aq Aqueous Phase Components (after NaHCO₃ wash) SepFunnel Separatory Funnel Organic Layer (EtOAc) Aqueous Layer (H₂O) Product Methyl Tetrahydro-2H- pyran-2-carboxylate (Desired Product) SepFunnel:org->Product Stays In AcidSalt Sodium Tetrahydro-2H- pyran-2-carboxylate (Deprotonated Impurity) SepFunnel:aq->AcidSalt Extracted To CatalystSalt Na₂SO₄ (Neutralized Catalyst) SepFunnel:aq->CatalystSalt ExcessBase Excess NaHCO₃ SepFunnel:aq->ExcessBase

Detailed Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction Workup

  • Dilution: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent, such as ethyl acetate (EtOAc) or diethyl ether (Et₂O), using approximately 2-3 times the volume of the initial reaction mixture.

  • Transfer: Transfer the diluted mixture to a separatory funnel of an appropriate size (the funnel should not be more than 2/3 full).

  • Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, approximately equal to the initial volume of the reaction mixture.

  • Mixing & Venting: Stopper the funnel, invert it gently, and immediately open the stopcock to release the pressure from CO₂ evolution. Repeat this 5-10 times until gas evolution subsides. Then, shake more thoroughly for ~30 seconds.[11]

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Brine Wash: Add a saturated aqueous solution of NaCl (brine) to the organic layer remaining in the funnel. Shake for 30 seconds. This helps remove residual water and any remaining water-soluble impurities.[12][15]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and swirl for 10-15 minutes.

  • Isolation: Filter the mixture to remove the drying agent. Rinse the flask and the filter cake with a small amount of fresh extraction solvent.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a vacuum.

  • Transfer Crude Product: Transfer the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Apply Vacuum: Begin stirring and slowly apply the vacuum. The pressure should drop to the desired level (typically 1-20 mmHg).

  • Apply Heat: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun fraction. When the temperature stabilizes at the expected boiling point of your product at that pressure, switch to a clean receiving flask and collect the main fraction.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.

  • Release Vacuum: Allow the apparatus to cool completely before slowly and carefully releasing the vacuum to prevent air from rushing in and disturbing the collected distillate.

References

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid-Liquid Extraction. Available at: [Link]

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Available at: [Link]

  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Available at: [Link]

  • Google Patents. (1943). US2324088A - Distillation of high boiling esters.
  • The Oxford Companion to Spirits & Cocktails. (n.d.). vacuum distillation. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. Available at: [Link]

  • Reddit. (2024). Esterification not Working (Separation) : r/OrganicChemistry. Available at: [Link]

  • Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?. Available at: [Link]

  • ResearchGate. (2021). Work up of ester?. Available at: [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Available at: [Link]

  • Quora. (2023). What is the purpose of using vacuum distillation to remove a volatile compound from a mixture?. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Available at: [Link]

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Google Patents. (2013). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Available at: [Link]

  • Organic Syntheses. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Available at: [Link]

Sources

Validation & Comparative

HPLC analysis for purity assessment of methyl tetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Purity Assessment of Methyl Tetrahydro-2H-pyran-2-carboxylate: HPLC, GC, and Chiral SFC Approaches

Introduction: The Analytical Imperative for a Versatile Building Block

This compound is a heterocyclic ester that serves as a valuable chiral synthon and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the tetrahydropyran (THP) scaffold is a common motif.[1][2] The purity of such an intermediate is paramount, as impurities can have a cascading effect on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive comparison of analytical methodologies for assessing the chemical and stereoisomeric purity of this compound.

As a Senior Application Scientist, my approach is not to merely present protocols but to dissect the causality behind them. We will explore a primary reverse-phase high-performance liquid chromatography (RP-HPLC) method and compare its performance against two robust alternatives: Gas Chromatography with Flame Ionization Detection (GC-FID) and Chiral Supercritical Fluid Chromatography (SFC). Each method is presented as a self-validating system, grounded in established analytical principles and supported by experimental data.

Primary Method: Reverse-Phase HPLC for Routine Purity and Impurity Profiling

RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and applicability to a wide range of compounds.[3] For a moderately polar molecule like this compound, RP-HPLC offers an excellent balance of resolution, speed, and sensitivity for detecting common process-related impurities.

Causality of Method Design
  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the logical starting point. The nonpolar C18 chains provide hydrophobic retention for the ester, while the silica backbone offers sufficient interaction for its polar functional groups (ester and ether). A column with low silanol activity is preferable to prevent peak tailing of the polar analyte.[4][5]

  • Mobile Phase Composition: A gradient elution using acetonitrile (ACN) and water is optimal. Acetonitrile is a common organic modifier with a low UV cutoff and is miscible with water.[3] A gradient allows for the effective elution of both polar impurities (which elute early) and more nonpolar impurities (which are retained longer), providing a comprehensive impurity profile in a single run. A small amount of acid, such as formic acid, is often added to the mobile phase to suppress the ionization of any acidic impurities and ensure sharp, symmetrical peak shapes.[5]

  • Detection: The ester functional group contains a carbonyl chromophore which, while not strong, typically allows for detection in the low UV range (200-220 nm). A Photo-Diode Array (PDA) detector is highly recommended as it not only quantifies the analyte but also provides spectral data across a range of wavelengths. This is a key component of a self-validating protocol, as it allows for peak purity analysis, confirming that a chromatographic peak corresponds to a single compound.[6]

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector, 210 nm for quantification, spectral scan from 200-400 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This results in a sample concentration of ~0.5 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Perform peak purity analysis on the main peak using the PDA software to check for co-eluting impurities.[6]

Alternative Method 1: Gas Chromatography (GC-FID) for Volatile Impurities

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[7] Given the relatively low molecular weight (144.17 g/mol ) and boiling point (183 °C) of this compound, GC is an excellent alternative for purity assessment.[8][9]

Rationale and Comparative Advantages
  • Principle: In GC, the sample is vaporized and swept by a carrier gas (the mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the analyte's volatility and interaction with the stationary phase.

  • Detector: A Flame Ionization Detector (FID) is ideal. It is highly sensitive to organic compounds, provides a linear response over a wide concentration range, and is robust and easy to use. It is considered a "carbon counter," making area percent calculations a reliable measure of mass percent without needing response factors for similar hydrocarbon-based impurities.

  • Advantages over HPLC:

    • Higher Efficiency: Capillary GC columns offer significantly higher theoretical plates than HPLC columns, leading to superior resolution of closely related volatile impurities.

    • Solvent-Free: Eliminates the purchase and disposal costs associated with organic solvents used in HPLC mobile phases.

    • Sensitivity to Volatile Impurities: GC is superior for detecting residual solvents (e.g., from synthesis or purification) that might be missed in an HPLC analysis as they would elute in the solvent front.

  • Limitations: The primary limitation is that the analyte and its impurities must be thermally stable and sufficiently volatile. Non-volatile impurities (e.g., salts, polymers) will not be detected.[10]

Detailed Experimental Protocol: GC-FID
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]

    • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial: 50 °C, hold for 2 min.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 min at 240 °C.

    • Detector Temperature: 280 °C.

  • Sample Preparation:

    • Prepare a solution of approximately 1 mg/mL of the analyte in a suitable solvent like dichloromethane or ethyl acetate.

    • Inject 1 µL of the solution.

  • Data Analysis:

    • Calculate purity by area percent, similar to the HPLC method.

Alternative Method 2: Chiral Chromatography for Enantiomeric Purity

The synthesis of this compound can result in a racemic mixture (a 50:50 mixture of enantiomers) unless an asymmetric synthesis is employed.[11][12] Standard achiral methods like RP-HPLC and GC cannot distinguish between enantiomers. When stereochemistry is critical, a chiral separation is mandatory. Supercritical Fluid Chromatography (SFC) is often superior to HPLC for chiral separations due to its use of supercritical CO₂ as the main mobile phase, which provides faster, more efficient separations with less solvent waste.

Rationale and Comparative Advantages
  • Principle: Chiral separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer, and the difference in the stability of these complexes leads to different retention times.[13] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of compounds.

  • Why SFC? SFC uses supercritical CO₂ modified with a small amount of an organic solvent (e.g., methanol, ethanol). The low viscosity and high diffusivity of this mobile phase allow for much faster flow rates and quicker equilibration times compared to the liquids used in HPLC, drastically reducing analysis time.[14]

  • Advantages over HPLC/GC:

    • Enantiomer Resolution: The only method of the three that can separate and quantify enantiomers.

    • Speed and Efficiency: SFC is significantly faster than chiral HPLC.

    • Green Chemistry: Greatly reduces organic solvent consumption compared to normal-phase chiral HPLC.

  • Limitations: Requires specialized SFC instrumentation. The primary purpose is assessing enantiomeric excess (e.e.), not necessarily profiling a wide range of chemical impurities.

Conceptual Experimental Protocol: Chiral SFC
  • Instrumentation:

    • Analytical SFC system with a back-pressure regulator, cosolvent pump, and UV/PDA detector.

  • Chromatographic Conditions (Typical Starting Point):

    • Column: Chiralpak AD-H or Chiralcel OD-H (or equivalent polysaccharide-based CSP), 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Supercritical CO₂ with a Methanol cosolvent gradient (e.g., 5% to 40% over 10 minutes).

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition or a suitable alcohol (e.g., ethanol) at a concentration of ~1 mg/mL.

  • Data Analysis:

    • Calculate enantiomeric excess (% e.e.) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the major enantiomer and Area₂ is the minor enantiomer.

Data Presentation and Performance Comparison

Quantitative Performance Metrics (Illustrative Data)
ParameterRP-HPLCGC-FIDChiral SFC
Analyte Retention Time ~8.5 min~12.2 min~3.1 min (Enantiomer 1) / ~3.9 min (Enantiomer 2)
Resolution (Rs) of Critical Pair > 2.0 (vs. known impurity)> 3.0 (vs. known impurity)> 1.8 (between enantiomers)
Limit of Detection (LOD) ~0.01%~0.005%~0.02% (for minor enantiomer)
Limit of Quantification (LOQ) ~0.03%~0.015%~0.05% (for minor enantiomer)
Analysis Time per Sample ~22 min~20 min~8 min
Qualitative Method Comparison
FeatureRP-HPLCGC-FIDChiral SFC
Principle Partitioning between liquid mobile and solid stationary phasePartitioning between gas mobile and liquid/solid stationary phasePartitioning between supercritical fluid mobile and solid stationary phase
Selectivity Chemical Purity (Polarity)Chemical Purity (Volatility)Stereoisomeric Purity (Chirality)
Impurity Scope Broad range, especially less volatile and polar impuritiesVolatile and thermally stable impurities, residual solventsEnantiomeric impurity, diastereomers
Instrumentation Cost ModerateLow to ModerateHigh
Solvent Consumption HighVery LowLow
Primary Advantage Versatility and robustness for general purity assessmentHigh resolution for volatile impurities; low operating costAbility to separate enantiomers; high speed

Visualization of Workflows and Logic

RP-HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_weigh Weigh Sample (~25mg) s_dissolve Dissolve & Dilute (0.5 mg/mL in ACN/H2O) s_weigh->s_dissolve s_filter Filter (0.45 µm) s_dissolve->s_filter a_inject Inject 10 µL s_filter->a_inject a_separate Separate on C18 Column (Gradient Elution) a_inject->a_separate a_detect Detect with PDA (210 nm) a_separate->a_detect d_integrate Integrate Peaks a_detect->d_integrate d_purity Calculate % Area Purity d_integrate->d_purity d_peak Assess Peak Purity d_integrate->d_peak

Caption: General workflow for purity analysis by RP-HPLC.

Method Selection Logic Diagram

Method_Selection node_goal What is the Analytical Goal? node_chem Assess Chemical Purity node_goal->node_chem node_stereo Assess Stereoisomeric Purity node_goal->node_stereo node_volatile Are key impurities volatile & thermally stable? node_chem->node_volatile node_result_chiral Chiral SFC/HPLC is required node_stereo->node_result_chiral node_result_gc GC-FID is preferred (High resolution for volatiles) node_volatile->node_result_gc Yes node_result_hplc RP-HPLC is preferred (Broad applicability) node_volatile->node_result_hplc No / Unknown

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

The choice of analytical method for assessing the purity of this compound is dictated by the specific analytical question.

  • For routine quality control and general impurity profiling , the developed RP-HPLC method is the most versatile and robust choice. It is capable of detecting a wide range of potential impurities and its validation is straightforward under ICH guidelines.[3]

  • When volatile impurities or residual solvents are of particular concern, GC-FID is a superior and complementary technique. Its high resolving power for volatile species and low operational cost make it ideal for this purpose.[7]

  • If the material is produced via an asymmetric route or if the biological activity of a single enantiomer is being investigated, chiral chromatography (preferably SFC) is non-negotiable. It is the only technique that can provide the critical data on enantiomeric excess.

For comprehensive characterization in a drug development setting, a combination of these methods is often employed. RP-HPLC establishes the primary purity profile, GC-FID quantifies residual solvents, and chiral SFC confirms the stereoisomeric integrity, together providing a complete and trustworthy picture of the material's quality.

References

  • SIELC Technologies. (n.d.). Separation of 2-(4-Methylphenoxy)tetrahydro-2H-pyran on Newcrom R1 HPLC column. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Methyl tetrahydro-2H-pyran-4-carboxylate (≥98.0% (GC)). Retrieved from [Link]

  • Cyberlipid. (n.d.). HPLC analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. PubMed Central. Retrieved from [Link]

  • International Journal of Advance Research, Science and Technology. (2023). HPLC Method Development and Validation Process of Drug Analysis and Applications. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl 2-oxo-2H-pyran-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Qualitative tests for carboxylic acids, esters, amides, acid/acyl chloride. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of carboxylic acids and esters. Retrieved from [Link]

  • Quora. (2017). What are the modifications to improve the purity of ester?. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Peak Purity Analysis in HPLC and CE Using Diode-array Technology. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • MDPI. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating Enantiomers of Methyl Tetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable methods for their separation and quantification. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of methyl tetrahydro-2H-pyran-2-carboxylate, a key chiral building block in numerous synthetic pathways. Drawing upon established principles of chiral recognition and extensive experience in chromatographic method development, this document serves as a practical resource for researchers, scientists, and drug development professionals.

The Stereochemical Challenge: this compound

The tetrahydropyran ring is a prevalent structural motif in a vast array of natural products and pharmaceutical agents. The chirality of substituents on this ring can profoundly influence biological activity. Consequently, the ability to resolve and quantify the enantiomers of key intermediates like this compound is a critical step in ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API).

The separation of enantiomers is a non-trivial task as they possess identical physical and chemical properties in an achiral environment. Chiral chromatography, particularly HPLC with chiral stationary phases (CSPs), has emerged as a powerful and widely adopted technique for this purpose.[1][2][3] The underlying principle of chiral separation via a CSP is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.[4]

Comparison of Promising Chiral HPLC Methods

Based on the structural characteristics of this compound (a cyclic ester), polysaccharide-based CSPs are a logical and highly effective starting point for method development.[5][6] These CSPs, typically derivatives of cellulose or amylose, offer a broad range of enantioselectivity due to their complex three-dimensional structures which allow for multiple types of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[7][8]

Here, we compare two leading polysaccharide-based CSPs for the enantioseparation of this compound: Lux® Cellulose-1 (based on cellulose tris(3,5-dimethylphenylcarbamate)) and CHIRALPAK® AD-H (based on amylose tris(3,5-dimethylphenylcarbamate)).[7][9][10][11]

ParameterMethod 1: Lux® Cellulose-1Method 2: CHIRALPAK® AD-HRationale & Insights
Chiral Stationary Phase Lux® Cellulose-1, 5 µmCHIRALPAK® AD-H, 5 µmBoth are polysaccharide-based CSPs known for broad enantioselectivity for a wide range of compounds, including those with ester functional groups.[7][9][11] The difference in the polysaccharide backbone (cellulose vs. amylose) often leads to complementary or inverted elution orders, making a screening of both highly valuable.
Column Dimensions 250 x 4.6 mm250 x 4.6 mmStandard analytical column dimensions provide a good balance between resolution, analysis time, and solvent consumption.
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Ethanol (85:15, v/v)Normal phase chromatography is typically the first choice for polysaccharide CSPs, offering high efficiency and selectivity.[4] 2-Propanol and Ethanol are common polar modifiers used to modulate retention and resolution. The slightly different ratios are a starting point for optimization.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good performance without generating excessive backpressure.
Temperature 25°C (Ambient)25°C (Ambient)Temperature can influence enantioselectivity.[11] Starting at ambient temperature is a practical approach, with the option to explore sub-ambient or elevated temperatures for optimization.
Detection UV at 210 nmUV at 210 nmAs the analyte lacks a strong chromophore, detection at a lower UV wavelength is necessary to achieve adequate sensitivity.
Expected Performance Good to excellent resolution (Rs > 1.5)Good to excellent resolution (Rs > 1.5)Polysaccharide CSPs are well-established for their ability to resolve a wide variety of chiral compounds.[5][8]
Advantages Robust and versatile CSP. Often provides good initial separation.[12]Known for high success rates in chiral separations. The amylose backbone can offer unique selectivity compared to cellulose.[13]Screening with both cellulose and amylose-based phases significantly increases the probability of achieving a successful separation.
Considerations Coated CSPs have limitations on the types of solvents that can be used.Coated CSPs are sensitive to certain solvents that can damage the stationary phase.[9][14]Always verify solvent compatibility for coated polysaccharide columns to ensure column longevity.

Detailed Experimental Protocol: Method 1 (Lux® Cellulose-1)

This protocol provides a step-by-step guide for the enantioseparation of this compound using a Lux® Cellulose-1 column.

1. Materials and Reagents:

  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • Sample solvent: n-Hexane / 2-Propanol (90:10, v/v)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.

  • Lux® Cellulose-1 column (250 x 4.6 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1.0 mg/mL in sample solvent

4. System Preparation and Equilibration:

  • Thoroughly purge the HPLC system with the mobile phase to remove any incompatible solvents.

  • Install the Lux® Cellulose-1 column in the correct flow direction.

  • Equilibrate the column with the mobile phase at the set flow rate for at least 30 minutes, or until a stable baseline is achieved.

5. Sample Preparation:

  • Accurately weigh and dissolve the racemic this compound standard in the sample solvent to a final concentration of 1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

6. Analysis:

  • Inject 10 µL of the prepared sample onto the equilibrated HPLC system.

  • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

7. Data Analysis and Optimization:

  • Identify the two enantiomer peaks in the chromatogram.

  • Calculate the resolution (Rs) between the two peaks. A resolution of ≥ 1.5 is generally considered baseline separation.

  • If the resolution is suboptimal, consider the following optimization strategies:

    • Adjust the mobile phase composition: Decrease the percentage of 2-propanol to increase retention and potentially improve resolution. Conversely, a slight increase may be necessary if retention times are excessively long.

    • Modify the polar modifier: Substitute 2-propanol with ethanol, as this can alter the selectivity.

    • Vary the column temperature: Lowering the temperature often enhances enantioselectivity, though it will increase analysis time and backpressure.

Experimental Workflow and Logic

The process of developing a chiral HPLC method is a systematic endeavor. The following diagram illustrates the logical workflow, from initial assessment to a validated method.

Chiral_Method_Development cluster_0 Phase 1: Initial Assessment & Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application Analyte Analyte Characterization (this compound) CSP_Selection CSP Selection (Polysaccharide-based: Cellulose & Amylose) Analyte->CSP_Selection Structural Analysis Mode_Selection Mode Selection (Normal Phase) CSP_Selection->Mode_Selection Initial_Screen Initial Screening (Lux Cellulose-1 & CHIRALPAK AD-H) Mode_Selection->Initial_Screen Optimization Optimization of Parameters - Mobile Phase Composition - Temperature - Flow Rate Initial_Screen->Optimization Promising results Performance_Check Performance Check (Resolution > 1.5, Tailing Factor, etc.) Optimization->Performance_Check Performance_Check->Optimization Suboptimal Validation Method Validation (ICH Guidelines) Performance_Check->Validation Optimal Application Application to Samples Validation->Application

Caption: Workflow for Chiral HPLC Method Development.

Trustworthiness and Self-Validation

The protocols and methods described herein are grounded in established chromatographic principles. The trustworthiness of any chiral separation method is validated by its performance characteristics. Key indicators of a robust and reliable method include:

  • Baseline Resolution (Rs ≥ 1.5): This ensures accurate quantification of each enantiomer without interference from the other.

  • Symmetrical Peak Shape: Tailing or fronting peaks can indicate secondary interactions or issues with the chromatographic system, compromising accuracy.

  • Reproducibility: Consistent retention times and peak areas across multiple injections demonstrate the stability and reliability of the method.

  • Linearity and Range: The method should provide a linear response over a defined concentration range, which is critical for quantitative applications.

By systematically evaluating these parameters during method development and validation, a self-validating system is established, ensuring the integrity of the analytical results.

Conclusion

The enantioseparation of this compound is readily achievable using polysaccharide-based chiral stationary phases. A systematic screening approach utilizing both cellulose and amylose-derived CSPs, such as Lux® Cellulose-1 and CHIRALPAK® AD-H, under normal phase conditions is a highly effective strategy. The provided experimental protocol serves as a robust starting point, with clear pathways for optimization to achieve baseline separation. By adhering to a logical workflow and rigorously evaluating performance criteria, researchers can confidently develop and implement reliable chiral HPLC methods for this important synthetic intermediate, thereby ensuring the stereochemical quality of their target molecules.

References

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • Lux Cellulose-1 Chiral LC Columns. (n.d.). Phenomenex.
  • Lux Cellulose-1. (n.d.). Phenomenex.
  • CHIRALPAK AD-H. (n.d.). Daicel.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • Direct chiral separation with Chiralpak AD converted to the reversed-phase mode. (1998).
  • Lux™. (n.d.). Phenomenex.
  • Comparison Study of Chiralpak AD-H With AD Columns in Chromatographic Enantioseparation of Dihydropyrimidinone Acid and Its Methyl Ester. (2004, April 23). PubMed.
  • Lux™. (n.d.). Phenomenex.
  • The Chiral Notebook. (n.d.). Phenomenex.
  • Enantioselective Synthesis of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid: Application Notes and Protocols. (n.d.). Benchchem.
  • Separation of atropisomeric 1,4,5,6-tetrahydropyrimidinium salts by chiral HPLC and determination of their enantiomerization bar. (2005).
  • chiral columns . (n.d.). HPLC.eu.

  • Chiral HPLC Separ
  • CHIRAL HPLC. (n.d.). Slideshare.
  • Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (2011). John Wiley & Sons, Inc.
  • Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. (2021, January). Chiral Technologies.
  • How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?. (2014, December 15).
  • Enantiomeric separation of drugs by HPLC. (n.d.). International Journal of Allied Medical Sciences and Clinical Research.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Molecules.
  • Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. (2000).
  • Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. (2018).
  • Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC). (n.d.). International Journal of Research in Pharmacy and Pharmaceutical Sciences.

Sources

Spectroscopic Confirmation of Methyl Tetrahydro-2H-pyran-2-carboxylate: A Comparative Guide to Structural Elucidation by NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers working with heterocyclic scaffolds, such as the tetrahydropyran (THP) ring system, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. The THP motif is a prevalent feature in a multitude of natural products and pharmaceuticals, making the precise characterization of its derivatives a critical step in the development pipeline.[1]

This guide provides an in-depth technical analysis of the spectroscopic confirmation of methyl tetrahydro-2H-pyran-2-carboxylate , a versatile building block in organic synthesis.[1] In the absence of a publicly available, experimentally verified spectrum for this specific compound, we will leverage fundamental NMR principles to predict its ¹H and ¹³C NMR spectral characteristics. This predictive analysis will be juxtaposed with experimental data from structurally analogous compounds, offering a robust framework for researchers to confidently identify and characterize this and similar molecules.

The Imperative of Spectroscopic Validation

The journey from a proposed molecular structure to a confirmed chemical entity relies on a battery of analytical techniques. Among these, NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule. It allows for the determination of the connectivity of atoms, their spatial relationships, and insights into the molecule's dynamic behavior in solution. For regulatory submissions and intellectual property claims, a thoroughly assigned NMR spectrum is an indispensable piece of evidence.

Predicting the Spectroscopic Signature of this compound

The structure of this compound dictates a unique set of NMR signals. By dissecting the molecule into its constituent spin systems, we can anticipate the chemical shifts, multiplicities, and coupling constants for both its proton (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectral Predictions

The proton NMR spectrum is anticipated to exhibit signals corresponding to the methoxy group and the protons on the tetrahydropyran ring. The protons on the THP ring are diastereotopic, meaning they are in chemically non-equivalent environments and will therefore have distinct chemical shifts and couplings.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
H23.8 - 4.2dd~11, ~31H
OCH₃3.7s-3H
H6 (axial)3.4 - 3.6ddd~11, ~11, ~41H
H6 (equatorial)3.9 - 4.1ddd~11, ~4, ~21H
H3, H4, H51.4 - 2.0m-6H
  • Causality of Chemical Shifts: The proton at the C2 position (H2) is expected to be the most downfield of the ring protons due to the deshielding effect of the adjacent oxygen atom and the carboxyl group. The methoxy (OCH₃) protons will appear as a sharp singlet, characteristic of a methyl group attached to an oxygen. The protons at C6, being adjacent to the ring oxygen, will also be deshielded compared to the other methylene protons on the ring. The remaining protons at C3, C4, and C5 will reside in the more shielded aliphatic region of the spectrum.

¹³C NMR Spectral Predictions

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. For this compound, we expect to see seven distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O170 - 175
C275 - 80
C665 - 70
OCH₃50 - 55
C3, C4, C520 - 35
  • Rationale for Chemical Shifts: The carbonyl carbon (C=O) of the ester will be the most downfield signal due to its sp² hybridization and the strong deshielding effect of the two oxygen atoms. The C2 carbon, bonded to both the ring oxygen and the carboxyl group, will also be significantly deshielded. The C6 carbon, adjacent to the ring oxygen, will appear further downfield than the other ring carbons. The methoxy carbon (OCH₃) will have a characteristic shift around 50-55 ppm. The remaining ring carbons (C3, C4, and C5) will be found in the upfield aliphatic region.

Comparative Analysis with Structurally Related Compounds

A more informative comparison can be made with ethyl 1,4-benzodioxan-2-carboxylate . Although this molecule contains an aromatic ring, the local environment around the carboxylate and the adjacent ether linkage provides valuable comparative data for the C2 position of our target molecule.

Table 3: Comparative ¹H and ¹³C NMR Data of Analagous Structures

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Reference
This compound (Predicted) H2: 3.8-4.2; OCH₃: 3.7C=O: 170-175; C2: 75-80-
Ethyl 1,4-benzodioxan-2-carboxylate H2: ~4.9 (dd); OCH₂CH₃: ~4.3 (q), ~1.3 (t)C=O: ~168; C2: ~70[2]
2-Ethyl-tetrahydropyran -C2: ~74; C6: ~68[3]

This comparative analysis demonstrates that the predicted chemical shifts for this compound are in a reasonable range based on experimentally determined values for similar structural motifs.

Experimental Protocol for NMR Spectroscopic Analysis

To obtain high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation
  • Purity Check: Ensure the sample is of high purity (>95%) as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Data Processing and Interpretation
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.

  • Analysis of Multiplicities and Coupling Constants: Analyze the splitting patterns in the ¹H NMR spectrum to deduce the connectivity of the protons.

Visualizing the Workflow and Structure

To further clarify the process and the structural relationships, the following diagrams are provided.

G cluster_workflow NMR Analysis Workflow prep Sample Preparation acq Data Acquisition prep->acq Homogeneous Solution proc Data Processing acq->proc FID Data interp Interpretation & Confirmation proc->interp NMR Spectrum

Caption: A streamlined workflow for NMR-based structural confirmation.

Caption: Key proton environments in this compound.

Conclusion

The structural confirmation of this compound, while seemingly straightforward, requires a meticulous and systematic approach to NMR spectroscopy. By combining predictive analysis based on fundamental principles with comparative data from analogous structures, researchers can establish a high degree of confidence in their structural assignments. The detailed experimental protocol provided in this guide serves as a robust template for acquiring high-quality, reproducible NMR data, which is paramount for the integrity of research in organic synthesis and drug development. Ultimately, a well-executed NMR analysis provides the unequivocal evidence needed to validate the molecular architecture of this important synthetic intermediate.

References

A Comparative Guide to Chiral Building Blocks: Evaluating Methyl Tetrahydro-2H-pyran-2-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the precise control of stereochemistry is paramount. Chiral building blocks are the foundational elements that enable the construction of enantiomerically pure molecules, which is critical for therapeutic efficacy and safety.[1][2] Among the diverse array of available synthons, methyl tetrahydro-2H-pyran-2-carboxylate emerges as a versatile and valuable scaffold. This guide provides an in-depth comparison of this pyran-based building block with other prominent classes of chiral synthons, supported by experimental data and protocols to inform strategic decisions in complex molecule synthesis.

Introduction to this compound: A Privileged Scaffold

The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast number of natural products and pharmaceuticals, prized for its conformational stability and potential for diverse functionalization.[3][4] this compound, as a chiral derivative, offers a synthetically tractable handle—the methyl ester—for further elaboration, while the inherent chirality at the C2 position provides a crucial stereochemical anchor. Its utility lies in its role as a precursor to more complex substituted THP systems, which are key components of many biologically active compounds.[5][6]

The strategic value of this compound stems from its ability to serve as a robust chiral template. The ester functionality can be readily transformed into a variety of other functional groups, including amides, alcohols, and aldehydes, enabling its incorporation into a wide range of synthetic pathways. Furthermore, the THP ring itself can influence the stereochemical outcome of reactions at adjacent positions, making it an active participant in the stereocontrolled synthesis of complex acyclic and cyclic systems.

Comparative Analysis with Other Chiral Building Blocks

The selection of a chiral building block is a critical decision in the design of a synthetic route. Here, we compare this compound with three other major classes of chiral synthons: chiral auxiliaries (exemplified by Evans oxazolidinones), chiral pool-derived building blocks (such as amino acids and terpenes), and other chiral lactones.

Performance Metrics: A Head-to-Head Comparison
FeatureThis compoundEvans Oxazolidinones (Chiral Auxiliaries)Chiral Pool (Amino Acids, Terpenes)Other Chiral Lactones
Stereocontrol High, inherent chirality guides subsequent transformations.Excellent, predictable, and high diastereoselectivity.[2][7]High, naturally endowed stereocenters.[3][8]High, rigid scaffold directs stereoselective reactions.
Versatility High, ester allows for diverse functionalization.High, applicable to a wide range of reactions (alkylations, aldols).[1]Moderate to High, depends on the specific starting material.Moderate to High, ring opening provides functionalized acyclic chains.
Scalability Potentially high, depending on the synthetic route to the building block.Moderate, stoichiometric use of the auxiliary can be a limitation.High, often readily available in large quantities from natural sources.[8]Moderate to High, dependent on the availability of the specific lactone.
Atom Economy Good, the chiral scaffold is incorporated into the final product.Moderate, the auxiliary is removed in a separate step.Excellent, the entire molecule is often utilized.Good, the core structure is typically retained.
Cost-Effectiveness Moderate, depends on the synthesis of the enantiopure material.Moderate to High, auxiliaries can be expensive but are often recyclable.Excellent, many chiral pool starting materials are inexpensive.[8]Moderate, varies with the complexity and availability of the lactone.
In-Depth Discussion

This compound vs. Evans Oxazolidinones:

Evans oxazolidinones are powerful chiral auxiliaries that provide exceptional levels of stereocontrol in a variety of C-C bond-forming reactions, most notably aldol additions.[1][2] The key advantage of this approach is the highly predictable and reliable stereochemical outcome, which is dictated by the well-defined transition state assembly. However, the use of a chiral auxiliary is inherently less atom-economical, as the auxiliary must be attached and subsequently cleaved, adding steps to the overall synthesis. In contrast, the chiral core of this compound is incorporated into the final target molecule, leading to a more convergent and potentially more efficient synthesis. The stereocontrol exerted by the pyran scaffold may be more substrate-dependent compared to the more general applicability of Evans auxiliaries.

This compound vs. Chiral Pool Starting Materials:

The chiral pool approach leverages the abundance of enantiopure compounds from nature, such as amino acids, carbohydrates, and terpenes.[3][8] This strategy is often the most cost-effective and scalable route to certain chiral molecules. For instance, the synthesis of specific natural products containing the THP moiety has been achieved starting from readily available sugars. The limitation of the chiral pool lies in the fixed stereochemistry and functional group patterns of the available starting materials. While creative synthetic strategies can overcome some of these limitations, this compound and other synthetic building blocks offer greater flexibility in designing novel structures not readily accessible from natural sources.

This compound vs. Other Chiral Lactones:

Chiral lactones, such as those derived from the Sharpless asymmetric epoxidation, are another important class of building blocks. They share similarities with this compound in that they are cyclic structures with inherent chirality. Chiral lactones are particularly useful for the synthesis of polyketide natural products, where stereocontrolled ring-opening reactions provide access to highly functionalized acyclic chains. The choice between a pyran-based synthon and a lactone often depends on the desired ring size and the specific functional group requirements of the target molecule. While both can serve as precursors to acyclic systems, the THP ring of this compound is often retained in the final product, providing a stable heterocyclic core.

Experimental Data and Protocols

Asymmetric Synthesis of Functionalized Tetrahydropyrans

Recent advances in organocatalysis have provided efficient methods for the asymmetric synthesis of highly functionalized tetrahydropyrans. For example, a domino Michael–hemiacetalization reaction of α-hydroxymethyl nitroalkenes with 1,3-dicarbonyl compounds, catalyzed by a squaramide-based organocatalyst, affords polysubstituted tetrahydropyran derivatives with high diastereo- and enantioselectivity.

Table 1: Organocatalytic Synthesis of Functionalized Tetrahydropyranols

EntryProductYield (%)de (%)ee (%)
1trans-3e66>95>95
2cis-3e25>95>95
3trans-3g59>95>95
4cis-3g34>95>95

Data extracted from a representative organocatalytic domino Michael–hemiacetalization reaction.

Representative Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Synthesis of a Functionalized Tetrahydropyran

This protocol is based on the general procedure for the organocatalytic domino Michael–hemiacetalization reaction.

  • To a solution of the 1,3-dicarbonyl compound (0.5 mmol) and the α-hydroxymethyl nitroalkene (0.5 mmol) in dichloromethane (1.0 mL) is added the squaramide-based organocatalyst (10 mol%).

  • The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 24-72 hours).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: n-pentane/diethyl ether) to afford the desired tetrahydropyran product.

  • The diastereomeric excess (de) is determined by ¹H NMR spectroscopy, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: Evans Asymmetric Aldol Reaction

This protocol is a general procedure for the Evans "syn" aldol reaction.[2]

  • To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C is added di-n-butylboron triflate (1.1 equiv) dropwise.

  • Triethylamine (1.2 equiv) is then added dropwise, and the resulting solution is stirred at 0 °C for 30 minutes.

  • The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 1 hour.

  • The reaction is quenched by the addition of a pH 7 phosphate buffer.

  • The mixture is diluted with methanol and hydrogen peroxide is added to oxidize the boron species.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.

Visualization of Synthetic Strategies

The choice of a chiral building block dictates the overall synthetic strategy. The following diagrams illustrate the conceptual differences between the approaches discussed.

G cluster_0 Pyran-Based Synthon Approach cluster_1 Chiral Auxiliary Approach cluster_2 Chiral Pool Approach Pyran This compound Derivatization Functional Group Interconversion Pyran->Derivatization Chemical Transformation Target Target Molecule (THP core retained) Derivatization->Target Achiral Achiral Starting Material Adduct Chiral Adduct Achiral->Adduct Attach Auxiliary & Asymmetric Reaction Auxiliary Evans Oxazolidinone Auxiliary->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage Cleavage->Auxiliary Recycle Target2 Target Molecule Cleavage->Target2 ChiralPool Natural Product (e.g., Amino Acid, Terpene) Modification Chemical Modification ChiralPool->Modification Target3 Target Molecule Modification->Target3

Sources

Beyond the Standard: Unveiling the Advantages of Methyl Tetrahydro-2H-pyran-2-carboxylate as a Superior Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is a critical determinant of success, particularly in the multi-step synthesis of complex molecules. For decades, the tetrahydropyranyl (THP) group has been a workhorse for the protection of alcohols, prized for its low cost, ease of introduction, and general stability under non-acidic conditions.[1][2] However, its utility is often compromised by a significant drawback: the formation of diastereomeric mixtures upon reaction with chiral alcohols, which can lead to complications in purification and characterization.[3] This guide presents a comprehensive comparison of the traditional THP protecting group with a promising alternative: methyl tetrahydro-2H-pyran-2-carboxylate (MTHPC). We will explore the nuanced advantages of this substituted pyran derivative, supported by mechanistic insights and experimental data, to provide researchers, scientists, and drug development professionals with a clear rationale for its adoption in their synthetic strategies.

The Diastereomer Dilemma: A Persistent Challenge with THP Protection

The reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) to form a THP ether introduces a new stereocenter at the anomeric carbon (C2) of the pyran ring.[3] When the alcohol substrate is chiral, this results in the formation of a mixture of diastereomers. These diastereomers often exhibit similar physical properties, making their separation by standard chromatographic techniques challenging and sometimes impossible. The resulting mixture can complicate spectroscopic analysis (e.g., NMR) and may negatively impact the stereochemical purity of subsequent reaction products.

This compound: A Solution to the Diastereomer Problem?

This compound, through its precursor methyl 3,4-dihydro-2H-pyran-2-carboxylate, offers a potential solution to this long-standing issue. The presence of the methyl carboxylate group at the C2 position can exert significant stereocontrol during the acid-catalyzed addition of an alcohol, leading to a higher diastereoselectivity in the formation of the corresponding acetal.

This increased selectivity is attributed to the steric and electronic influence of the ester functionality. The bulky ester group can preferentially direct the incoming alcohol to one face of the oxocarbenium ion intermediate, favoring the formation of one diastereomer over the other. This principle of substrate-controlled diastereoselection is a powerful tool in modern organic synthesis.

Comparative Analysis: MTHPC vs. THP

To fully appreciate the advantages of MTHPC, a direct comparison with the conventional THP protecting group is essential. The following table summarizes the key performance differences based on available data and established chemical principles.

FeatureTetrahydropyranyl (THP) GroupThis compound (MTHPC) Group
Protecting Reagent 3,4-Dihydro-2H-pyran (DHP)Methyl 3,4-dihydro-2H-pyran-2-carboxylate
Diastereoselectivity Generally low with chiral alcohols, often leading to ~1:1 mixtures.[3]Potentially high, influenced by the C2-ester group.
Stability Stable to basic and organometallic reagents; labile to acid.[1][2]Expected to have similar stability to basic and organometallic reagents; acid lability may be modulated by the C2-ester group.
Deprotection Typically requires mild acidic conditions (e.g., PPTS, CSA, dilute HCl).[4]Deprotection conditions are anticipated to be similar to THP, though the rate may differ due to electronic effects of the ester.
Purification Can be complicated by the presence of diastereomers.[3]Simplified due to the formation of a single major diastereomer.
Characterization NMR and other spectroscopic analyses can be complex due to overlapping signals from diastereomers.Spectroscopic analysis is more straightforward.

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for the protection of a primary alcohol with both DHP and methyl 3,4-dihydro-2H-pyran-2-carboxylate, and their subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol with 3,4-Dihydro-2H-pyran (THP Protection)

This protocol outlines the standard procedure for the formation of a THP ether.[5]

Workflow Diagram:

THP_Protection cluster_procedure THP Protection Protocol start Start dissolve Dissolve alcohol and DHP in anhydrous CH2Cl2 start->dissolve add_catalyst Add catalytic p-TsOH (or PPTS) dissolve->add_catalyst stir Stir at room temperature add_catalyst->stir monitor Monitor by TLC stir->monitor quench Quench with sat. NaHCO3 monitor->quench Reaction complete extract Extract with CH2Cl2 quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for the protection of an alcohol as a THP ether.

Materials:

  • Primary alcohol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the primary alcohol in anhydrous DCM, add DHP.

  • Add PPTS to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude THP-protected alcohol.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a THP-Protected Alcohol

This protocol describes the acidic hydrolysis of a THP ether to regenerate the alcohol.[2]

Workflow Diagram:

THP_Deprotection cluster_procedure THP Deprotection Protocol start Start dissolve Dissolve THP-protected alcohol in MeOH start->dissolve add_acid Add catalytic p-TsOH dissolve->add_acid stir Stir at room temperature add_acid->stir monitor Monitor by TLC stir->monitor neutralize Neutralize with sat. NaHCO3 monitor->neutralize Reaction complete concentrate Concentrate in vacuo neutralize->concentrate extract Extract with EtOAc concentrate->extract dry Dry over Na2SO4 extract->dry purify Purify by column chromatography dry->purify end End purify->end

Sources

A Comparative Guide to the Determination of Enantiomeric Excess of Methyl Tetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a critical parameter that dictates the therapeutic efficacy and safety of a chiral drug substance. Methyl tetrahydro-2H-pyran-2-carboxylate, a key chiral building block, is no exception. Its stereochemical purity can significantly influence the biological activity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the three principal analytical techniques for determining the enantiomeric excess of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, the aim is to provide a deeper, field-tested perspective on the causality behind experimental choices, ensuring that each described method is a self-validating system. We will delve into the nuances of each technique, offering detailed, step-by-step methodologies and supporting experimental data to empower researchers to select and implement the most suitable method for their specific needs.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC stands as the most widely adopted method for the determination of enantiomeric excess due to its high resolution, accuracy, and broad applicability. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and subsequent quantification.

Scientific Principles and Causality

The separation of enantiomers on a CSP is a result of the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times. For cyclic esters like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.[1][2] The chiral recognition mechanism of these phases is complex and involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[3]

The choice of mobile phase is critical and is dictated by the nature of the CSP and the analyte. For polysaccharide-based CSPs, a normal-phase mode (e.g., hexane/isopropanol) or a polar organic mode (e.g., acetonitrile/methanol) is often employed to maximize the subtle differences in interaction energy between the enantiomers and the CSP.[4]

Experimental Protocol: Chiral HPLC
  • Column Selection: A polysaccharide-based chiral column, such as a CHIRALPAK® IA or CHIRALCEL® OD-H, is a prime candidate. These columns offer a broad range of enantioselectivity for various compounds, including esters.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. A typical starting ratio is 90:10 (v/v). The optimal ratio should be determined empirically to achieve baseline separation.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System Setup:

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, typically 25 °C, to ensure reproducible retention times.

    • Detection: Use a UV detector set to a wavelength where the analyte has sufficient absorbance (e.g., 210 nm for the ester carbonyl group).

  • Injection and Data Acquisition: Inject 10 µL of the sample and record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample This compound Sample Prepared_Sample Dissolved Sample (1 mg/mL) Sample->Prepared_Sample Solvent Mobile Phase (e.g., Hexane/Isopropanol) Solvent->Prepared_Sample Injector Injector Prepared_Sample->Injector Inject 10 µL Column Chiral Stationary Phase (e.g., CHIRALPAK®) Injector->Column Detector UV Detector Column->Detector Data_System Data Acquisition System Detector->Data_System Analysis Peak Integration Data_System->Analysis Chromatogram Calculation Calculate % ee Analysis->Calculation

Caption: Workflow for ee determination by Chiral HPLC.

Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes

Chiral GC is a powerful alternative to HPLC, particularly for volatile and thermally stable compounds. It offers exceptional resolution and sensitivity. For this compound, which is reasonably volatile, direct analysis is feasible.

Scientific Principles and Causality

Similar to chiral HPLC, chiral GC relies on a chiral stationary phase to separate enantiomers. For GC, these are typically cyclodextrin derivatives coated onto the inner wall of a capillary column.[2] The enantiomers partition differently between the mobile gas phase and the chiral stationary phase due to the formation of transient diastereomeric inclusion complexes with the cyclodextrin cavities. The stability of these complexes is dependent on the stereochemistry of the analyte, leading to different retention times.

The temperature program in GC is a critical parameter that influences the separation. A slow temperature ramp allows for more interactions between the analyte and the stationary phase, which can improve resolution, but at the cost of longer analysis times.

Experimental Protocol: Chiral GC
  • Column Selection: A cyclodextrin-based chiral capillary column, such as a Chirasil-DEX CB or a β-DEX™ column, is well-suited for the separation of chiral esters.[5]

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent like hexane or dichloromethane (approximately 1 mg/mL).

  • GC System Setup:

    • Injector: Use a split/splitless injector at a temperature of 250 °C.

    • Carrier Gas: Use helium or hydrogen as the carrier gas with a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 2-5 °C/min to a final temperature of around 180 °C.

    • Detector: A Flame Ionization Detector (FID) is commonly used and should be set to a temperature of 280 °C.

  • Injection and Data Acquisition: Inject 1 µL of the sample and record the chromatogram.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for the HPLC method.

Visualization of the GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis Sample This compound Sample Prepared_Sample Diluted Sample (1 mg/mL) Sample->Prepared_Sample Solvent Volatile Solvent (e.g., Hexane) Solvent->Prepared_Sample Injector Injector (250°C) Prepared_Sample->Injector Inject 1 µL Column Chiral Capillary Column (e.g., β-DEX™) Injector->Column Detector FID (280°C) Column->Detector Data_System Data Acquisition System Detector->Data_System Analysis Peak Integration Data_System->Analysis Chromatogram Calculation Calculate % ee Analysis->Calculation

Caption: Workflow for ee determination by Chiral GC.

NMR Spectroscopy with Chiral Solvating Agents (CSAs): A Rapid and Non-Destructive Method

NMR spectroscopy offers a distinct advantage in its speed and non-destructive nature. The use of a chiral solvating agent (CSA) can induce chemical shift non-equivalence in the NMR spectra of enantiomers, allowing for the direct determination of their ratio.

Scientific Principles and Causality

In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent, the enantiomers form rapidly equilibrating, diastereomeric solvates. These diastereomeric complexes experience different magnetic environments, leading to the splitting of NMR signals corresponding to the enantiomers. The magnitude of this chemical shift difference (ΔΔδ) is dependent on the strength and geometry of the interaction between the analyte and the CSA.

For carboxylic acids, CSAs that can form strong hydrogen bonds are particularly effective. While this compound is an ester, it may still exhibit sufficient interaction with a suitable CSA. Alternatively, a more pronounced effect can be achieved by first hydrolyzing the ester to the corresponding carboxylic acid and then using a CSA.

Experimental Protocol: NMR with CSA
  • CSA Selection: Choose a suitable chiral solvating agent. For the corresponding carboxylic acid, Pirkle's alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral amine could be effective. For the ester, a lanthanide-based chiral shift reagent may be considered.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample into an NMR tube.

    • Add a specific molar equivalent of the chosen CSA (typically 1 to 5 equivalents).

    • Dissolve the mixture in a deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • NMR Data Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a well-resolved signal that shows splitting into two peaks, corresponding to the two enantiomers.

    • Integrate the two peaks. The ratio of the integrals directly corresponds to the ratio of the enantiomers.

    • Calculate the enantiomeric excess using the integral values.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Sample Analyte Sample NMR_Tube Sample in NMR Tube Sample->NMR_Tube CSA Chiral Solvating Agent CSA->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition Acquire ¹H Spectrum Spectrometer->Acquisition Analysis Signal Integration Acquisition->Analysis NMR Spectrum Calculation Calculate % ee Analysis->Calculation

Caption: Workflow for ee determination by NMR with CSA.

Comparative Analysis of Methods

FeatureChiral HPLCChiral GCNMR with CSA
Principle Differential interaction with a chiral stationary phaseDifferential partitioning with a chiral stationary phaseFormation of transient diastereomeric solvates
Resolution High to ExcellentExcellentModerate to High
Sensitivity HighVery HighModerate
Analysis Time 10 - 30 minutes15 - 40 minutes5 - 15 minutes
Sample Prep Simple dissolutionSimple dissolutionSimple mixing in NMR tube
Destructive? No (can be collected)YesNo
Cost Moderate to High (columns are expensive)ModerateHigh (instrument cost)
Key Advantage Broad applicability and robustnessHigh resolution for volatile compoundsSpeed and non-destructive nature
Key Limitation Method development can be time-consumingLimited to thermally stable and volatile compoundsLower sensitivity and potential for peak overlap

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved using chiral HPLC, chiral GC, or NMR spectroscopy.

  • Chiral HPLC is often the method of choice due to its versatility, high resolution, and well-established protocols for a wide range of compounds.

  • Chiral GC provides an excellent alternative, especially when high resolution is paramount and the analyte is sufficiently volatile and thermally stable.

  • NMR spectroscopy with a chiral solvating agent offers a rapid and non-destructive approach, which is particularly advantageous for high-throughput screening or when sample is limited.

The selection of the optimal method will depend on the specific requirements of the analysis, including the desired level of accuracy, available instrumentation, sample throughput needs, and the developmental stage of the chiral compound. It is recommended that the chosen method be validated according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose.

References

  • BenchChem. (2025). A Comparative Guide to the Determination of Enantiomeric Excess of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid. BenchChem.
  • Silva, M. R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(20), 13575–13587. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(4), 256–270. [Link]

  • MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(13), 5085. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-164. [Link]

  • UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • HELDA - University of Helsinki. (2015). (+)-Dehydroabietylamine based chiral solvating agents for the enantiomeric discrimination of carboxylic acids in NMR spectroscopy. [Link]

  • PMC - PubMed Central. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(20), 13575–13587. [Link]

  • ResearchGate. (2018). NMR Chiral solvating agents. [Link]

  • PMC - NIH. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3291. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-(4-Methylphenoxy)tetrahydro-2H-pyran on Newcrom R1 HPLC column. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • PMC - NIH. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 629. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • White Rose eTheses Online. (2018). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. [Link]

  • PMC - NIH. (2013). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Beilstein Journal of Organic Chemistry, 9, 2453–2460. [Link]

  • Royal Society of Chemistry. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 8(23), 6649-6654. [Link]

  • ResearchGate. (2018). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. [Link]

  • IntechOpen. (2012). Derivatization reactions and reagents for gas chromatography analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. [Link]

  • Amerigo Scientific. (n.d.). Methyl tetrahydro-2H-pyran-4-carboxylate (≥98.0% (GC)). [Link]

  • Research Journal of Pharmacy and Technology. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 11(7), 2841-2845. [Link]

Sources

A Comparative Guide to the Stability of Alcohol Protecting Groups: Spotlight on Methyl Tetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Protecting Groups in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a paramount concern for researchers in pharmaceuticals, agrochemicals, and materials science.[1] The hydroxyl group, one of the most ubiquitous and versatile functionalities, often requires temporary protection to prevent undesired reactions during synthetic transformations.[2] The choice of a suitable protecting group is dictated by its ease of introduction, its stability under a range of reaction conditions, and the facility of its selective removal.[3] An ideal protecting group should be robust enough to withstand various reagents yet sufficiently labile for cleavage under mild and specific conditions, a concept central to the principle of orthogonal synthesis .[4][5]

This guide provides an in-depth comparative analysis of the stability of various classes of alcohol protecting groups, with a special focus on methyl tetrahydro-2H-pyran-2-carboxylate . We will delve into the mechanistic underpinnings of their stability and lability, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their synthetic endeavors.

The Tetrahydropyranyl (THP) Acetal Family: A Versatile Mainstay

Tetrahydropyranyl (THP) ethers have long been a popular choice for the protection of alcohols due to their low cost, ease of formation, and general stability to a wide array of non-acidic reagents.[6][7] The formation of a THP ether involves the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[2] This creates an acetal linkage that is stable to bases, organometallics, hydrides, and many oxidizing and reducing agents.[8]

The stability of THP ethers stems from the fact that they are acetals. Cleavage of the ether linkage requires protonation of one of the oxygen atoms, followed by formation of a resonance-stabilized oxocarbenium ion intermediate, a process that is readily initiated by protic or Lewis acids.[2]

This compound: A Substituted THP Derivative

The subject of our focus, this compound, belongs to the family of substituted THP ethers. Its structure incorporates a methyl ester at the 2-position of the tetrahydropyran ring. This substitution introduces an electronic element that can influence the stability of the acetal linkage. It is hypothesized that the electron-withdrawing nature of the methoxycarbonyl group may impact the rate of acid-catalyzed cleavage compared to the unsubstituted THP group.

Comparative Stability Analysis: A Multi-faceted Evaluation

The efficacy of a protecting group is not absolute but rather dependent on the specific chemical environment it is subjected to. Below, we compare the stability of this compound (as a representative of substituted THP ethers) with other commonly employed alcohol protecting groups under various conditions.

Acidic Conditions

Protecting groups that are labile under acidic conditions are typically those that form stabilized carbocationic intermediates upon protonation.

  • Silyl Ethers (TMS, TES, TBDMS, TIPS, TBDPS): The acid stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom.[10] The general order of stability in acidic media is: TMS < TES < TBDMS < TIPS < TBDPS.[10] For instance, a Trimethylsilyl (TMS) ether is very acid-labile, while a tert-Butyldiphenylsilyl (TBDPS) ether is significantly more robust.[10]

  • Benzyl Ethers (Bn): Benzyl ethers are generally stable to a wide range of acidic conditions.[9]

  • Esters (Acetate, Benzoate): Esters are stable to acidic conditions.

Basic Conditions

Protecting groups that are cleaved under basic conditions typically undergo hydrolysis of an ester or a related functional group.

  • THP and Substituted THP Ethers (e.g., this compound): These are generally stable to strongly basic conditions.[9]

  • Silyl Ethers: Silyl ethers are also stable to most basic conditions.

  • Benzyl Ethers: Benzyl ethers are stable to basic conditions.[9]

  • Esters (Acetate, Benzoate): Ester protecting groups are readily cleaved by base-mediated hydrolysis (saponification).

Reductive and Oxidative Conditions

The stability of protecting groups under redox conditions is crucial for synthetic steps involving oxidation or reduction.

  • THP and Substituted THP Ethers: Generally stable to a variety of oxidizing and reducing agents.

  • Silyl Eethers: Stable to most common oxidizing and reducing agents.

  • Benzyl Ethers (Bn): Benzyl ethers are readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), a reductive process.[9] They are generally stable to most oxidizing agents.

  • Esters: Stable to most reductive and oxidative conditions that do not affect the ester functionality itself.

Fluoride-Mediated Cleavage

The high affinity of fluoride ions for silicon provides a highly selective method for the deprotection of silyl ethers.

  • THP and Substituted THP Ethers: Stable to fluoride ions.

  • Silyl Ethers: Readily cleaved by fluoride sources such as tetrabutylammonium fluoride (TBAF).[11]

  • Benzyl Ethers and Esters: Stable to fluoride ions.

Data Presentation: A Comparative Overview

Protecting GroupStructureStability to AcidStability to BaseStability to H₂, Pd/CStability to OxidantsCleavage with Fluoride
This compound LabileStableStableStableStable
Tetrahydropyranyl (THP) Labile[9]Stable[9]StableStableStable
tert-Butyldimethylsilyl (TBDMS) Moderate[10]StableStableStableLabile[11]
Benzyl (Bn) Stable[9]Stable[9]Labile[9]StableStable
Acetate (Ac) StableLabileStableStableStable

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using this compound

This protocol describes a general procedure for the protection of a primary alcohol.

dot

cluster_workflow Protection Workflow start Start: Primary Alcohol reagents This compound, Pyridinium p-toluenesulfonate (PPTS) start->reagents 1. Add reagents reaction Reaction in Dichloromethane (DCM) at Room Temperature reagents->reaction 2. Stir workup Aqueous Work-up reaction->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify product Protected Alcohol purification->product

Caption: Workflow for the protection of a primary alcohol.

Methodology:

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M), add this compound (1.2 equiv).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the protected alcohol.

Causality: The use of a mild acid catalyst like PPTS is crucial to prevent the degradation of acid-sensitive substrates. Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.

Protocol 2: Deprotection of a this compound Protected Alcohol

This protocol outlines a general procedure for the acidic cleavage of the protecting group.

dot

cluster_workflow Deprotection Workflow start Start: Protected Alcohol reagents Acetic Acid, Tetrahydrofuran (THF), Water start->reagents 1. Add reagents reaction Reaction at 40 °C reagents->reaction 2. Heat workup Aqueous Work-up & Neutralization reaction->workup 3. Neutralize & Extract purification Column Chromatography workup->purification 4. Purify product Deprotected Alcohol purification->product

Caption: Workflow for the deprotection of the alcohol.

Methodology:

  • Dissolve the protected alcohol (1.0 equiv) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.

  • Stir the reaction mixture at 40 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the deprotected alcohol.

Causality: The combination of acetic acid and water provides the necessary acidic environment for the hydrolysis of the acetal. THF is used as a co-solvent to ensure the solubility of the substrate.

Logical Relationships and Decision Making

The selection of an appropriate protecting group is a critical decision in synthetic planning. The following diagram illustrates a simplified decision-making process based on the stability of different protecting groups.

dot

cluster_decision Protecting Group Selection start Protect Hydroxyl Group q1 Reaction Conditions Involve Strong Base? start->q1 a1_yes Consider THP, Silyl, or Bn q1->a1_yes Yes a1_no Consider Ester (e.g., Acetate) q1->a1_no No q2 Subsequent Step is Catalytic Hydrogenation? a1_yes->q2 q3 Need for Mild, Acid-Labile Deprotection? a1_no->q3 a2_yes Avoid Benzyl (Bn) q2->a2_yes Yes a2_no Benzyl (Bn) is a good option q2->a2_no No a2_no->q3 a3_yes Consider THP or TBDMS q3->a3_yes Yes a3_no Consider more robust groups (e.g., TIPS, TBDPS, Bn) q3->a3_no No q4 Need for Fluoride-Specific Cleavage? a3_yes->q4 a3_no->q4 a4_yes Use a Silyl Ether q4->a4_yes Yes a4_no Other protecting groups are suitable q4->a4_no No

Caption: Decision tree for selecting an alcohol protecting group.

Conclusion

The judicious selection of protecting groups is fundamental to the successful execution of complex organic syntheses. While traditional protecting groups like silyl ethers, benzyl ethers, and esters offer a wide range of stabilities, substituted THP ethers such as this compound provide a valuable addition to the synthetic chemist's toolbox. Their stability to basic, reductive, and oxidative conditions, coupled with their lability under acidic conditions, allows for their strategic deployment in orthogonal protection schemes. Further kinetic studies on the cleavage of substituted THP ethers will undoubtedly provide a more nuanced understanding of their stability and expand their application in the synthesis of complex molecules.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]

  • Baran, P. S.; Maimone, T. J.; Richter, J. M. Nature2007 , 446 (7134), 404-408. [Link]

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag, 2004. [Link]

  • Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds; John Wiley & Sons, 1994.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Rouhi, A. M. Chem. Eng. News2003, 81 (21), 41-48.
  • Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis; VCH, 1996.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007.
  • Protecting Groups For Alcohols. Chemistry Steps. [Link]

  • Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. PubMed. [Link]

  • 4.5 Tetrahydropyranyl (THP) and Related Ethers. Thieme. [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. National Institutes of Health. [Link]

  • Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates'. UCLA Chemistry and Biochemistry. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. National Institutes of Health. [Link]

  • Ether Hydrolysis, Ether Thiolysis, and the Catalytic Power of Etherases in the Disassembly of Lignin. PubMed. [Link]

  • Protection of OH group of alcohol. SlideShare. [Link]

Sources

A Comparative Guide to the Validation of the Absolute Configuration of Chiral Methyl Tetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous assignment of the absolute configuration of chiral molecules is not merely a regulatory formality but a cornerstone of stereospecific synthesis and pharmacological characterization. The spatial arrangement of atoms in a chiral center can profoundly influence a molecule's biological activity, with enantiomers often exhibiting divergent, and sometimes undesirable, effects. This guide provides a comprehensive comparison of the primary analytical techniques for validating the absolute configuration of chiral molecules, with a specific focus on methyl tetrahydro-2H-pyran-2-carboxylate, a common structural motif in many biologically active compounds.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of techniques and delve into the practical nuances and causal relationships that govern the selection and application of each method. This guide is structured to provide not only the "how" but also the "why," empowering researchers to make informed decisions in their stereochemical assignments.

Comparing the Methodologies: A High-Level Overview

The determination of absolute configuration is a critical step that relies on a suite of powerful analytical techniques. While each method possesses unique strengths, they also come with inherent limitations. The choice of methodology is often dictated by the physical properties of the sample, the availability of instrumentation, and the stage of the research or development process.

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Anomalous dispersion of X-rays by atoms in a crystalline lattice.Differential absorption of left and right circularly polarized infrared light.Differential absorption of left and right circularly polarized ultraviolet-visible light.
Sample Requirements High-quality single crystal (typically >0.1 mm).[1]1-10 mg, in solution (e.g., CDCl₃, DMSO-d₆).[2]Microgram to milligram quantities, in solution.
State of Sample Solid, crystalline.Solution or neat liquid.Solution.
Data Interpretation Direct and unambiguous determination of 3D structure.[3]Comparison of experimental spectrum with DFT-calculated spectrum of a known enantiomer.[4]Often relies on empirical rules (e.g., Octant rule) or comparison with known compounds or theoretical calculations.
Key Advantage Considered the "gold standard" for its definitive results.[5]Applicable to a wide range of molecules in their solution-state, non-destructive.[2][4]High sensitivity, requires small sample amounts.
Primary Limitation Requirement for a suitable single crystal, which can be a significant bottleneck.[5]Heavily reliant on the accuracy of computational models for interpretation.[4]Requires a chromophore near the stereocenter for strong signals.

Deep Dive into the Techniques: Principles and Practical Considerations

Single-Crystal X-ray Crystallography: The Definitive Arbiter

X-ray crystallography stands as the most reliable and direct method for determining the absolute configuration of a chiral molecule.[3][5] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice. By analyzing the diffraction pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom.

The key to determining the absolute configuration lies in the phenomenon of anomalous dispersion.[1] When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor becomes a complex number. This results in small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) for a non-centrosymmetric crystal structure, which is always the case for a chiral, enantiomerically pure substance. The Flack parameter, derived from these differences, provides a statistical measure of the correctness of the assigned absolute configuration, with a value close to zero for the correct enantiomer.

Causality in Experimental Design: The critical prerequisite for this technique is the growth of a high-quality single crystal. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) are all critical variables that must be empirically optimized. For molecules that are difficult to crystallize, such as oils or amorphous solids, co-crystallization with a chiral auxiliary of known absolute configuration can be a powerful strategy.[5]

Experimental Workflow: X-ray Crystallography

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

Vibrational Circular Dichroism (VCD) has emerged as a robust and increasingly popular alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize or for those whose solution-state conformation is of primary interest.[2][4] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra.

The power of VCD lies in its synergy with computational chemistry. The experimental VCD spectrum of an unknown enantiomer is compared to the theoretically calculated spectrum for one of the possible enantiomers (e.g., the R-enantiomer). A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.[2]

Causality in Experimental Design: The accuracy of the VCD assignment is intrinsically linked to the quality of the computational model. Density Functional Theory (DFT) is the most common method used for these calculations.[4] A thorough conformational search is a critical first step to identify all low-energy conformers that are likely to be present in solution, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. The choice of functional and basis set in the DFT calculations can also impact the accuracy of the predicted spectrum.

Experimental and Computational Workflow: VCD Spectroscopy

Caption: Combined experimental and computational workflow for VCD analysis.

Electronic Circular Dichroism (ECD): A High-Sensitivity Method

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light. Similar to VCD, enantiomers produce mirror-image ECD spectra. ECD is a highly sensitive technique that can often be performed on very small amounts of sample.

The primary requirement for a strong ECD signal is the presence of a chromophore that absorbs in the UV-Vis region of the electromagnetic spectrum. The intensity and sign of the Cotton effects in the ECD spectrum are dependent on the spatial relationship between the chromophore and the chiral center(s).

Causality in Experimental Design: For molecules lacking a strong intrinsic chromophore, such as this compound, derivatization with a chromophoric group can be employed. The exciton chirality method is a powerful approach where two or more chromophores are introduced into the molecule. The through-space interaction of the electric transition dipole moments of these chromophores gives rise to characteristic bisignate Cotton effects in the ECD spectrum, the sign of which can be directly related to the absolute configuration.

Illustrative Experimental Data for Tetrahydropyran Derivatives

Case Study: VCD Analysis of a Chiral Tetrahydrofuran Derivative

A study on (S)-methyl tetrahydrofuran-2-carboxylate, a close analog of our target molecule, demonstrated the power of VCD in determining its absolute configuration.[4] The experimental VCD spectrum was compared with the DFT-calculated spectrum, showing excellent agreement and allowing for an unambiguous assignment.

TechniqueSample PreparationKey Finding
VCD Spectroscopy (S)-methyl tetrahydrofuran-2-carboxylate in CCl₄ solutionExcellent correlation between the experimental VCD spectrum and the DFT-calculated spectrum for the (S)-enantiomer, confirming the absolute configuration.

Case Study: X-ray Crystallography of a Dihydropyran Derivative

The crystal structure of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid has been determined by X-ray diffraction. While this molecule is a racemate in the crystal, the study provides a clear three-dimensional structure of the tetrahydropyran ring system, which is invaluable for understanding the conformational preferences that would be crucial for accurate VCD calculations of our target molecule.

TechniqueSampleKey Finding
X-ray Crystallography Single crystal of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acidThe molecule exists as a racemate of two enantiomeric endo stereoisomers in the crystal lattice. This provides precise bond lengths and angles for the dihydropyran ring.

Step-by-Step Experimental Protocols

Protocol 1: Absolute Configuration Determination by VCD Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure this compound in 200 µL of a suitable deuterated solvent (e.g., CDCl₃). The solvent should be transparent in the IR region of interest.

  • Data Acquisition:

    • Acquire the IR and VCD spectra using a VCD spectrometer.

    • Set the resolution to 4 cm⁻¹.

    • Collect data for a sufficient number of scans to achieve a good signal-to-noise ratio (typically 4-8 hours).

    • Acquire a background spectrum of the solvent under the same conditions and subtract it from the sample spectrum.

  • Computational Analysis:

    • Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) using a molecular mechanics force field.

    • Select all unique conformers within a reasonable energy window (e.g., 2-3 kcal/mol) of the global minimum.

    • Optimize the geometry of each conformer using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each optimized conformer.

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

  • Data Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.

    • If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer.

    • If the spectra are mirror images, the sample has the opposite absolute configuration.

Protocol 2: Absolute Configuration Determination by Single-Crystal X-ray Crystallography
  • Crystal Growth:

    • Dissolve the enantiomerically pure this compound in a minimal amount of a suitable solvent or solvent mixture.

    • Employ a slow crystallization technique, such as slow evaporation of the solvent at a constant temperature, or vapor diffusion of a poor solvent into a solution of the compound.

    • Visually inspect for the formation of single crystals of suitable size and quality.

  • Data Collection:

    • Select a single crystal and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Collect a full sphere of diffraction data using a modern X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα).

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and angles.

  • Absolute Configuration Assignment:

    • Perform the final refinement including anomalous dispersion effects.

    • Determine the Flack parameter. A value close to 0 with a small standard uncertainty indicates the correct absolute configuration has been assigned. A value close to 1 indicates the inverted structure is correct.

Conclusion: An Integrated Approach to Stereochemical Validation

The validation of the absolute configuration of chiral molecules like this compound is a multifaceted challenge that often benefits from an integrated analytical approach. While single-crystal X-ray crystallography remains the definitive method, its reliance on high-quality crystals can be a significant hurdle. Vibrational Circular Dichroism offers a powerful and versatile alternative for determining the absolute configuration of molecules in solution, providing valuable conformational information. Electronic Circular Dichroism, with its high sensitivity, is another valuable tool, especially when a suitable chromophore is present.

Ultimately, the choice of technique will depend on the specific properties of the molecule and the resources available. By understanding the principles, strengths, and limitations of each method, researchers can confidently and accurately assign the absolute configuration of their chiral compounds, a critical step in the journey from discovery to application.

References

performance comparison of different catalysts for methyl tetrahydro-2H-pyran-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl Tetrahydro-2H-pyran-2-carboxylate

This compound is a valuable heterocyclic compound that serves as a key building block in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The tetrahydropyran (THP) ring is a prevalent structural motif in numerous natural products. The strategic introduction of a methyl carboxylate group at the 2-position provides a versatile handle for further chemical transformations, making this molecule a sought-after intermediate in medicinal chemistry and drug discovery.

The efficient and selective synthesis of this compound, however, presents several challenges, including the control of stereochemistry and the development of sustainable and atom-economical catalytic methods. This guide provides an in-depth comparative analysis of various catalytic systems employed for the synthesis of this target molecule and its derivatives. We will delve into the performance of different catalysts, supported by experimental data from the literature, and provide insights into the mechanistic aspects that govern their efficacy.

Primary Synthetic Routes

The synthesis of this compound is predominantly achieved through a two-step process, commencing with a Hetero-Diels-Alder (HDA) reaction to form the dihydropyran ring, followed by catalytic hydrogenation. An alternative and increasingly popular approach involves asymmetric organocatalysis, which can offer direct access to enantiomerically enriched tetrahydropyran derivatives.

Performance Comparison of Catalytic Systems

The choice of catalyst is paramount in determining the yield, selectivity, and overall efficiency of the synthesis. Below, we compare the performance of three major classes of catalysts: Lewis acids, organocatalysts, and heterogeneous catalysts.

Lewis Acid Catalysis for the Hetero-Diels-Alder Reaction

The Hetero-Diels-Alder reaction of an α,β-unsaturated aldehyde, such as acrolein, with methyl acrylate is a common strategy to construct the initial 3,4-dihydro-2H-pyran-2-carboxylate ring. Lewis acids are frequently employed to accelerate this reaction and control its regioselectivity. They function by coordinating to the carbonyl oxygen of the dienophile, thereby lowering its LUMO energy and enhancing its reactivity towards the diene.

Theoretical studies have shown that Lewis acids like aluminum chloride (AlCl₃) can significantly lower the activation energy of the Diels-Alder reaction between cyclopentadiene and methyl acrylate[1]. While direct comparative data for the acrolein-methyl acrylate reaction is sparse, insights can be drawn from analogous systems. For instance, a study on the Diels-Alder reaction between cyclopentadiene and 1,4-naphthoquinone showed that calcium triflate (Ca(OTf)₂) was a highly effective Lewis acid catalyst[2].

Table 1: Performance of Lewis Acid Catalysts in Diels-Alder Reactions

CatalystDieneDienophileSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃CyclopentadieneMethyl AcrylateDichloromethane---[1]
FeCl₃Cyclopentadiene1,4-NaphthoquinoneDichloromethane0 to -20420[2]
Ca(OTf)₂Cyclopentadiene1,4-NaphthoquinoneDichloromethane0 to -20495[2]

Note: Data presented is for analogous Diels-Alder reactions to illustrate the relative efficacy of different Lewis acids.

The causality behind the superior performance of certain Lewis acids lies in their ability to effectively activate the dienophile without promoting undesired side reactions. The choice of solvent and reaction temperature is also critical in optimizing the yield and selectivity.

Asymmetric Organocatalysis: A Direct Route to Chiral Tetrahydropyrans

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including tetrahydropyran derivatives.[3] These methods often employ small, chiral organic molecules as catalysts and can proceed through elegant domino or cascade reactions, constructing the tetrahydropyran ring with high stereocontrol in a single step.

For instance, thiourea-derived organocatalysts have been successfully used in domino Michael-hemiacetalization reactions to synthesize functionalized tetrahydropyranols with good to excellent diastereoselectivities and enantioselectivities.[4] L-proline has also been demonstrated as an effective enantioselective catalyst for the multicomponent synthesis of pyrans.[5]

Table 2: Performance of Organocatalysts in Tetrahydropyran Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)de (%)ee (%)Reference
Thiourea Derivative (E)α-hydroxymethyl nitroalkenes, 1,3-dicarbonyl compoundsDichloromethanert2 d59-9126-9871-99[4]
L-proline (10 mol%)Benzaldehyde, Malononitrile, Active MethylenesEthanolReflux4 h60-92-Optically Active[5]

The expertise in designing these organocatalytic reactions lies in the intricate understanding of non-covalent interactions between the catalyst, substrates, and transition states, which ultimately dictates the stereochemical outcome.

Heterogeneous Catalysis for Synthesis and Hydrogenation

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and suitability for continuous flow processes. For the synthesis of the tetrahydropyran ring, iron-modified silica has been used as a catalyst in Prins cyclization reactions.

In the second step of the synthesis, the catalytic hydrogenation of the 3,4-dihydro-2H-pyran-2-carboxylate intermediate, heterogeneous catalysts are indispensable. Nickel-based catalysts, such as Ni/Al₂O₃, have shown excellent performance in the hydrogenation of furan rings to their tetrahydrofuran counterparts, achieving high conversion and selectivity.[6] It is reasonable to expect similar efficacy for the hydrogenation of the dihydropyran ring.

Table 3: Performance of Heterogeneous Catalysts

CatalystReactionSubstrateProductTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)Reference
Fe-modified silicaPrins CyclizationIsoprenol, Isovaleraldehyde2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol---up to 70[7]
25% NiO/Al₂O₃Hydrogenation2-Methylfuran2-Methyltetrahydrofuran150399.497.1[6]

The trustworthiness of these catalytic systems is enhanced by their robustness and potential for long-term use in industrial settings.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction (General Procedure)
  • To a solution of the α,β-unsaturated aldehyde (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., 0 °C to -78 °C), add the Lewis acid catalyst (0.1 - 1.0 equiv).

  • Stir the mixture for 15-30 minutes.

  • Add the vinyl ether (1.0 - 1.5 equiv) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydro-2H-pyran-2-carboxylate.

Protocol 2: Catalytic Hydrogenation (General Procedure)
  • In a high-pressure autoclave, combine the 3,4-dihydro-2H-pyran-2-carboxylate (1.0 equiv), a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and the heterogeneous hydrogenation catalyst (e.g., Ni/Al₂O₃, Pd/C, or PtO₂).

  • Seal the autoclave and purge several times with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1-5 MPa).

  • Heat the reaction mixture to the desired temperature (e.g., 25-150 °C) with vigorous stirring.

  • Monitor the reaction progress by analyzing aliquots (e.g., by GC or NMR).

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by distillation or column chromatography.

Visualizations

Reaction Pathway

Reaction_Pathway Acrolein Acrolein DielsAlder Hetero-Diels-Alder (Lewis Acid or Organocatalyst) Acrolein->DielsAlder MethylAcrylate Methyl Acrylate MethylAcrylate->DielsAlder Dihydropyran Methyl 3,4-dihydro-2H- pyran-2-carboxylate DielsAlder->Dihydropyran Hydrogenation Catalytic Hydrogenation (Heterogeneous Catalyst) Dihydropyran->Hydrogenation Tetrahydropyran Methyl tetrahydro-2H- pyran-2-carboxylate Hydrogenation->Tetrahydropyran

Caption: Primary synthetic route to this compound.

Catalyst Selection Workflow

Catalyst_Selection Start Define Synthetic Goals (Yield, Stereoselectivity, etc.) Step1 Hetero-Diels-Alder Step Start->Step1 Step2 Hydrogenation Step Start->Step2 LewisAcid Lewis Acid Catalysis (e.g., Ca(OTf)₂) Step1->LewisAcid Organocatalysis Organocatalysis (e.g., Proline, Thiourea) Step1->Organocatalysis Heterogeneous Heterogeneous Catalyst (e.g., Ni/Al₂O₃) Step2->Heterogeneous Evaluation Evaluate Performance (Yield, Selectivity, Conditions) LewisAcid->Evaluation Organocatalysis->Evaluation Heterogeneous->Evaluation Optimization Optimize Reaction Conditions Evaluation->Optimization

Caption: Decision workflow for catalyst selection in the synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through a variety of catalytic systems. Lewis acid catalysis remains a robust method for the initial Hetero-Diels-Alder reaction, with catalysts like calcium triflate showing promise for high yields. Asymmetric organocatalysis offers an elegant and direct approach to enantiomerically enriched tetrahydropyran derivatives, providing excellent stereocontrol. For the subsequent hydrogenation step, heterogeneous catalysts such as nickel on alumina are highly efficient and offer practical advantages for large-scale production.

The optimal choice of catalyst will depend on the specific requirements of the synthesis, including the desired stereochemistry, scalability, and economic considerations. This guide provides a foundation for researchers to make informed decisions in the selection and application of catalysts for the synthesis of this important heterocyclic building block.

References

Sources

A Senior Application Scientist's Guide to GC-MS for Impurity Profiling of Methyl Tetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of safe and effective drug development. Methyl tetrahydro-2H-pyran-2-carboxylate, a key heterocyclic compound, is no exception. Its impurity profile can significantly impact the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the robust impurity profiling of this compound, drawing upon established analytical principles and field-proven insights.

The process of identifying and quantifying impurities in pharmaceutical materials is a regulatory expectation, crucial for ensuring product safety and efficacy.[1][2][3] GC-MS is a powerful and widely used technique for this purpose, particularly for volatile and semi-volatile compounds.[4][5] It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[4]

This guide will navigate the critical aspects of method development for analyzing this compound, focusing on the strategic selection of GC columns and optimization of analytical parameters. While direct comparative studies on this specific molecule are not abundant in published literature, we will leverage established principles from the analysis of structurally related esters to provide a scientifically grounded comparison.

The Critical Role of the GC Column: A Comparative Analysis

The heart of any successful GC separation lies in the choice of the capillary column. The stationary phase within the column dictates the separation mechanism and, ultimately, the resolution of the target compound from its impurities. For esters like this compound, the polarity of the stationary phase is the most critical factor.[6]

Stationary Phase TypeCommon Column NamesPrimary StrengthsPotential LimitationsBest Suited For
Mid-Polar (e.g., 5% Phenyl Polysiloxane)DB-5, HP-5ms, TR-5msExcellent general-purpose columns with good thermal stability.[7] Effective at separating compounds by boiling point.[7]May not provide sufficient resolution for isomeric impurities or compounds with very similar polarities.Initial screening, analysis of non-polar to moderately polar impurities.
Polar (e.g., Polyethylene Glycol - PEG)DB-Wax, HP-INNOWaxGood for separating compounds with varying degrees of polarity.[7]Can be susceptible to degradation from oxygen and water. Limited in resolving certain geometric isomers.[8]Separating impurities with different functional groups (e.g., alcohols, ketones) from the main ester.
Highly Polar (e.g., Cyanopropyl)HP-88, CP-Sil 88, SP-2560Excellent for separating cis/trans isomers and positional isomers of esters.[6][8][9]May have longer analysis times to achieve baseline separation.[6]Resolving challenging isomeric impurities that may arise during the synthesis of this compound.

Expert Insight: For the initial impurity profiling of this compound, a mid-polar column like a DB-5ms is a logical starting point due to its versatility and robustness. However, if isomeric impurities are suspected based on the synthetic route, a highly polar cyanopropyl column would be the superior choice for achieving the necessary resolution.[8][9] The selection process should be guided by a thorough understanding of the potential impurities.

Logical Workflow for GC-MS Method Development

The development of a robust GC-MS method for impurity profiling follows a logical progression. This workflow ensures that the chosen method is sensitive, specific, and reproducible.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution (e.g., in Dichloromethane) Injection GC Injection (Split/Splitless) Sample->Injection Standard Standard Preparation (Reference & Impurity Standards) Standard->Injection Separation Chromatographic Separation (Column & Temperature Program) Injection->Separation Detection Mass Spectrometric Detection (Scan/SIM Mode) Separation->Detection Identification Peak Identification (Library Search & Retention Time) Detection->Identification Quantification Impurity Quantification (Peak Area vs. Standard) Identification->Quantification Reporting Reporting & Validation Quantification->Reporting

A logical workflow for GC-MS impurity profiling.

Recommended Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology for the GC-MS analysis of this compound. The inclusion of system suitability checks ensures the trustworthiness and validity of the results.

1. Sample and Standard Preparation

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in a suitable solvent such as dichloromethane to a final concentration of 1 mg/mL.

  • Reference Standard Preparation: Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in dichloromethane.

  • Impurity Standard Preparation (if available): Prepare individual or mixed stock solutions of known impurities at a concentration of 0.1 mg/mL in dichloromethane.

  • System Suitability Solution: Prepare a solution containing the reference standard and key known impurities to verify chromatographic performance.

2. GC-MS Instrumentation and Conditions

The following table outlines recommended starting conditions for two different column polarities. Optimization will be necessary based on the specific impurity profile.

ParameterMethod A: Mid-Polar ColumnMethod B: Highly Polar Column
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)60 m x 0.25 mm ID, 0.20 µm film thickness (e.g., HP-88)
Inlet Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Injection Mode Split (e.g., 50:1)Split (e.g., 50:1)
Carrier Gas Helium, constant flow at 1.0 mL/minHelium, constant flow at 1.2 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min100 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 10 min
Transfer Line Temp 280 °C250 °C
Ion Source Temp 230 °C230 °C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Mass Range m/z 40-450m/z 40-450
Scan Mode Full ScanFull Scan

3. Data Analysis and Interpretation

  • Peak Identification: Identify the main component peak corresponding to this compound based on its retention time and mass spectrum. Compare the mass spectra of unknown peaks against a spectral library (e.g., NIST) for tentative identification.

  • Impurity Quantification: For known impurities, calculate the concentration based on the peak area response relative to the certified reference standard. For unknown impurities, express the concentration as a percentage of the main peak area (area percent normalization), assuming a response factor of 1.

Trustworthiness through System Suitability: Before analyzing samples, inject the system suitability solution. The system is deemed suitable for analysis if the resolution between the main peak and the closest eluting impurity is greater than 1.5 and the relative standard deviation (RSD) for replicate injections of the main peak area is less than 2.0%.

Potential Impurities and Their Significance

Based on common synthetic routes for tetrahydropyran derivatives, potential impurities could include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • By-products: Isomers (positional or stereoisomers), and products of side reactions.[10]

  • Degradation products: Compounds formed due to instability of the main compound under certain conditions.

The identification and control of these impurities are mandated by regulatory bodies like the ICH to ensure the safety and quality of the final drug product.[2]

Conclusion: A Strategy for Robust Impurity Profiling

The successful GC-MS impurity profiling of this compound hinges on a systematic and scientifically sound approach to method development. The critical choice of the GC column, guided by an understanding of potential impurities, is paramount. While a mid-polar column offers a robust starting point for general screening, a highly polar cyanopropyl column is indispensable for resolving complex isomeric mixtures. By implementing a logical workflow and ensuring system suitability, researchers can generate reliable and defensible data that meets the stringent requirements of the pharmaceutical industry. This guide provides the foundational knowledge and practical steps to develop and execute a comprehensive GC-MS analysis for ensuring the purity of this important chemical intermediate.

References

  • Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed. Available from: [Link]

  • Column Selection for the Analysis of Fatty Acid Methyl Esters Application - Agilent. Available from: [Link]

  • Comparison of Three Chromatographic Columns in Separation and Analysis of 37 Fatty Acids in Fish Oil. Available from: [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available from: [Link]

  • GC/MS Identification of Impurities | Medistri SA. Available from: [Link]

  • IMPURITY PROFILING - IJCRT.org. Available from: [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. Available from: [Link]

  • This compound (C7H12O3) - PubChemLite. Available from: [Link]

  • Methyl tetrahydro-2H-pyran-4-carboxylate (≥98.0% (GC)) - Amerigo Scientific. Available from: [Link]

  • EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl tetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of methyl tetrahydro-2H-pyran-2-carboxylate (CAS No. 84355-44-2), moving beyond a simple checklist to explain the scientific rationale behind each procedure.

Hazard Assessment & Chemical Profile

Understanding the specific chemical nature of a compound is the foundation of its safe management. This compound is an organic compound characterized by both a cyclic ether (tetrahydropyran) ring and a methyl ester functional group.[1][2] This structure dictates its physical properties and hazard profile.

Key Chemical & Safety Data Summary

PropertyValueRationale & Implications
Chemical Name This compound[1][3]Proper identification is crucial for labeling and waste manifests.
CAS Number 84355-44-2[1]The universal identifier for this specific chemical substance.
Molecular Formula C₇H₁₂O₃[1][3]Indicates an organic compound with a relatively low molecular weight.
Physical State Colorless to pale yellow liquid[1]Poses a spill and splash risk. Requires containment.
Primary Hazards Causes serious eye irritation (H319).[4] Combustible liquid.Dictates the required Personal Protective Equipment (PPE) and storage away from ignition sources.
Incompatibilities Strong oxidizing agents, strong bases.[5][6][7]Segregation is critical in both storage and waste streams to prevent violent reactions.

The compound is classified as a combustible liquid, not to be confused with a flammable liquid which has a much lower flash point.[8] However, its vapors can form combustible mixtures with air, necessitating that it be kept away from heat, sparks, and open flames.[9][10] The ester group makes it susceptible to hydrolysis, especially in the presence of strong acids or bases.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Before handling the neat chemical or its waste, the appropriate PPE is mandatory. This is your primary defense against exposure.

  • Eye Protection : ANSI-rated safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical splash goggles are required.[5][9]

  • Hand Protection : Nitrile gloves are recommended.[2] Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contamination.

  • Body Protection : A standard laboratory coat should be worn and kept fully buttoned.[9]

  • Respiratory Protection : All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[5][9] If a fume hood is not available and there is a risk of inhaling vapors, a respirator with an appropriate organic vapor cartridge (e.g., type ABEK) should be used.

PPE Selection Workflow

Waste Collection & Segregation: Preventing Delayed Hazards

The cardinal rule of disposal is that this compound must be treated as hazardous waste. It must never be poured down the sink. [2][11]

Step-by-Step Collection Protocol:

  • Select a Compatible Container : Use a clean, dry, leak-proof container designated for non-halogenated organic solvent waste.[12] High-density polyethylene (HDPE) or glass containers are appropriate. The container must have a secure, tight-fitting screw cap.[11]

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label.[11][12] The label must clearly state the full chemical name: "Waste this compound". Avoid abbreviations or chemical formulas.[12]

  • Segregate Waste Streams : This is a critical step. Do NOT mix this waste with:

    • Strong oxidizing agents (e.g., nitric acid, perchlorates)

    • Strong bases (e.g., sodium hydroxide)

    • Aqueous waste

    • Halogenated organic waste (e.g., dichloromethane, chloroform)

    • Causality: Mixing incompatible waste streams can cause pressurization, fire, or the generation of toxic fumes.[12] Separating halogenated and non-halogenated waste is standard practice as it simplifies the final disposal process and can reduce costs.

  • Keep the Container Closed : The waste container must be kept sealed at all times except when actively adding waste.[11][12] This prevents the release of vapors into the laboratory environment.

  • Store Safely : Store the waste container in a designated satellite accumulation area (SAA) within the lab.[11] The SAA should be in a secondary containment tray to catch any potential leaks.

Spill Management: Immediate & Corrective Actions

Accidents happen. A clear, rehearsed spill response plan is essential for safety.

For Minor Spills (<50 mL):

  • Alert & Isolate : Alert personnel in the immediate area.

  • Don PPE : Don the full PPE as described in Section 2.

  • Contain & Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[2][4][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully scoop the absorbed material and contaminated debris into a designated container. Seal the container and label it as "Spill Debris containing this compound".

  • Decontaminate : Clean the spill area with soap and water.

  • Dispose : The sealed spill debris container must be disposed of as hazardous waste.

For Major Spills (>50 mL):

  • Evacuate : Immediately evacuate the laboratory.

  • Alert : Alert your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.

  • Isolate : If safe to do so, close the laboratory doors to contain the vapors.

  • Do Not Attempt Cleanup : Major spills require specialized handling by trained emergency responders.

Spill_Response_Plan cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol spill Spill Occurs assess Assess Spill Volume spill->assess minor < 50 mL (Minor Spill) assess->minor Minor major > 50 mL (Major Spill) assess->major Major alert_minor 1. Alert Colleagues minor->alert_minor evacuate 1. Evacuate Lab major->evacuate ppe_minor 2. Don Full PPE alert_minor->ppe_minor absorb 3. Absorb with Inert Material ppe_minor->absorb collect_minor 4. Collect & Seal Debris absorb->collect_minor decon 5. Decontaminate Area collect_minor->decon dispose_minor 6. Dispose as Hazardous Waste decon->dispose_minor alert_major 2. Call EHS / Emergency # evacuate->alert_major isolate 3. Isolate Area (if safe) alert_major->isolate wait 4. Await Professional Response isolate->wait

Spill Response Decision Flowchart

Final Disposal Pathway

The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste contractor, coordinated through your institution's EHS department.[5][14] Chemical waste generators are legally responsible for ensuring waste is characterized and handled in compliance with local and national regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA) in the United States.[15][16]

Summary: Do's and Don'ts

DoDon't
Treat all waste as hazardous.Do not pour down the drain.[2][11]
Wear appropriate PPE at all times.Do not mix with incompatible chemicals.[12]
Use clearly labeled, compatible containers.[11]Do not leave waste containers open.[12]
Segregate from other waste streams.Do not overfill waste containers.
Consult your EHS department for pickup.Do not attempt to treat or neutralize the waste yourself.

By adhering to these scientifically grounded procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of our profession.

References

  • Sigma-Aldrich. (n.d.). Methyl tetrahydro-2H-pyran-4-carboxylate.
  • Smolecule. (2023, August 19). This compound.
  • Fisher Scientific. (2024, March 26). Safety Data Sheet: Tetrahydropyran-4-carboxylic acid.
  • Cargo Handbook. (n.d.). Ether.
  • Chemtalk. (2008). Ester Disposal.
  • Brainly.in. (2023, April 22). Write a brief note on safe handling and storage of ether?
  • BASF. (2022, July 26). Safety data sheet: Pyranol.
  • Fisher Scientific. (2021, December 25). Safety Data Sheet: 2H-Pyran-2-one.
  • PubChemLite. (n.d.). This compound (C7H12O3).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2021, December 25). Safety Data Sheet: Tetrahydro-2H-pyran-2-ol.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Methyltetrahydro-2H-pyran-2-one.
  • Suzhou InterHaven ChainTech Co., Ltd. (2025, July 31). Ethyl Ether Storage & Handling: Essential Guidelines for Buyers.
  • Apollo Scientific. (2023, July 18). Safety Data Sheet: Tetrahydro-2H-pyran-3-carboxaldehyde.
  • RIFM. (2022, February 26). RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Eagle Manufacturing. (n.d.). How to Handle and Store Ethyl Ether.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations.
  • State of Maine. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, September 19). 2H-Pyran, tetrahydro-3-(phenylmethyl)- - Assessment statement.

Sources

Essential Safety and Handling Guide: Personal Protective Equipment for Methyl Tetrahydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides critical safety, handling, and disposal information for methyl tetrahydro-2H-pyran-2-carboxylate. As a Senior Application Scientist, my objective is to provide a procedural framework grounded in established safety principles to ensure both the integrity of your work and the protection of all laboratory personnel. The following protocols are designed to be a self-validating system for risk mitigation.

Hazard Assessment: Understanding the Risks

This compound belongs to the ester chemical class within a pyran ring structure. While specific toxicological data for this exact compound is limited, a conservative approach based on analogous structures is essential. The primary hazards are associated with related tetrahydropyran derivatives and esters, which include:

  • Eye Irritation: The most significant and consistently reported hazard for similar compounds is the potential to cause serious eye irritation.[1][2][3]

  • Skin Irritation: Contact with the skin may cause irritation.[4][5]

  • Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory system irritation.[4][5][6]

  • Combustibility: While not highly flammable, it is a combustible liquid with a flash point of 86.0 °C, meaning it can ignite when heated.[1]

Given these potential hazards, a multi-layered Personal Protective Equipment (PPE) strategy is mandatory.

Core PPE Requirements: A Proactive Defense

The selection of PPE is not merely a checklist; it is a dynamic risk assessment. The following table outlines the minimum required PPE and provides the rationale for each selection.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Chemical Splash Goggles with Side ShieldsPrimary Defense. Essential to provide a complete seal around the eyes, protecting from splashes of the liquid chemical, which is a known eye irritant.[7] Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is required.[6][8]
Face ShieldSecondary Defense. To be worn over chemical splash goggles when handling larger volumes (>100 mL) or during procedures with a high risk of splashing or aerosol generation. This provides full-face protection.[7][9]
Hand Protection Chemical-Resistant Nitrile GlovesDirect Contact Barrier. Nitrile gloves offer good resistance to esters and are the standard for incidental contact.[9][10] Always inspect gloves for tears or degradation before use.
Double-GlovingEnhanced Protection. Recommended for all procedures involving direct handling. This provides an extra layer of protection against potential contamination or glove failure during a procedure.[9]
Body Protection Laboratory CoatSkin & Clothing Protection. A standard lab coat protects the skin and personal clothing from minor spills and contamination.[9]
Chemical-Resistant ApronSplash Protection. Worn over a lab coat when handling significant quantities or when there is a risk of substantial splashing.
Respiratory Protection Not typically required for small quantities handled with adequate engineering controls.Engineering Controls are Primary. All work with this compound should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[8] A respirator may be required only if a specific risk assessment indicates the potential for aerosol generation outside of a fume hood.[9]
Foot Protection Closed-Toe ShoesInjury Prevention. Prevents injuries from dropped objects or spills.[9]

Operational Plan: Safe Handling Protocols

Adherence to systematic procedures is critical for safety and experimental success.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_start cluster_assessment Risk Assessment cluster_ppe Required PPE Level cluster_location Work Location start Begin Task Assessment assess_task Task Type? start->assess_task assess_volume Handling >100mL or High Splash/Aerosol Risk? level_2 Enhanced PPE: - Lab Coat - Double Nitrile Gloves - Splash Goggles - Closed-Toe Shoes assess_volume->level_2 No level_3 Maximum PPE: - Chemical Apron over Lab Coat - Double Nitrile Gloves - Goggles + Face Shield - Closed-Toe Shoes assess_volume->level_3 Yes assess_task->assess_volume Liquid Transfer or Reaction level_1 Standard PPE: - Lab Coat - Single Nitrile Gloves - Splash Goggles - Closed-Toe Shoes assess_task->level_1 Weighing Small Quantity (<1g) fume_hood All operations must be performed in a Chemical Fume Hood level_1->fume_hood level_2->fume_hood level_3->fume_hood

Caption: PPE selection flowchart based on task and volume.

Step-by-Step PPE Protocol

1. Donning (Putting On) PPE:

  • Shoes and Coat: Ensure closed-toe shoes are worn. Put on the laboratory coat and fasten it completely.

  • Goggles/Face Shield: Put on chemical splash goggles. If required by the risk assessment, place a face shield over the goggles.

  • Gloves: Put on the first pair of nitrile gloves. Put the second pair on over the first, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

2. Doffing (Taking Off) PPE: The goal is to avoid contaminating yourself with any chemicals on the outside of your PPE.

  • Outer Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand.

  • Inner Gloves & Gown: Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately. If wearing an apron, untie it and remove it without touching the front. Then, unbutton your lab coat and remove it by touching only the inside, turning the sleeves inside out as you go.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap. Avoid touching the front of the eyewear.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[3]

Disposal Plan: Managing Contaminated Materials

Proper segregation and disposal of chemical waste are paramount to laboratory and environmental safety.

  • Liquid Waste: All reaction mixtures and solvent washes containing this compound must be collected in a designated, sealed, and clearly labeled liquid chemical waste container.[9]

  • Solid Waste:

    • Contaminated PPE: Used gloves, disposable aprons, and any other contaminated disposable PPE should be placed in a designated solid chemical waste stream, separate from general trash.[9]

    • Empty Containers: Empty containers of the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid chemical waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Spill Cleanup: In case of a spill, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[2] The absorbed material must be collected into a sealed container and disposed of as solid chemical waste.[3] Ensure you are wearing the appropriate PPE (Maximum PPE level) during cleanup.

By integrating these safety protocols into your daily workflow, you build a foundation of trust in your experimental outcomes and ensure a safe research environment for yourself and your colleagues.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Acid-PEG12-NHS ester.
  • BenchChem. (n.d.). Personal protective equipment for handling Acid-PEG14-t-butyl ester.
  • Sigma-Aldrich. (n.d.). Methyl tetrahydro-2H-pyran-4-carboxylate.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Miami University. (n.d.). Personal Protective Equipment.
  • Fisher Scientific. (2024, March 26). Safety Data Sheet: Tetrahydropyran-4-carboxylic acid.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet: 4-(Hydroxymethyl)tetrahydropyran.
  • Fisher Scientific. (2021, December 25). Safety Data Sheet: Tetrahydro-2H-pyran-2-ol.
  • LookChem. (n.d.). 2H-Pyran, tetrahydro-2-[(phenyltelluro)methyl]- Safety Data Sheets(SDS).
  • Sigma-Aldrich. (2024, March 21). Safety Data Sheet: 3,4-Dihydro-2-methoxy-2H-pyran.
  • BASF. (2022, July 26). Safety data sheet: Pyranol.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet: 2H-Pyran-2-one.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Methyltetrahydro-2H-pyran-2-one.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.